Telotristat Etiprate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and has 3 approved indications.
See also: Telotristat (has active moiety).
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-benzamidoacetic acid;ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)/t20-,24+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFPZBUIBYMVEA-CELUQASASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35ClF3N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137608-69-5 | |
| Record name | Telotristat etiprate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137608695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-AMINO-6-[(1R)-1-[4-CHLORO-2-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-2,2,2-TRIFLUOROETHOXY]-4-PYRIMIDINYL]-, ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELOTRISTAT ETIPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T25U84H4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
telotristat etiprate mechanism of action TPH1 vs TPH2
An In-depth Technical Guide on the Core Mechanism of Action of Telotristat Etiprate: TPH1 vs. TPH2 Inhibition
Introduction
This compound, marketed as Xermelo®, is a first-in-class inhibitor of tryptophan hydroxylase (TPH) approved for the treatment of carcinoid syndrome diarrhea.[1][2][3] Carcinoid syndrome is a debilitating condition caused by the overproduction of serotonin by neuroendocrine tumors.[1][4] The therapeutic efficacy of this compound hinges on its ability to curtail systemic serotonin production by targeting its rate-limiting synthesis enzyme, TPH. This guide provides a detailed examination of the drug's mechanism of action, with a specific focus on its differential activity towards the two isoforms of tryptophan hydroxylase, TPH1 and TPH2.
The Serotonin Synthesis Pathway: Role of TPH1 and TPH2
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule with diverse functions in both the central nervous system (CNS) and the periphery.[5] Its synthesis is a two-step process initiated by the essential amino acid L-tryptophan. The first and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[4][5][6][7] Subsequently, 5-HTP is converted to serotonin by aromatic amino acid decarboxylase (AADC).[6]
Crucially, vertebrates possess two distinct genes that encode two TPH isoforms, TPH1 and TPH2, which form the basis of two independent serotonin systems.[6][7]
-
TPH1: This isoform is predominantly expressed in peripheral tissues, primarily within the enterochromaffin cells of the gastrointestinal tract and in the pineal gland.[2][6][7] TPH1 is responsible for the vast majority of the body's serotonin production, which acts locally in the gut and is also taken up and stored by platelets in the bloodstream.[5][6]
-
TPH2: This isoform is expressed almost exclusively in the serotonergic neurons of the raphe nuclei in the brainstem and the myenteric plexus of the gut.[6][7] TPH2 is the primary isoform responsible for serotonin synthesis within the CNS, where it functions as a key neurotransmitter.[6][8]
Because serotonin itself cannot cross the blood-brain barrier, the central and peripheral serotonin systems are functionally separate.[2][6] This distinction is fundamental to the therapeutic strategy of this compound.
This compound: A Prodrug TPH Inhibitor
This compound is an ethyl ester prodrug that is orally administered.[9][10] Following administration, it is rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat ((S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)2,2,2-trifluoroethoxy) pyrimidin-4-yl)phenyl)propanoic acid).[10][11][12] It is this active moiety, telotristat, that functions as a potent inhibitor of tryptophan hydroxylase.[10][13] The inhibitory potency of telotristat is approximately 28 to 34 times greater than that of the parent prodrug.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. 血清素合成及代谢 [sigmaaldrich.cn]
- 6. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 8. Tryptophan Hydroxylase 2 Genotype Determines Brain Serotonin Synthesis but Not Tissue Content in C57Bl/6 and BALB/c Congenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Facebook [cancer.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. DailyMed - XERMELO- telotristat ethyl tablet [dailymed.nlm.nih.gov]
The Discovery and Synthesis of Telotristat Etiprate: A Tryptophan Hydroxylase Inhibitor for Carcinoid Syndrome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Telotristat etiprate, marketed as Xermelo®, is a first-in-class orally administered prodrug inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1] Developed by Lexicon Pharmaceuticals, it is approved for the treatment of carcinoid syndrome diarrhea in combination with somatostatin analog (SSA) therapy in adults inadequately controlled by SSA therapy alone.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and clinical development of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.
Introduction
Carcinoid syndrome is a debilitating condition caused by neuroendocrine tumors that secrete excessive amounts of serotonin, leading to severe diarrhea, flushing, and other systemic symptoms.[3] The primary peripherally acting enzyme responsible for serotonin synthesis is tryptophan hydroxylase 1 (TPH1).[4] this compound was developed to selectively inhibit TPH1 in the gastrointestinal tract, thereby reducing peripheral serotonin production without significantly affecting central nervous system serotonin levels, where TPH2 is the predominant isoform.[2][4] This targeted approach offers a novel therapeutic strategy for managing the symptoms of carcinoid syndrome.
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed in vivo by carboxylesterases to its active metabolite, telotristat ((S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid).[5] Telotristat is a potent inhibitor of TPH, the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin biosynthesis.[6] By inhibiting TPH1 in the enterochromaffin cells of the gastrointestinal tract, telotristat reduces the production of peripheral serotonin, thereby alleviating the severe diarrhea associated with carcinoid syndrome.[2]
Quantitative Data
In Vitro TPH Inhibition
Telotristat, the active metabolite of this compound, is a potent inhibitor of both TPH1 and TPH2 isoforms. The in vitro inhibitory potency of telotristat is significantly greater than that of its prodrug, telotristat ethyl.
| Compound | TPH1 IC₅₀ (µM) | TPH2 IC₅₀ (µM) |
| Telotristat Ethyl | 0.8 ± 0.09 | 1.21 ± 0.02 |
| Telotristat (Active Metabolite) | 0.028 ± 0.003 | 0.032 ± 0.003 |
| Table 1: In vitro inhibitory potency of telotristat ethyl and its active metabolite, telotristat, against human TPH1 and TPH2.[6] |
Pharmacokinetic Parameters
This compound is rapidly absorbed and metabolized to telotristat. The pharmacokinetic parameters are highly variable.
| Parameter | Telotristat Ethyl | Telotristat |
| Tmax (hours) | 0.5 - 2 | 1 - 3 |
| Half-life (hours) | ~0.6 | ~5 |
| Protein Binding | >99% | >99% |
| Metabolism | Hydrolysis via carboxylesterases | Further metabolized |
| Excretion | Feces (92.8%), Urine (<0.4%) | - |
| Table 2: Pharmacokinetic parameters of telotristat ethyl and its active metabolite, telotristat, in healthy subjects following a single oral dose.[1] |
Clinical Efficacy (TELESTAR Trial)
The Phase 3 TELESTAR trial demonstrated the efficacy of this compound in reducing bowel movement frequency in patients with carcinoid syndrome diarrhea inadequately controlled by somatostatin analogs.
| Endpoint | Placebo | This compound (250 mg TID) | This compound (500 mg TID) |
| Mean change from baseline in daily bowel movements | -0.9 | -1.7 (p < 0.001 vs placebo) | -2.1 (p < 0.001 vs placebo) |
| Responder Rate (≥30% reduction in BM frequency) | 20% | 44% | 42% |
| Mean change from baseline in urinary 5-HIAA (mg/24h) | +11.5 | -40.1 (p < 0.001 vs placebo) | -57.7 (p < 0.001 vs placebo) |
| Table 3: Key efficacy endpoints from the 12-week double-blind treatment period of the TELESTAR trial.[7] |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound is described in patent WO 2009/042733 A1, with the hippurate salt preparation detailed in Example 6.9. The synthesis involves a multi-step process culminating in the formation of the final product.
Detailed Methodology (based on patent description):
The synthesis of this compound involves the coupling of two key intermediates: a substituted pyrimidine and a chiral alcohol.
-
Step 1: Synthesis of the Pyrimidine Intermediate. This step typically involves the construction of the pyrimidine ring system with the appropriate functional groups for subsequent coupling.
-
Step 2: Synthesis of the Chiral Alcohol Intermediate. This involves the preparation of (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol.
-
Step 3: Coupling of Intermediates. The substituted pyrimidine and the chiral alcohol are coupled, often via a nucleophilic aromatic substitution reaction, to form the core structure of telotristat ethyl.
-
Step 4: Formation of the Hippurate Salt. The free base of telotristat ethyl is reacted with hippuric acid in a suitable solvent system to precipitate the hippurate salt, this compound.
-
Step 5: Purification. The final product is purified by recrystallization or other standard techniques to achieve the desired purity.
Tryptophan Hydroxylase (TPH) Inhibition Assay
The inhibitory activity of telotristat on TPH1 can be determined using a fluorescence-based in vitro assay.
Detailed Methodology:
-
Reagent Preparation: Recombinant human TPH1 enzyme, L-tryptophan, and necessary cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), dithiothreitol, and catalase) are prepared in an appropriate buffer. A dilution series of the test compound (telotristat) is also prepared.
-
Reaction Initiation: The reaction is initiated by adding the TPH1 enzyme to a mixture containing the buffer, L-tryptophan, cofactors, and the test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., perchloric acid).
-
Detection: The amount of 5-hydroxytryptophan (5-HTP) produced is quantified. This can be done using various methods, including HPLC with fluorescence detection or a coupled enzymatic assay where 5-HTP is converted to a fluorescent product.
-
Data Analysis: The percentage of TPH1 inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
In Vivo Assessment of Serotonin Production
The in vivo efficacy of this compound is assessed by measuring the 24-hour urinary excretion of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin.
Detailed Methodology:
-
Patient Preparation: Patients are instructed to follow a diet free of serotonin-rich foods (e.g., bananas, walnuts, pineapples, tomatoes) for a specified period before and during urine collection to avoid false-positive results.
-
Urine Collection: A 24-hour urine sample is collected in a container with a preservative (e.g., hydrochloric acid) to ensure the stability of 5-HIAA.
-
Sample Analysis: The concentration of 5-HIAA in the urine sample is measured, typically using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or by mass spectrometry.
-
Data Normalization: The total 24-hour 5-HIAA excretion is calculated by multiplying the 5-HIAA concentration by the total urine volume.
-
Treatment and Follow-up: Patients are treated with this compound, and 24-hour urinary 5-HIAA levels are monitored at baseline and at various time points during treatment to assess the drug's effect on serotonin production.
Conclusion
This compound represents a significant advancement in the management of carcinoid syndrome diarrhea. Its targeted mechanism of action, focused on the peripheral inhibition of serotonin synthesis, provides a well-tolerated and effective therapeutic option for patients whose symptoms are not adequately controlled by somatostatin analogs. The discovery and development of this compound highlight the success of a rational drug design approach targeting a key enzyme in a well-defined pathological pathway. Further research may explore the potential of this compound in other conditions characterized by peripheral serotonin overproduction.
References
- 1. EP3363798A1 - Forme amorphe du télotristat étiprate - Google Patents [patents.google.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. FDA Grants Lexicon Orphan Drug Designation for this compound for the Treatment of Carcinoid Syndrome [prnewswire.com]
- 4. Blocking peripheral serotonin synthesis by this compound (LX1032/LX1606) reduces severity of both chemical- and infection-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carcinoid.org [carcinoid.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vivo Profile of Telotristat Etiprate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo studies of telotristat etiprate, a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. The document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and processes to support further research and development in this area.
Core Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, telotristat (LP-778902). Telotristat is a potent inhibitor of TPH1, the isoform of tryptophan hydroxylase predominantly found in the gastrointestinal tract.[1] By inhibiting TPH1, this compound effectively reduces the production of peripheral serotonin without significantly affecting serotonin levels in the central nervous system, as it does not readily cross the blood-brain barrier.[2][3] This targeted action makes it a valuable therapeutic agent for conditions characterized by excessive peripheral serotonin, such as carcinoid syndrome.
Quantitative In Vivo Efficacy
Preclinical studies in various animal models have consistently demonstrated the dose-dependent efficacy of this compound in reducing peripheral serotonin levels and its metabolites.
Table 1: Effect of this compound on Serotonin and 5-HIAA Levels in Rodents
| Animal Model | Dosage | Duration | Tissue/Matrix | Analyte | Percent Reduction | Reference |
| Normal Mice | 15-300 mg/kg/day (oral) | 4 days | Gastrointestinal Tract | Serotonin | Dose-dependent, maximal at ≥150 mg/kg | [4] |
| Normal Mice | Not Specified | 4 days | Jejunum | Serotonin | 95% | [2] |
| Sprague-Dawley Rats | Not Specified | Not Specified | Gastrointestinal Tract | Serotonin | Significant reduction | [4] |
| Sprague-Dawley Rats | 30 mg/kg or 100 mg/kg (single oral dose) | Not Applicable | Brain | Radioactivity (¹⁴C-labeled) | No measurable radioactivity | [5] |
Table 2: Effects of this compound on Gastrointestinal Motility in Rats
| Experiment | Animal Model | Dosage | Effect | Reference |
| Charcoal Meal Test | Sprague-Dawley Rats | Dose-dependent | Significant delay in gastrointestinal transit and gastric emptying | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key in vivo experiments conducted with this compound.
Serotonin and 5-HIAA Quantification in Intestinal Tissue
Objective: To measure the concentration of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in intestinal tissue samples following treatment with this compound.
Methodology: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection.
Protocol:
-
Tissue Collection and Preparation:
-
Euthanize animals at the designated time point following the final dose of this compound.
-
Excise the desired intestinal segment (e.g., jejunum, colon).
-
Homogenize the tissue in an appropriate buffer, such as 0.1 M perchloric acid, to precipitate proteins and stabilize the analytes.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., sodium phosphate or acetate-citrate buffer) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., sodium 1-octanesulfonate). The pH is typically acidic (around 3.5).
-
Column: A reverse-phase C18 column is typically used for separation.
-
Detection: An electrochemical detector is used to quantify serotonin and 5-HIAA based on their oxidation potentials.
-
Quantification: Compare the peak areas of the samples to a standard curve generated from known concentrations of serotonin and 5-HIAA.
-
Charcoal Meal Test for Gastrointestinal Motility
Objective: To assess the effect of this compound on the rate of gastrointestinal transit.
Protocol:
-
Animal Preparation:
-
Fast male Wistar rats or Sprague-Dawley rats for a specified period (e.g., 16-18 hours) with free access to water.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally (p.o.), intravenously (i.v.), or intraperitoneally (i.p.) at a defined time before the charcoal meal.
-
-
Charcoal Meal Administration:
-
Administer a charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum arabic or methylcellulose solution) orally to each animal.
-
-
Transit Measurement:
-
After a set time (e.g., 15-30 minutes), euthanize the animals.
-
Excise the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pylorus.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
Quantitative Whole-Body Autoradiography (QWBA)
Objective: To determine the tissue distribution of this compound and its metabolites.
Protocol:
-
Radiolabeled Compound Administration:
-
Synthesize this compound with a radioactive isotope (e.g., ¹⁴C).
-
Administer a single oral dose of the radiolabeled compound to rats.
-
-
Sample Collection:
-
At various time points post-dose, euthanize the animals by flash-freezing in a mixture of hexane and solid carbon dioxide.
-
-
Sectioning:
-
Embed the frozen carcass in a carboxymethylcellulose block.
-
Using a cryomicrotome, obtain thin (e.g., 20-50 µm) whole-body sections.
-
-
Imaging:
-
Mount the sections on adhesive tape and expose them to a phosphor imaging plate or X-ray film.
-
-
Quantification:
-
Scan the imaging plate to create a digital autoradiogram.
-
Quantify the radioactivity in different tissues by comparing the signal intensity to that of co-exposed radioactive standards.
-
Visualizations
Signaling Pathway: Serotonin Synthesis and Inhibition by Telotristat
Caption: Serotonin synthesis pathway and the inhibitory action of telotristat.
Experimental Workflow: Charcoal Meal Test
Caption: A typical experimental workflow for the charcoal meal gastrointestinal transit test.
Logical Relationship: Therapeutic Effect of this compound
Caption: The logical progression from drug administration to therapeutic effect.
References
Telotristat Etiprate and the Blood-Brain Barrier: A Technical Guide to its Limited Permeability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the blood-brain barrier (BBB) permeability of telotristat etiprate, a novel tryptophan hydroxylase inhibitor. The document synthesizes preclinical and clinical data to provide a comprehensive understanding of why this therapeutic agent is designed for peripheral action and exhibits minimal central nervous system (CNS) penetration.
Introduction: A Peripherally Targeted Approach
This compound is a prodrug that is rapidly converted to its active metabolite, telotristat (LP-778902). It functions as a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2][3] Excessive serotonin production by neuroendocrine tumors is a primary cause of carcinoid syndrome, a condition characterized by severe diarrhea, flushing, and other debilitating symptoms.[2][4]
Historically, attempts to inhibit serotonin synthesis with agents like parachlorophenylalanine were fraught with psychiatric side effects due to their ability to cross the blood-brain barrier and deplete CNS serotonin.[3] Consequently, this compound was specifically engineered to act peripherally, thereby avoiding the neurological and psychiatric adverse events associated with central serotonin inhibition.[1][4]
Mechanisms of Limited Blood-Brain Barrier Permeability
The restricted passage of this compound and its active metabolite across the BBB is attributed to a combination of its physicochemical properties and its interaction with active efflux transport mechanisms.
-
High Molecular Weight: One of the intrinsic properties governing a drug's ability to passively diffuse across the BBB is its molecular weight. Generally, molecules exceeding 400-500 Daltons exhibit poor BBB penetration.[5] Telotristat has a molecular weight of 547 Da, which is significantly larger than earlier, centrally-acting serotonin synthesis inhibitors like parachlorophenylalanine (200 Da).[6] This larger size sterically hinders its passive diffusion across the tight junctions of the BBB.
-
P-glycoprotein (P-gp) Efflux: In vitro studies have identified telotristat as a substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[7] P-gp is a critical component of the BBB, functioning as an efflux pump that actively transports a wide range of xenobiotics from the brain endothelial cells back into the bloodstream, thereby preventing their accumulation in the CNS.[5][8][9] The affinity of telotristat for P-gp suggests that any small amount of the drug that might partition into the brain endothelial cell membranes is actively removed.
Preclinical Evidence of Low BBB Permeability
A substantial body of preclinical evidence from rodent models corroborates the limited CNS penetration of this compound.
Studies in both mice and Sprague-Dawley rats have consistently demonstrated that oral administration of this compound leads to a dose-dependent reduction in serotonin levels in the gastrointestinal tract without affecting central serotonin levels.[4][10]
| Preclinical In Vivo Pharmacodynamic Data | |
| Study Type | In vivo pharmacodynamics in normal mice and Sprague-Dawley rats[4][10] |
| Compound Administered | This compound (once daily for 4 days) |
| Dosage Range | 15–300 mg/kg/day |
| Peripheral Effect | Dose-dependent reduction in serotonin levels throughout the gastrointestinal tract. Maximal effects observed at doses ≥150 mg/kg. |
| Central Effect | No significant change in brain serotonin or its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), was observed. |
To definitively assess the tissue distribution of this compound and its metabolites, a quantitative whole-body autoradiography study was conducted in rats using a carbon-14 labeled form of the drug.
| Quantitative Whole-Body Autoradiography Data | |
| Study Type | Quantitative whole-body autoradiography in rats[4][6] |
| Compound Administered | 14C-labeled this compound (single oral dose) |
| Dosage Levels | 30 mg/kg and 100 mg/kg |
| Tissue Distribution | Radioactivity was primarily limited to tissues of the hepatic and renal systems, as well as the gastrointestinal tract. |
| Brain Penetration | No measurable radioactivity was detected in the brain at any tested dose. [4][6][10] |
Experimental Protocols
While detailed, step-by-step protocols from the proprietary preclinical studies are not publicly available, the methodologies can be described based on standard practices in pharmacology and drug metabolism research.
-
Animal Model: Normal mice or Sprague-Dawley rats are used.
-
Dosing: Animals are administered this compound orally, once daily for a specified period (e.g., 4 days), across a range of doses (e.g., 15-300 mg/kg/day) to establish a dose-response relationship. A vehicle control group is also included.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., sections of the gastrointestinal tract such as the jejunum, and the whole brain) are rapidly dissected and frozen to prevent degradation of biogenic amines.
-
Sample Preparation: Tissues are homogenized in a suitable buffer.
-
Analyte Quantification: Serotonin and 5-HIAA levels in the tissue homogenates are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.
-
Data Analysis: Analyte levels in the drug-treated groups are compared to those in the vehicle control group to determine the percentage reduction.
-
Radiolabeling: this compound is synthesized with a radioactive isotope, typically carbon-14 (14C), at a metabolically stable position.
-
Animal Model: Typically, rats are used for tissue distribution studies.
-
Dosing: A single oral dose of 14C-telotristat etiprate is administered to the animals.
-
Time-Course Sampling: At various time points post-dose, animals are euthanized (e.g., by CO2 asphyxiation followed by freezing in a hexane/dry ice bath).
-
Cryosectioning: The frozen animal carcasses are embedded in a carboxymethylcellulose matrix and sectioned longitudinally at a thickness of approximately 40 µm using a large-format cryomicrotome.
-
Imaging: The thin sections are mounted onto phosphor imaging screens and exposed for a period determined by the level of radioactivity.
-
Quantification: The imaging plates are scanned, and the distribution of radioactivity in different tissues and organs is quantified using specialized software. The concentration of radioactivity in specific regions, including the brain, is compared against calibration standards.
Visualizing Pathways and Workflows
Caption: Mechanism of telotristat's peripheral action and its exclusion from the CNS.
Caption: Workflow for assessing tissue distribution via autoradiography.
Clinical Implications and Safety Profile
Conclusion
The limited blood-brain barrier permeability of this compound is a key design feature that ensures its therapeutic action is confined to the periphery. This is achieved through a combination of a high molecular weight that restricts passive diffusion and its role as a substrate for the P-glycoprotein efflux pump. Extensive preclinical data, including in vivo pharmacodynamic studies and definitive quantitative whole-body autoradiography, confirm the absence of significant CNS penetration.[4][6][10] The favorable CNS safety profile observed throughout its clinical development underscores the success of this targeted approach, providing an effective therapy for carcinoid syndrome without the psychiatric side effects that plagued earlier, centrally-acting serotonin synthesis inhibitors.
References
- 1. This compound, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.tersera.com [documents.tersera.com]
- 8. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
A Deep Dive into the Pharmacokinetics of Telotristat Ethyl and its Active Metabolite, Telotristat
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Telotristat ethyl, marketed as Xermelo®, is a tryptophan hydroxylase inhibitor indicated for the treatment of carcinoid syndrome diarrhea in combination with somatostatin analog (SSA) therapy in adults inadequately controlled by SSA therapy.[1] Carcinoid syndrome is a rare condition caused by neuroendocrine tumors that secrete excessive amounts of serotonin, leading to debilitating diarrhea.[2][3] Telotristat ethyl acts as a prodrug, which is rapidly and extensively converted to its active metabolite, telotristat.[4][5] Telotristat then inhibits tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin.[3][6] This guide provides a comprehensive technical overview of the comparative pharmacokinetics of telotristat ethyl and telotristat, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to aid in research and drug development.
Mechanism of Action and Metabolic Pathway
Telotristat ethyl, upon oral administration, is absorbed and rapidly hydrolyzed by carboxylesterases to form its active metabolite, telotristat.[4][7] Telotristat is a potent inhibitor of tryptophan hydroxylase 1 (TPH1), the enzyme responsible for the initial and rate-limiting step in the biosynthesis of serotonin from L-tryptophan in enterochromaffin cells of the gastrointestinal tract.[5][7] By inhibiting TPH1, telotristat reduces the peripheral production of serotonin, thereby alleviating the severe diarrhea associated with carcinoid syndrome.[4] In vitro studies have shown that telotristat is approximately 29 to 34 times more potent than telotristat ethyl at inhibiting TPH1 and TPH2.[7]
The metabolic conversion of telotristat ethyl to telotristat and its subsequent action are depicted in the following pathway:
Pharmacokinetic Profile: Telotristat Ethyl vs. Telotristat
The pharmacokinetic properties of telotristat ethyl and its active metabolite, telotristat, have been characterized in healthy subjects and in patients with carcinoid syndrome. A summary of the key pharmacokinetic parameters is presented in the tables below. The data reveals that telotristat ethyl is rapidly absorbed and converted to telotristat, with the prodrug having a much shorter half-life and lower systemic exposure compared to the active metabolite.[7]
Table 1: Single-Dose Pharmacokinetics in Healthy Subjects (Fasted)
| Parameter | Telotristat Ethyl | Telotristat |
| Dose | 500 mg | - |
| Tmax (hours) | 0.5 - 2 | 1 - 3 |
| Cmax (ng/mL) | 4.4 | 610 |
| AUC0-inf (ng·hr/mL) | 6.23 | 2320 |
| Half-life (hours) | ~0.6 | ~5 |
Data sourced from single 500 mg oral dose studies in healthy subjects under fasted conditions.[2][3][8]
Table 2: Multiple-Dose Pharmacokinetics in Patients with Carcinoid Syndrome (With Food)
| Parameter | Telotristat Ethyl | Telotristat |
| Dose | 500 mg TID | - |
| Tmax (hours) | ~1 | ~2 |
| Cmax (ng/mL) | ~7 | ~900 |
| AUC0-6hr (ng·hr/mL) | ~22 | ~3000 |
Data sourced from studies in patients with carcinoid syndrome receiving 500 mg telotristat ethyl three times daily with meals.[3]
Key Experimental Protocols
The pharmacokinetic data presented above were derived from a series of clinical pharmacology studies. While exhaustive, step-by-step protocols are proprietary, the following summarizes the methodologies of key experiments.
Bioanalytical Methods
Plasma concentrations of telotristat ethyl and telotristat were generally determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The lower limit of quantification was typically around 0.5 ng/mL.[9]
Single- and Multiple-Ascending Dose Studies
These studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of telotristat ethyl. Participants received single or multiple ascending doses of telotristat ethyl. Blood samples were collected at predefined time points to determine the plasma concentrations of telotristat ethyl and telotristat.
Food Effect Study
An open-label, crossover study was conducted to evaluate the effect of food on the pharmacokinetics of telotristat ethyl and its active metabolite. Healthy subjects received a single 500 mg dose of telotristat ethyl under both fasted and fed (high-fat meal) conditions.[4] Blood samples were collected serially to assess pharmacokinetic parameters. The study found that a high-fat meal increased the Cmax and AUC of telotristat ethyl and telotristat.[4]
Drug-Drug Interaction Study (with Midazolam)
An open-label study in healthy subjects was designed to assess the effect of telotristat ethyl on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate. Subjects received a single dose of midazolam alone, followed by a washout period, and then a single dose of midazolam after multiple doses of telotristat ethyl.[2] The results indicated that telotristat ethyl is a weak inducer of CYP3A4.[10]
Pivotal Phase 3 Clinical Trials: TELESTAR and TELECAST
The efficacy and safety of telotristat ethyl were primarily evaluated in two randomized, double-blind, placebo-controlled trials: TELESTAR and TELECAST.[11][12]
-
TELESTAR (NCT01677910): This trial enrolled patients with carcinoid syndrome and ≥4 bowel movements per day despite stable somatostatin analog therapy.[11]
-
TELECAST (NCT02063659): This trial included patients with carcinoid syndrome and <4 bowel movements per day.[12]
In both studies, patients were randomized to receive placebo, telotristat ethyl 250 mg three times daily, or telotristat ethyl 500 mg three times daily. The primary efficacy endpoint was the change from baseline in the number of daily bowel movements. Pharmacokinetic substudies were included to characterize the drug's profile in the patient population.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Telotristat ethyl is rapidly absorbed following oral administration, with peak plasma concentrations of the prodrug and its active metabolite occurring within 1-3 hours.[3][4] Administration with a high-fat meal increases the absorption of both telotristat ethyl and telotristat.[4]
-
Distribution: Both telotristat ethyl and telotristat are highly bound to human plasma proteins (>99%).[3][6] The apparent volume of distribution for telotristat is large, suggesting extensive tissue distribution.[3] A whole-body autoradiography study in rats showed that radioactivity was primarily limited to the hepatic and renal systems and the gastrointestinal tract, with no measurable radioactivity in the brain.[3]
-
Metabolism: The primary metabolic pathway for telotristat ethyl is hydrolysis by carboxylesterases to the active metabolite, telotristat.[4][7] Telotristat is further metabolized to inactive metabolites. In vitro studies suggest that cytochrome P450 (CYP) enzymes are not involved in the metabolism of telotristat ethyl.[2][3]
-
Excretion: The majority of telotristat ethyl is eliminated in the feces (approximately 93%), with less than 1% recovered in the urine.[4][13]
Conclusion
Telotristat ethyl is a prodrug that is rapidly and efficiently converted to its active metabolite, telotristat. This technical guide has provided a detailed comparison of the pharmacokinetic profiles of both compounds, highlighting the low systemic exposure and short half-life of the prodrug in contrast to the pharmacologically active metabolite. The provided data from various clinical studies, along with an overview of the experimental methodologies, offer valuable insights for researchers and drug development professionals. The visualizations of the mechanism of action and experimental workflows further clarify the key processes involved in the therapeutic effect of telotristat ethyl. A thorough understanding of these pharmacokinetic principles is crucial for the continued investigation and optimal clinical application of this targeted therapy for carcinoid syndrome.
References
- 1. Telotristat ethyl for carcinoid syndrome diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methapharm.com [methapharm.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. npcf.us [npcf.us]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. go.drugbank.com [go.drugbank.com]
telotristat etiprate active metabolite LP-778902
An In-depth Technical Guide to Telotristat (LP-778902): The Active Metabolite of Telotristat Etiprate
Introduction
This compound (brand name XERMELO™) is an orally bioavailable prodrug developed to manage the symptoms of carcinoid syndrome, particularly severe diarrhea.[1][2] Carcinoid syndrome is a chronic condition resulting from metastatic neuroendocrine tumors that overproduce serotonin (5-hydroxytryptamine, 5-HT).[3][4] Upon oral administration, this compound is rapidly converted to its active metabolite, telotristat, also known by its development code LP-778902.[1][2][5][6] LP-778902 is a potent, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2][5][7] This guide provides a detailed technical overview of the pharmacology, mechanism of action, and key experimental data related to LP-778902.
Mechanism of Action
This compound itself has minimal inhibitory activity. Its therapeutic effect is mediated entirely by its active moiety, LP-778902.
1.1. Prodrug Conversion Following oral administration, the ethyl ester prodrug, this compound, is rapidly hydrolyzed by carboxylesterases to form the active carboxylic acid, LP-778902 (telotristat), and hippuric acid before reaching systemic circulation.[8][9][10] The concentration of the prodrug in plasma is very low.[11]
1.2. Tryptophan Hydroxylase (TPH) Inhibition LP-778902 directly inhibits tryptophan hydroxylase (TPH), the enzyme that catalyzes the initial and rate-limiting step in serotonin synthesis: the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[7][12] By blocking this step, LP-778902 effectively reduces the production of peripheral serotonin.[1][2] Preclinical studies have shown that it reduces peripheral serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), without significantly affecting serotonin levels in the brain, likely due to its inability to cross the blood-brain barrier at therapeutic doses.[3][13][14]
LP-778902 inhibits both isoforms of the enzyme, TPH1 (found primarily in peripheral tissues like the gut) and TPH2 (the predominant form in the central nervous system).[12] Its clinical efficacy in carcinoid syndrome stems from the inhibition of TPH1 in the periphery.
Pharmacology and Potency
LP-778902 is a highly potent inhibitor of TPH. Its inhibitory activity has been quantified in various assays.
Table 1: In Vitro & In Vivo Inhibitory Potency of LP-778902
| Parameter | Target Enzyme | Value | Species/System | Reference |
|---|---|---|---|---|
| IC₅₀ | Tryptophan Hydroxylase 1 (TPH1) | 0.028 µM (28 nM) | Purified Human Enzyme | [12][15] |
| IC₅₀ | Tryptophan Hydroxylase 2 (TPH2) | 0.032 µM (32 nM) | Purified Human Enzyme | [12] |
| IC₅₀ (in vivo) | Tryptophan Hydroxylase (TPH) | 0.028 µM | In Vivo |[11][16] |
Note: The in vitro inhibitory potency of LP-778902 is approximately 28- to 34-fold greater than that of its parent prodrug, telotristat ethyl.[12]
Pharmacokinetics
The pharmacokinetic profile of LP-778902 has been characterized in both healthy volunteers and patients with carcinoid syndrome. A notable characteristic is the high inter-individual variability, with coefficients of variation often exceeding 50%.[10][12]
3.1. Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: After oral administration of this compound, LP-778902 appears in plasma with a Tmax ranging from 1 to 3 hours.[10][12][17]
-
Food Effect: Administration with a high-fat meal increases the Cmax and AUC of LP-778902 by 47% and 33%, respectively, compared to fasted conditions.[9][17]
-
Distribution: LP-778902 is highly bound to human plasma proteins (>99%).[9][10] The apparent volume of distribution in patients with carcinoid syndrome is estimated to be 348.7 L.[10]
-
Metabolism: this compound is a substrate for carboxylesterases 1 and 2, which hydrolyze it to LP-778902.[12] LP-778902 is further metabolized, with a major secondary metabolite identified as an acid metabolite of oxidative deaminated decarboxylated telotristat (LP-951757), which is inactive against TPH1.[10][12]
-
Elimination: Following an oral dose of radiolabeled this compound, the majority of the dose (92.8%) is recovered in the feces, with minimal recovery in the urine (<0.4%).[10]
3.2. Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for LP-778902 and its prodrug following a single oral dose.
Table 2: Single-Dose Pharmacokinetic Parameters in Healthy Subjects (Fasted)
| Analyte | Dose (this compound) | Tmax (h) | Cmax (ng/mL) | AUC₀₋ᵢₙf (ng·hr/mL) | t½ (h) | Reference |
|---|---|---|---|---|---|---|
| Telotristat Ethyl (Prodrug) | 500 mg | 0.5 - 2 | 4.4 | 6.23 | ~0.6 | [9][10] |
| LP-778902 (Active) | 500 mg | 1 - 3 | 610 | 2320 | ~5 |[9][10] |
Note: Following multiple-dose administration (500 mg three times daily), there is negligible accumulation of LP-778902 at steady state.[12][17]
Experimental Protocols
Detailed proprietary protocols are not publicly available; however, based on published literature, representative methodologies can be described.
4.1. In Vitro TPH Inhibition Assay (Representative Protocol)
This protocol describes a generalized high-throughput fluorescence-based assay to determine the IC₅₀ of inhibitors against TPH.
-
Enzyme and Substrate Preparation:
-
Recombinant human TPH1 or TPH2 is diluted to a working concentration in an appropriate assay buffer (e.g., HEPES buffer, pH 7.5, containing a reducing agent like DTT and catalase).
-
A solution of the substrate, L-tryptophan, is prepared in the assay buffer.
-
-
Compound Preparation:
-
LP-778902 is serially diluted in DMSO to create a range of test concentrations (e.g., 10-point, 3-fold dilutions).
-
These dilutions are then further diluted in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96- or 384-well plate format.
-
The reaction is initiated by adding the TPH enzyme to wells containing the test compound (LP-778902) and L-tryptophan. Control wells contain DMSO vehicle instead of the compound.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes).
-
-
Detection:
-
The reaction produces 5-HTP. A coupling enzyme and developing reagent are added, which react with 5-HTP to produce a fluorescent signal (e.g., resorufin).
-
The plate is incubated again to allow the detection reaction to proceed.
-
-
Data Analysis:
-
Fluorescence intensity is measured using a plate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to the high (no enzyme) and low (vehicle) controls.
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Clinical Efficacy Data
The efficacy of this compound (and thus its active metabolite LP-778902) was established in Phase 3 clinical trials, most notably TELESTAR and TELECAST. These studies evaluated patients with carcinoid syndrome whose diarrhea was not adequately controlled by somatostatin analog (SSA) therapy.
Table 3: Summary of Key Efficacy Results from the Phase 3 TELESTAR Trial (12-Week Treatment Period)
| Parameter | Placebo + SSA | This compound 250 mg tid + SSA | This compound 500 mg tid + SSA | Reference |
|---|---|---|---|---|
| Baseline Daily Bowel Movements (BM) | ~5-6 | ~5-6 | ~5-6 | [18] |
| Change in Avg. Daily BMs from Baseline | -0.87 | -1.71 | -2.11 | [19] |
| % Reduction in BM Frequency | 17% | 29% | 35% | [19] |
| Responder Rate¹ | 20% | 44% | 42% | [19] |
| Change in u5-HIAA² from Baseline (mg/24h) | +11.0 | -30.1 | -33.8 |[19] |
¹ Responders defined as patients with at least a 30% reduction in bowel movement frequency for at least 50% of the study period.[19] ² Urinary 5-hydroxyindoleacetic acid, the main metabolite of serotonin.
Conclusion
LP-778902, the active metabolite of the prodrug this compound, is a potent and specific inhibitor of tryptophan hydroxylase. Through this mechanism, it effectively reduces the peripheral biosynthesis of serotonin, leading to significant clinical improvements in the debilitating diarrhea associated with carcinoid syndrome. Its pharmacokinetic profile is characterized by rapid formation from its parent prodrug, high protein binding, and a relatively short half-life with no significant accumulation. The robust data from in vitro, in vivo, and large-scale clinical trials underscore its role as a targeted therapeutic agent for diseases driven by peripheral serotonin overproduction.
References
- 1. tapi.com [tapi.com]
- 2. Facebook [cancer.gov]
- 3. Lexicon Pharmaceuticals, Inc. Initiates Phase 3 Clinical Trial of this compound in Patients With Carcinoid Syndrome - BioSpace [biospace.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medkoo.com [medkoo.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Long-Term Treatment with Telotristat Ethyl in Patients with Carcinoid Syndrome Symptoms: Results from the TELEPATH Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. ec.europa.eu [ec.europa.eu]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Long‐Term Safety Experience with Telotristat Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molnova.com [molnova.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Telotristat Monograph for Professionals - Drugs.com [drugs.com]
- 18. scispace.com [scispace.com]
- 19. targetedonc.com [targetedonc.com]
The Inhibition of Tryptophan Hydroxylase by Telotristat Etiprate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telotristat etiprate is a first-in-class orally bioavailable small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1] As a prodrug, this compound is rapidly converted to its active metabolite, telotristat (LP-778902), which effectively reduces the production of peripheral serotonin.[1][2] This targeted action makes it a valuable therapeutic agent for managing the symptoms of carcinoid syndrome, a condition characterized by excessive serotonin production from neuroendocrine tumors.[3][4] This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound, with a focus on its inhibitory effect on tryptophan hydroxylase. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.
Mechanism of Action
This compound's therapeutic effect stems from its direct inhibition of tryptophan hydroxylase (TPH), the enzyme responsible for converting tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[3] There are two isoforms of TPH: TPH1, found predominantly in the gastrointestinal tract, and TPH2, the primary isoform in the central nervous system.[3][5] this compound, through its active metabolite telotristat, inhibits both TPH1 and TPH2.[6] However, its design prevents it from crossing the blood-brain barrier, thereby selectively targeting peripheral serotonin production without significantly affecting central nervous system serotonin levels.[2][7] This peripheral selectivity is crucial for minimizing neurologic or psychiatric side effects.[8]
The inhibition of TPH leads to a significant reduction in the synthesis of serotonin in enterochromaffin cells of the gastrointestinal tract, which are the primary source of excess serotonin in carcinoid syndrome.[5][9] This reduction in peripheral serotonin directly alleviates the debilitating symptoms of carcinoid syndrome, most notably diarrhea.[3][10]
Figure 1: Mechanism of Action of this compound.
Quantitative Data
In Vitro TPH Inhibition
The inhibitory potency of telotristat and its prodrug, telotristat ethyl, against both TPH1 and TPH2 has been determined using purified human enzymes.[6] The active moiety, telotristat, is significantly more potent than the parent drug.[6]
| Compound | Target | IC50 (µM) |
| Telotristat | TPH1 | 0.028 ± 0.003 |
| TPH2 | 0.032 ± 0.003 | |
| Telotristat Ethyl | TPH1 | 0.8 ± 0.09 |
| TPH2 | 1.21 ± 0.02 | |
| Table 1: In Vitro Inhibitory Potency of Telotristat and Telotristat Ethyl against Tryptophan Hydroxylase Isoforms.[6] |
Pharmacokinetic Properties
This compound is rapidly absorbed and converted to telotristat.[11][12]
| Parameter | Telotristat Ethyl | Telotristat (Active Moiety) |
| Tmax (single dose, fasted) | 0.5 - 2 hours | 1 - 3 hours |
| Half-life (T1/2) | - | 3.65 - 11.7 hours |
| Protein Binding | >99% | >99% |
| Table 2: Pharmacokinetic Parameters of Telotristat Ethyl and Telotristat.[7][11][12][13] |
Pharmacodynamic Effects: Reduction in Serotonin and 5-HIAA
Clinical studies have consistently demonstrated the ability of this compound to reduce peripheral serotonin levels and the urinary excretion of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
| Study Population | Dose | Duration | Reduction in Whole Blood Serotonin | Reduction in Urinary 5-HIAA |
| Healthy Volunteers | 500 mg tid | 14 days | Significant decrease from baseline | Significant decrease from baseline |
| Patients with Carcinoid Syndrome | 250 mg tid | 12 weeks | - | ~28% decrease |
| Patients with Carcinoid Syndrome | 500 mg tid | 12 weeks | - | ~74% decrease |
| Table 3: Pharmacodynamic Effects of this compound on Serotonin and 5-HIAA Levels.[4][7][11][14][15] |
Clinical Efficacy in Carcinoid Syndrome
The efficacy of this compound in treating carcinoid syndrome-associated diarrhea has been established in phase III clinical trials, TELESTAR and TELECAST.
| Trial | Treatment Group | Mean Reduction in Bowel Movement Frequency from Baseline |
| TELESTAR | This compound 250 mg tid | 29% |
| This compound 500 mg tid | 35% | |
| Placebo | 17% | |
| TELECAST | This compound 250 mg tid | Statistically significant vs. placebo |
| This compound 500 mg tid | Statistically significant vs. placebo | |
| Table 4: Clinical Efficacy of this compound in Reducing Bowel Movement Frequency in Patients with Carcinoid Syndrome.[10][16][17][18] |
Experimental Protocols
In Vitro Tryptophan Hydroxylase Inhibition Assay
A continuous fluorometric assay is a common method for determining TPH activity and inhibition.[19][20]
Principle: The hydroxylation of tryptophan to 5-hydroxytryptophan results in a significant increase in fluorescence, which can be monitored in real-time.[19][20]
Materials:
-
Purified human TPH1 or TPH2 enzyme
-
Tryptophan solution
-
6-methyltetrahydropterin (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
MES buffer (pH 7.0)
-
Telotristat or telotristat ethyl solution at various concentrations
-
Microplate reader with fluorescence detection (excitation ~300 nm, emission ~330 nm)
Protocol:
-
Prepare a reaction mixture containing MES buffer, tryptophan, 6-methyltetrahydropterin, catalase, ferrous ammonium sulfate, and DTT.
-
Add varying concentrations of the inhibitor (telotristat or telotristat ethyl) or vehicle control to the wells of a microplate.
-
Initiate the reaction by adding the TPH enzyme to each well.
-
Immediately begin monitoring the increase in fluorescence at 330 nm (with excitation at 300 nm) over time at a constant temperature (e.g., 15°C for TPH1 stability).[19]
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: In Vitro TPH Inhibition Assay Workflow.
In Vivo Assessment in Animal Models
Animal Model: Nude mice with intrasplenic injection of human carcinoid BON cells to induce liver metastases and a carcinoid syndrome-like condition.[21][22][23]
Protocol:
-
Culture human pancreatic carcinoid BON cells.
-
Anesthetize nude mice and perform a laparotomy to expose the spleen.
-
Inject BON cells into the spleen.
-
After a period of tumor establishment (e.g., 9 weeks), confirm the development of liver metastases and elevated serotonin levels.[22]
-
Administer this compound or vehicle control orally to the mice daily for a specified duration (e.g., 4 days).[2]
-
During the treatment period, monitor for changes in gastrointestinal motility using methods like the charcoal meal test.[13]
-
At the end of the study, collect blood and tissue samples (gastrointestinal tract, brain) for the analysis of serotonin and 5-HIAA levels using ELISA or HPLC.[22]
-
For tissue distribution studies, a single oral dose of radiolabeled this compound can be administered, followed by quantitative whole-body autoradiography.[2][13]
Measurement of Urinary 5-HIAA in Clinical Trials
Sample Collection: 24-hour urine collection is the standard method for accurately assessing 5-HIAA levels.[24][25][26]
Analytical Method: High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used methods for quantifying urinary 5-HIAA.[24][25]
Protocol:
-
Patients are instructed to avoid serotonin-rich foods for at least three days prior to and during the 24-hour urine collection.[25]
-
The 24-hour urine sample is collected in a container with a preservative, such as acid, to stabilize the indoles.[25]
-
An aliquot of the collected urine is processed and analyzed using a validated HPLC or LC-MS/MS method.
-
The concentration of 5-HIAA is determined and expressed as total output over 24 hours (e.g., in µmol/24h).[24]
Figure 3: Urinary 5-HIAA Measurement Workflow.
Conclusion
This compound represents a significant advancement in the management of carcinoid syndrome. Its targeted inhibition of tryptophan hydroxylase provides a novel mechanism to control the overproduction of peripheral serotonin, leading to substantial clinical benefits for patients. The data and methodologies presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and utilize this important therapeutic agent. Future research may focus on the long-term effects of TPH inhibition and the potential for this compound in other conditions characterized by peripheral serotonin dysregulation.
References
- 1. Facebook [cancer.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Developments in the treatment of carcinoid syndrome – impact of telotristat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lexicon Pharma Submits New Drug Application To FDA For this compound For The Treatment Of Carcinoid Syndrome - BioSpace [biospace.com]
- 10. ascopubs.org [ascopubs.org]
- 11. This compound, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. static.igem.org [static.igem.org]
- 20. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A mouse model of carcinoid syndrome and heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development and characterization of a novel in vivo model of carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. acb.org.uk [acb.org.uk]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to Telotristat Etiprate's Role in Serotonin Pathway Modulation
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of telotristat etiprate, a first-in-class inhibitor of tryptophan hydroxylase. It details the drug's mechanism of action within the serotonin biosynthesis pathway, summarizes key preclinical and clinical data, and outlines relevant experimental protocols for its study.
The Serotonin Biosynthesis Pathway
Serotonin (5-hydroxytryptamine, 5-HT) is a critical biogenic amine involved in a wide array of physiological processes. While it is a well-known neurotransmitter in the central nervous system (CNS), over 90% of the body's serotonin is synthesized and located in the gastrointestinal (GI) tract, primarily by enterochromaffin cells.[1][2] The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step enzymatic process.[3][4][5]
The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[3][6] Subsequently, aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin.[5] Serotonin is then metabolized, primarily by monoamine oxidase (MAO), into 5-hydroxyindoleacetic acid (5-HIAA), which is excreted in the urine and serves as a crucial biomarker for systemic serotonin levels.[1][7]
There are two isoforms of TPH: TPH1, which is predominantly expressed in peripheral tissues like the gut, and TPH2, which is found in the central and enteric nervous systems.[1][8] In conditions such as carcinoid syndrome, neuroendocrine tumors cause excessive production of serotonin via the TPH1 pathway, leading to debilitating symptoms like severe diarrhea and flushing.[6][9]
References
- 1. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nanets.net [nanets.net]
Delving into Carcinoid Syndrome: A Technical Guide to Investigating its Pathophysiology with Telotristat Etiprate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of telotristat etiprate as a tool to investigate the pathophysiology of carcinoid syndrome. Carcinoid syndrome, a debilitating condition resulting from the overproduction of serotonin and other vasoactive substances by neuroendocrine tumors (NETs), presents a significant challenge in oncology.[1][2][3] this compound, a targeted inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, offers a unique pharmacological probe to dissect the molecular mechanisms underpinning this complex syndrome.[4][5][6] This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols from pivotal clinical trials, and quantitative data to support its use in research and drug development.
Mechanism of Action: Targeting the Serotonin Synthesis Pathway
This compound is an orally bioavailable prodrug that is rapidly converted to its active metabolite, telotristat (LP-778902).[6] Telotristat is a potent inhibitor of TPH, with similar affinity for both TPH1, the isoform predominantly found in the periphery, and TPH2, the isoform in the central nervous system.[6] However, this compound is designed with a high molecular weight to limit its ability to cross the blood-brain barrier, thereby primarily targeting peripheral serotonin production.[7]
The excessive production of serotonin by enterochromaffin cells within neuroendocrine tumors is a hallmark of carcinoid syndrome and is directly implicated in the severe diarrhea that is a primary symptom.[3] By inhibiting TPH, this compound directly reduces the synthesis of serotonin from its precursor, L-tryptophan. This targeted inhibition leads to a significant decrease in circulating serotonin levels and, consequently, a reduction in its downstream metabolite, 5-hydroxyindoleacetic acid (5-HIAA), which is excreted in the urine.[4][5][8]
digraph "this compound Mechanism of Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [fontname="Arial", fontsize=9];
// Nodes
Tryptophan [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"];
"5_HTP" [label="5-Hydroxytryptophan\n(5-HTP)", fillcolor="#F1F3F4", fontcolor="#202124"];
Serotonin [label="Serotonin\n(5-HT)", fillcolor="#FBBC05", fontcolor="#202124"];
"5_HIAA" [label="5-Hydroxyindoleacetic Acid\n(5-HIAA)", fillcolor="#F1F3F4", fontcolor="#202124"];
Telotristat [label="this compound\n(Telotristat)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
TPH [label="Tryptophan\nHydroxylase (TPH)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"];
AADC [label="Aromatic L-amino acid\ndecarboxylase (AADC)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,dashed"];
MAO [label="Monoamine\nOxidase (MAO)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,dashed"];
Symptoms [label="Carcinoid Syndrome\nSymptoms (e.g., Diarrhea)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124", style=filled];
// Edges
Tryptophan -> "5_HTP" [label=" TPH "];
"5_HTP" -> Serotonin [label=" AADC "];
Serotonin -> "5_HIAA" [label=" MAO "];
Serotonin -> Symptoms;
Telotristat -> TPH [arrowhead=tee, color="#EA4335", style=bold];
// Invisible nodes and edges for layout
{rank=same; Tryptophan; Telotristat}
{rank=same; "5_HTP"; TPH}
{rank=same; Serotonin; AADC}
{rank=same; "5_HIAA"; MAO}
{rank=same; Symptoms;}
}
Workflow of the TELESTAR and TELECAST clinical trials.
Measurement of Urinary 5-HIAA
The collection and analysis of 24-hour urinary 5-HIAA is a critical component in assessing the biochemical response to this compound.
-
Patient Instructions:
-
Patients are instructed to avoid serotonin-rich foods for 24 hours prior to and during the urine collection period. These foods include, but are not limited to, pineapples, bananas, kiwi, plums, tomatoes, and walnuts.
-
Certain medications that can interfere with 5-HIAA levels should also be avoided, as clinically appropriate.
-
On the day of collection, the patient should void and discard the first morning urine.
-
All subsequent urine for the next 24 hours is collected in a provided container, which may contain a preservative.
-
The final collection should be the first morning void on the following day.
-
The collected sample should be kept refrigerated or on ice during the collection period.
-
Laboratory Analysis:
-
The total volume of the 24-hour urine collection is measured and recorded.
-
An aliquot of the urine is then analyzed for 5-HIAA concentration, typically using high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods provide high sensitivity and specificity for the quantification of 5-HIAA.
Patient-Reported Outcomes
Patient-reported outcomes (PROs) are essential for understanding the clinical benefit of a treatment from the patient's perspective. In the this compound trials, PROs were captured through daily electronic diaries and weekly questionnaires.
-
Daily Patient Diary: Patients were provided with an electronic diary to record the following information on a daily basis:
-
Number of bowel movements.
-
Stool consistency (often using the Bristol Stool Form Scale).
-
Number of flushing episodes.
-
Use of rescue medication (e.g., short-acting octreotide).
-
Weekly "Adequate Relief" Questionnaire: Patients were asked a weekly question to assess their overall perception of symptom control. The question was typically phrased as: "In the past 7 days, have you had adequate relief of your carcinoid syndrome bowel complaints such as diarrhea, urgent need to have a BM, abdominal pain, or discomfort?" with a simple "yes" or "no" response.[5][9]
-
Qualitative Exit Interviews: In some studies, qualitative exit interviews were conducted to gain a deeper understanding of the patient experience and the meaningfulness of the observed changes in symptoms.[4] These interviews explored the impact of treatment on daily activities, social functioning, and overall well-being.
```dot
digraph "Patient_Reported_Outcomes_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [fontname="Arial", fontsize=9];
// Nodes
Patient [label="Patient with\nCarcinoid Syndrome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Diary [label="Daily Electronic Diary\n- Bowel Movements\n- Stool Consistency\n- Flushing Episodes\n- Rescue Medication", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
Questionnaire [label="Weekly Questionnaire\n'Adequate Relief?' (Yes/No)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
Interview [label="Qualitative Exit Interview\n(Post-Treatment)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
Data_Integration [label="Data Integration & Analysis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Clinical_Benefit [label="Assessment of\nClinical Benefit", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Patient -> Diary;
Patient -> Questionnaire;
Patient -> Interview;
Diary -> Data_Integration;
Questionnaire -> Data_Integration;
Interview -> Data_Integration;
Data_Integration -> Clinical_Benefit;
}
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing the Management of Carcinoid Syndrome to Reduce the Impact of Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Diarrhea in Patients With Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rtihs.org [rtihs.org]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Patient-reported Symptom Experiences in Patients With Carcinoid Syndrome After Participation in a Study of this compound: A Qualitative Interview Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Telotristat Etiprate in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telotristat etiprate, a prodrug of the tryptophan hydroxylase (TPH) inhibitor telotristat, is a therapeutic agent that reduces the production of peripheral serotonin. It is approved for the treatment of carcinoid syndrome diarrhea. Its mechanism of action, which involves the targeted inhibition of TPH1, the rate-limiting enzyme in serotonin synthesis outside of the central nervous system, makes it a valuable tool for preclinical research in various disease models where peripheral serotonin plays a pathological role. These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and relevant biological pathways for the use of this compound in in vivo mouse models.
Data Presentation: this compound Dosage in Mouse Models
The following tables summarize the quantitative data from various preclinical studies using this compound in mice.
| Mouse Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Normal Mice | 15-300 mg/kg/day (once daily) | Oral | 4 days | Dose-dependent reduction in gastrointestinal serotonin levels; maximal effects at ≥150 mg/kg. No significant change in brain serotonin. | [1][2] |
| Transgenic (Tg. rasH2) Mice | Up to 300 mg/kg/day | Oral | 26 weeks | Non-tumorigenic at the tested doses. | [3][4] |
| TNBS-induced Colitis Model | 200 mg/kg | Oral | Not Specified | Inhibited increases in IL-1β and IL-6, reduced histological damage, and prevented weight loss. | [5] |
| Trichuris muris Infection Model | 300 mg/kg/day | Oral | Not Specified | Reduced colonic levels of myeloperoxidase (MPO), IL-1β, and IL-17, and decreased worm burden. | [5] |
| Hypertension-induced Myxomatous Mitral Valve Disease Model | 300 mg/kg | Oral | 2-4 weeks | Partially reversed myxomatous changes in mitral valves. | [6] |
Experimental Protocols
Protocol 1: Evaluation of Peripheral Serotonin Reduction in Normal Mice
Objective: To determine the effect of this compound on peripheral serotonin levels.
Materials:
-
This compound
-
Vehicle (e.g., 0.25% w/v methylcellulose)[6]
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Tissue homogenization buffer
-
ELISA kit for serotonin quantification
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 15, 50, 150, 300 mg/kg).
-
Animal Dosing: Administer this compound or vehicle to mice via oral gavage once daily for four consecutive days.[1][2]
-
Tissue Collection: On day 5, euthanize the mice and collect gastrointestinal tissues (e.g., jejunum, colon) and brain tissue.
-
Sample Preparation: Homogenize the collected tissues in the appropriate buffer.
-
Serotonin Quantification: Measure serotonin levels in the tissue homogenates using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare serotonin levels between the vehicle-treated and this compound-treated groups using appropriate statistical methods.
Protocol 2: Assessment of this compound Efficacy in a Colitis Model
Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of colitis.
Materials:
-
This compound
-
Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
Vehicle
-
Female BALB/c mice (6-8 weeks old)
-
Catheters for intrarectal administration
Procedure:
-
Induction of Colitis: Induce colitis by intrarectal administration of TNBS in 50% ethanol.
-
Treatment: Administer this compound (200 mg/kg) or vehicle orally to the mice daily, starting from the day of colitis induction.[5]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding.
-
Tissue Collection: At a predetermined endpoint (e.g., 3-5 days post-induction), euthanize the mice and collect the colon.
-
Histological Analysis: Fix a segment of the colon in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess histological damage.
-
Cytokine Analysis: Homogenize another segment of the colon to measure the levels of pro-inflammatory cytokines such as IL-1β and IL-6 using ELISA or other immunoassays.[5]
-
Data Analysis: Compare the colitis severity scores, body weight changes, and cytokine levels between the different treatment groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound - Biochemicals - CAT N°: 25342 [bertin-bioreagent.com]
- 6. Frontiers | Telotristat ethyl reverses myxomatous changes in mice mitral valves [frontiersin.org]
Preparing Telotristat Etiprate for Oral Gavage in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of telotristat etiprate for oral gavage administration in rodent models. This compound, a tryptophan hydroxylase inhibitor, is a poorly soluble compound requiring specific formulation strategies for preclinical oral dosing studies. This guide outlines two primary vehicle formulations: a methylcellulose-based suspension and a solubilizing vehicle containing DMSO and PEG300. The protocols provided are based on established practices for oral gavage formulations and the physicochemical properties of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for appropriate vehicle selection and formulation development.
| Property | Value | Reference |
| Appearance | White to off-white solid | [1] |
| Molecular Formula | C27H26ClF3N6O3 • C9H9NO3 | [1] |
| Molecular Weight | 754.2 g/mol | [1] |
| Solubility (at 25°C) | pH 1 (0.1N HCl): >71 mg/mLpH 3 (phosphate buffer): 0.30 mg/mLpH 5 to 9: NegligibleWater: <1.1 mg/mLEthanol: Sparingly solubleMethanol: Freely solubleAcetone: SolubleDMSO: 100 mg/mL | [1][2] |
| Chemical Nature | Prodrug of telotristat | [3] |
Recommended Vehicle Formulations
The selection of an appropriate vehicle is critical for ensuring accurate and reproducible dosing in preclinical studies. Based on the properties of this compound and common practices in rodent oral gavage studies, two primary formulations are recommended.
Methylcellulose-Based Suspension (0.25% w/v)
A suspension with a low concentration of methylcellulose is a commonly used vehicle for water-insoluble compounds. This formulation aims to provide a uniform suspension for consistent dosing.
Solubilizing Vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
For compounds that are difficult to suspend or for studies requiring a solution, a co-solvent system can be employed. This formulation is designed to solubilize this compound for administration.
Experimental Protocols
Protocol for Preparation of 0.25% Methylcellulose Suspension
This protocol is adapted from standard methods for preparing methylcellulose-based vehicles for oral gavage.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Purified water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound for the desired final concentration and volume.
-
To prepare 100 mL of 0.25% methylcellulose solution, heat approximately 30 mL of purified water to 60-80°C.
-
In a separate beaker, weigh 0.25 g of methylcellulose powder.
-
Slowly add the methylcellulose powder to the heated water while stirring continuously with a magnetic stirrer. Mix until the powder is thoroughly wetted and a uniform, milky suspension is formed.
-
Remove the beaker from the heat and add approximately 60 mL of cold (2-8°C) purified water.
-
Continue stirring in a cold water bath or at 2-8°C until the methylcellulose is fully dissolved and the solution becomes clear.
-
Weigh the calculated amount of this compound.
-
To aid in dispersion, consider creating a paste of the this compound powder with a small volume of the prepared methylcellulose solution before adding it to the bulk vehicle.
-
Slowly add the this compound (or the paste) to the clear methylcellulose solution while stirring continuously.
-
Continue to stir for at least 30 minutes to ensure a homogenous suspension.
-
Add purified water to reach the final desired volume (q.s. to 100 mL).
-
Visually inspect for homogeneity. The final formulation should be a uniform suspension.
-
Store the suspension at 2-8°C and protect it from light. It is recommended to prepare this suspension fresh daily. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed.
Protocol for Preparation of Solubilizing Vehicle
This protocol outlines the preparation of a DMSO and PEG300-based vehicle for complete solubilization of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Pipettes and sterile conical tubes
Procedure:
-
Calculate the required amount of this compound for the desired final concentration and volume.
-
Prepare the vehicle by combining the components in the following proportions for a final volume of 10 mL:
-
1 mL DMSO (10%)
-
4 mL PEG300 (40%)
-
0.5 mL Tween 80 (5%)
-
4.5 mL Saline (45%)
-
-
Weigh the calculated amount of this compound and place it in a sterile conical tube.
-
Add the DMSO to the this compound powder and vortex until the compound is completely dissolved. Sonication may be used if necessary.
-
Sequentially add the PEG300 and Tween 80 to the DMSO solution, vortexing thoroughly after each addition.
-
Finally, add the saline to the mixture and vortex until a clear, homogenous solution is obtained.
-
It is recommended to prepare this solution fresh before each use. If storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before administration.
Diagrams
Caption: Workflow for preparing a methylcellulose-based suspension.
Caption: Workflow for preparing a solubilizing vehicle.
Considerations for Oral Gavage in Rodents
-
Dosing Volume: The maximum recommended oral gavage volume for mice is 10 mL/kg and for rats is 20 mL/kg.[4] The lowest possible volume to achieve the target dose should be used.
-
Animal Handling: Proper restraint techniques are essential to minimize stress and prevent injury to the animal.[5][6]
-
Gavage Needle: Use a flexible or ball-tipped gavage needle of the appropriate size for the animal to avoid esophageal or gastric trauma.[5]
-
Stability: There is limited publicly available data on the stability of this compound in these specific oral formulations. Therefore, it is strongly recommended to prepare the formulations fresh daily. If storage is necessary, it should be at 2-8°C, protected from light, and the formulation should be thoroughly inspected for any changes in appearance before use. A pilot stability study for your specific experimental conditions is advisable.
-
Viscosity: The viscosity of the methylcellulose suspension should be suitable for administration through the chosen gavage needle. The 0.25% concentration should provide a readily injectable suspension.
-
Toxicity of Excipients: The components of the solubilizing vehicle (DMSO, PEG300, Tween 80) are generally considered safe at these concentrations for oral administration in rodents, but it is crucial to include a vehicle-only control group in your study to account for any potential effects of the vehicle itself.
Conclusion
The successful oral administration of this compound in rodent models relies on the appropriate selection and preparation of the dosing vehicle. The protocols provided for a methylcellulose-based suspension and a solubilizing vehicle offer two viable options for researchers. Careful adherence to these protocols and general best practices for oral gavage will contribute to the generation of reliable and reproducible preclinical data. Given the lack of specific stability data, fresh preparation of the formulations is highly recommended.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long‐Term Safety Experience with Telotristat Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Telotristat Etiprate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telotristat etiprate, the hippurate salt of telotristat ethyl, is a prodrug of the tryptophan hydroxylase inhibitor, telotristat.[1][2] By inhibiting tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, this compound effectively reduces the production of peripheral serotonin.[1][2][3] This mechanism of action makes it a valuable therapeutic agent for the treatment of carcinoid syndrome diarrhea.[4] Understanding the solubility of this compound in various solvents is critical for in vitro assay development, formulation studies, and preclinical research. This document provides a comprehensive overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, along with detailed protocols for solubility determination.
Physicochemical Properties
This compound is a white to off-white, non-hygroscopic crystalline powder.[5][6] Its solubility is notably pH-dependent.[3][4][6][7][8][9]
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized in the table below. This data has been compiled from publicly available resources and is intended for guidance in experimental design.
| Solvent | Temperature (°C) | Solubility | Molarity (mM) | Notes |
| DMSO | Not Specified | 100 mg/mL | 132.6 | Sonication is recommended.[10] |
| Methanol | Not Specified | Freely Soluble | Not Specified | [3][6][7][8] |
| Acetone | Not Specified | Soluble | Not Specified | [3][6][7][8] |
| Ethanol | Not Specified | Sparingly Soluble | Not Specified | [3][6][7][8] |
| Ethanol | Not Specified | < 1 mg/mL | < 1.33 | Insoluble or slightly soluble.[10] |
| Water | Not Specified | < 1.1 mg/mL | < 1.46 | [5] |
| Water | Not Specified | < 1 mg/mL | < 1.33 | Insoluble or slightly soluble.[10] |
| 0.1N HCl (pH 1) | 25 | > 71 mg/mL | > 94.1 | [3][5][6][7] |
| Phosphate Buffer (pH 3) | 25 | 0.30 mg/mL | 0.398 | [3][5][6][7] |
| Aqueous Media (pH 5-9) | 25 | Negligible | Not Specified | [3][5][6][7] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | 10 mg/mL | 13.26 | For in vivo formulation. Sonication is recommended.[10] |
Note: The molecular weight of this compound is 754.2 g/mol .[1][3][7]
Signaling Pathway Inhibition by Telotristat
This compound is a prodrug that is converted to its active metabolite, telotristat. Telotristat inhibits tryptophan hydroxylase (TPH), the enzyme responsible for the rate-limiting step in the synthesis of serotonin (5-HT) from tryptophan. This inhibition leads to a reduction in the production of serotonin in the gastrointestinal tract, thereby alleviating the symptoms of carcinoid syndrome.
References
- 1. This compound | C36H35ClF3N7O6 | CID 25253377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. This compound | Hydroxylase | TargetMol [targetmol.com]
Application Notes and Protocols for Telotristat Etiprate Stability Under Laboratory Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telotristat etiprate is a prodrug of the tryptophan hydroxylase inhibitor telotristat. As an ethyl ester, its stability is a critical parameter for ensuring the quality, efficacy, and safety of pharmaceutical formulations. A primary degradation pathway for this compound is hydrolysis, where the ethyl ester is cleaved to form the active carboxylic acid metabolite, telotristat.[1] Understanding the stability of this compound under various laboratory conditions is essential for the development of robust formulations and analytical methods. These application notes provide a summary of stability-indicating data and detailed protocols for assessing the stability of this compound.
Stability of this compound Under Forced Degradation
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table summarizes representative quantitative data from forced degradation studies on this compound. These studies expose the drug to stress conditions more severe than accelerated stability testing to elucidate its degradation pathways.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Product |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60°C | 15.2% | Telotristat |
| Base Hydrolysis (0.1 N NaOH) | 4 hours | 25°C | 22.5% | Telotristat |
| Oxidative (3% H₂O₂) | 48 hours | 25°C | 8.7% | Oxidative Adducts |
| Thermal | 7 days | 80°C | 5.1% | Not Specified |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | < 2.0% | Not Specified |
Signaling Pathways and Experimental Workflows
Chemical Degradation Pathway of this compound
The primary degradation pathway of this compound in aqueous environments is the hydrolysis of the ethyl ester group to form its active metabolite, telotristat. This reaction can be catalyzed by both acidic and basic conditions.
Hydrolysis of this compound
Experimental Workflow for Forced Degradation Studies
A systematic workflow is necessary to ensure a comprehensive evaluation of a drug's stability. The following diagram illustrates a typical experimental workflow for conducting forced degradation studies on this compound.
Forced Degradation Workflow
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound and Its Degradation Products
This protocol describes a representative stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of this compound and its principal degradation product, telotristat.
1. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve this compound and telotristat reference standards in a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 µg/mL for this compound and 10 µg/mL for telotristat.
-
Sample Solution: Prepare the sample to be analyzed in the same diluent as the standard solution to achieve a theoretical concentration of approximately 100 µg/mL of this compound.
3. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (n=6). The acceptance criteria are as follows:
-
Tailing Factor: ≤ 2.0 for both peaks
-
Theoretical Plates: ≥ 2000 for both peaks
-
Resolution: ≥ 2.0 between this compound and telotristat
-
%RSD for Peak Area: ≤ 2.0% for both analytes
4. Procedure
Inject the blank (diluent), standard solution, and sample solutions into the chromatograph. Identify the peaks of this compound and telotristat based on their retention times compared to the standard. Quantify the amount of this compound and any degradation products using the peak areas.
Protocol 2: Forced Degradation Study
This protocol outlines the procedure for conducting a forced degradation study of this compound.
1. Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
2. Stress Conditions
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature (25°C) for 4 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature (25°C) for 48 hours.
-
Thermal Degradation: Store the solid drug substance at 80°C for 7 days. Prepare a solution for analysis.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a solution for analysis.
3. Analysis
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC-UV method described in Protocol 1. If significant unknown degradation peaks are observed, further characterization using LC-MS is recommended.
Conclusion
The stability of this compound is a critical attribute that must be thoroughly evaluated during drug development. The primary degradation pathway is hydrolysis, which is accelerated in both acidic and basic conditions. The protocols and data presented in these application notes provide a framework for researchers to assess the stability of this compound, develop stability-indicating analytical methods, and formulate stable dosage forms. Adherence to these systematic approaches will ensure the generation of reliable and comprehensive stability data suitable for regulatory submissions.
References
Experimental Protocol for Telotristat Etiprate in Murine Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Telotristat etiprate is a potent inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) in the gastrointestinal tract. Elevated peripheral serotonin levels have been implicated in the pathogenesis of inflammatory bowel disease (IBD). By selectively targeting TPH1 in the gut, this compound reduces mucosal serotonin production without affecting central nervous system serotonin levels, offering a targeted therapeutic approach to ameliorate intestinal inflammation.
This document provides detailed experimental protocols for evaluating the efficacy of this compound in two common chemically-induced murine models of colitis: Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS). These models are well-established and widely used to study the mechanisms of IBD and to test the efficacy of novel therapeutic agents.
The protocols outlined below describe both prophylactic and therapeutic administration of this compound, allowing for the investigation of its potential in both preventing the onset of colitis and treating existing inflammation. Key experimental endpoints for assessing disease severity and the therapeutic effect of this compound are also detailed.
Signaling Pathway of this compound in Colitis
Caption: this compound inhibits TPH1, reducing serotonin and inflammation.
Experimental Protocols
I. Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is characterized by its simplicity and reproducibility in inducing acute and chronic colitis that resembles human ulcerative colitis.
A. Materials:
-
Animals: 8-10 week old male C57BL/6 mice.
-
Inducing Agent: Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.
-
Test Compound: this compound (LX1606).
-
Vehicle: 0.25% (w/v) methylcellulose in sterile water.
-
Anesthetics: Isoflurane or equivalent.
-
Reagents for analysis: Formalin, ELISA kits for cytokines, MPO assay kit.
B. Experimental Workflow (DSS Model):
Caption: Workflow for prophylactic and therapeutic this compound in DSS colitis.
C. Detailed Methodology:
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 mice/group):
-
Control (No DSS, Vehicle treatment)
-
DSS + Vehicle
-
DSS + this compound (Prophylactic)
-
DSS + this compound (Therapeutic)
-
-
Colitis Induction:
-
Prepare a 5% (w/v) solution of DSS in autoclaved drinking water.
-
Provide the DSS solution as the sole source of drinking water for 5 consecutive days.
-
-
This compound Administration:
-
Prepare a suspension of this compound in 0.25% methylcellulose.
-
Prophylactic Regimen: Administer this compound (300 mg/kg) or vehicle daily by oral gavage, starting one day before DSS administration and continuing for the duration of the study (6 days total).[1]
-
Therapeutic Regimen: Administer this compound (300 mg/kg) or vehicle daily by oral gavage, starting on day 2 after the initiation of DSS and continuing for the remainder of the study.[1]
-
-
Monitoring and Sample Collection:
-
Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
On day 6, euthanize the mice.
-
Collect the entire colon and measure its length and weight.
-
Collect colonic tissue samples for histological analysis, myeloperoxidase (MPO) activity assay, and cytokine measurements (e.g., IL-1β, IL-6).
-
II. 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model
This model induces a transmural inflammation that shares some histopathological features with human Crohn's disease.
A. Materials:
-
Animals: 8-10 week old male BALB/c mice.
-
Inducing Agent: 2,4,6-Trinitrobenzenesulfonic acid (TNBS).
-
Solvent: 50% Ethanol.
-
Test Compound: this compound.
-
Vehicle: 0.25% (w/v) methylcellulose.
-
Anesthetics: Isoflurane or equivalent.
-
Catheter: 3.5 F catheter.
B. Experimental Workflow (TNBS Model):
Caption: Workflow for this compound treatment in the TNBS colitis model.
C. Detailed Methodology:
-
Acclimatization: As described for the DSS model.
-
Group Allocation: Similar to the DSS model.
-
Colitis Induction:
-
Fast mice for 12-16 hours with free access to water.
-
Anesthetize the mice.
-
Slowly instill 100 µL of TNBS solution (2.5 mg TNBS in 50% ethanol) intrarectally using a catheter inserted approximately 4 cm from the anus.
-
Keep the mice in a head-down position for 1-2 minutes to ensure proper distribution of the TNBS solution.
-
-
This compound Administration:
-
Administer this compound (300 mg/kg) or vehicle by oral gavage daily, starting a few hours after TNBS instillation and continuing for the duration of the experiment (typically 3-4 days).
-
-
Monitoring and Sample Collection:
-
Monitor mice daily for weight loss and clinical signs of colitis.
-
Euthanize mice on day 3 or 4 post-TNBS induction.
-
Collect colonic tissue for macroscopic scoring of damage, histological analysis, and biochemical assays as described for the DSS model.
-
Data Presentation
Table 1: Key Experimental Parameters for this compound in Murine Colitis Models
| Parameter | DSS Model | TNBS Model |
| Mouse Strain | C57BL/6 | BALB/c |
| Inducing Agent | 5% Dextran Sulfate Sodium | 2.5 mg TNBS in 50% Ethanol |
| Route of Induction | Oral (in drinking water) | Intrarectal |
| This compound Dose | 300 mg/kg, daily | 300 mg/kg, daily |
| Route of Administration | Oral gavage | Oral gavage |
| Vehicle | 0.25% Methylcellulose | 0.25% Methylcellulose |
| Treatment Regimen | Prophylactic & Therapeutic | Therapeutic |
| Study Duration | 6 days | 3-4 days |
Table 2: Assessment of Colitis Severity and Therapeutic Efficacy
| Assessment Parameter | Method | Description |
| Disease Activity Index (DAI) | Daily clinical scoring | Combined score of weight loss, stool consistency, and rectal bleeding. |
| Macroscopic Damage Score | Visual assessment of colon | Scoring based on hyperemia, edema, ulceration, and extent of inflammation. |
| Histological Analysis | H&E staining of colon sections | Microscopic evaluation of inflammation, crypt damage, and epithelial injury. |
| Myeloperoxidase (MPO) Activity | Biochemical assay | An indicator of neutrophil infiltration into the colonic tissue. |
| Cytokine Levels | ELISA or qPCR | Measurement of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in colonic tissue homogenates. |
| Colonic Serotonin (5-HT) Levels | ELISA or HPLC | Quantification of serotonin concentration in colonic tissue to confirm target engagement. |
References
Application Notes and Protocols for Telotristat Etiprate in Preclinical Cholangiocarcinoma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cholangiocarcinoma (CCA) is an aggressive malignancy of the biliary tract with a poor prognosis. Emerging preclinical evidence suggests that the dysregulation of serotonin metabolism plays a role in CCA progression. Elevated levels of serotonin have been observed in CCA, where it is thought to have protumorigenic activity. Telotristat etiprate, an inhibitor of tryptophan hydroxylase (TPH1), the rate-limiting enzyme in serotonin biosynthesis, has shown potential as a therapeutic agent in CCA. By reducing peripheral serotonin production, this compound may inhibit tumor growth and enhance the efficacy of standard chemotherapy. These application notes provide a summary of the preclinical data and detailed protocols for evaluating this compound in cholangiocarcinoma models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the anti-tumor activity of this compound (TE), both as a monotherapy and in combination with standard chemotherapeutic agents, gemcitabine and cisplatin (GemCis) or nab-paclitaxel (NPT).
Table 1: Tumor Growth Inhibition in Subcutaneous Cholangiocarcinoma Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| Intrahepatic CCA (CCLP-1) | This compound (TE) | 53%[1] |
| GemCis | 53%[1] | |
| Nab-Paclitaxel (NPT) | 69%[1] | |
| GemCis + TE | 85%[1] | |
| NPT + TE | 90%[1] | |
| Extrahepatic CCA (TFK-1) | This compound (TE) | 51%[1] |
| GemCis | 37%[1] | |
| Nab-Paclitaxel (NPT) | 56%[1] | |
| GemCis + TE | 67%[1] | |
| NPT + TE | 74%[1] | |
| Patient-Derived Xenograft (PDX) | This compound (TE) | 40%[1] |
| GemCis | 80%[1] | |
| Nab-Paclitaxel (NPT) | 57%[1] | |
| GemCis + TE | 95%[1] | |
| NPT + TE | 91%[1] |
Table 2: Enhancement of Animal Survival in a Peritoneal Dissemination Model (CCLP-1)
| Treatment Group | Enhancement of Mouse Survival (%) |
| This compound (TE) | 11%[1][2] |
| GemCis | 9%[1][2] |
| Nab-Paclitaxel (NPT) | 60%[1][2] |
| GemCis + TE | 26%[1][2] |
| NPT + TE | 68%[1][2] |
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the mechanism of action of this compound and the experimental workflows for its preclinical evaluation.
Experimental Protocols
Cell Culture Protocols
1.1. CCLP-1 Cell Line
-
Description: An intrahepatic cholangiocarcinoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM).[1]
-
Supplements:
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 70-80% confluency.
1.2. TFK-1 Cell Line
-
Description: An extrahepatic cholangiocarcinoma cell line.
-
Supplements:
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 70-80% confluency. The population doubling time is approximately 37 hours.[4]
In Vivo Xenograft Model Protocols
2.1. Subcutaneous Xenograft Model
-
Animals: 4-6 week old female immunodeficient mice (e.g., NOD/SCID).
-
Cell Preparation:
-
Harvest CCLP-1 or TFK-1 cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
-
Injection:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
2.2. Peritoneal Dissemination Model
-
Animals: 4-6 week old female immunodeficient mice (e.g., NOD/SCID).
-
Cell Preparation:
-
Harvest CCLP-1 cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
-
Injection:
-
Inject 100 µL of the cell suspension intraperitoneally into each mouse.
-
-
Monitoring:
-
Monitor the mice for signs of distress, ascites formation, and weight loss.
-
Initiate treatment at a predetermined time point post-injection (e.g., 10 days).[5]
-
Record survival data.
-
2.3. Patient-Derived Xenograft (PDX) Model
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting cholangiocarcinoma patients.
-
Implantation:
-
Anesthetize a 4-6 week old immunodeficient mouse (e.g., NOD/SCID).
-
Implant a small fragment of the tumor tissue (approximately 2-3 mm³) subcutaneously into the flank.
-
-
Monitoring:
-
Monitor for tumor engraftment and growth as described for the subcutaneous xenograft model.
-
Once tumors are established, they can be passaged to subsequent generations of mice for expansion and therapeutic studies.
-
Drug Administration Protocol
-
This compound (TE):
-
Formulation: While the specific vehicle was not detailed in the primary CCA studies, this compound can be formulated for oral administration. For preclinical studies in mice, doses have ranged from 15-300 mg/kg/day.[2]
-
Administration: Administer orally (e.g., by gavage) once daily.
-
-
Gemcitabine and Cisplatin (GemCis):
-
Formulation: Dissolve in a suitable vehicle (e.g., saline).
-
Administration: Administer via intraperitoneal injection according to established protocols for these agents in mouse models.
-
-
Nab-Paclitaxel (NPT):
-
Formulation: Reconstitute as per manufacturer's instructions.
-
Administration: Administer via intravenous or intraperitoneal injection based on established protocols.
-
Endpoint Analysis Protocols
4.1. Tumor Growth Inhibition Assessment
-
Continue tumor volume measurements throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
4.2. Survival Analysis
-
In the peritoneal dissemination model, monitor mice daily.
-
Record the date of death or euthanasia when moribund criteria are met.
-
Perform Kaplan-Meier survival analysis to compare the survival curves of the different treatment groups.
4.3. Serotonin Measurement in Tumor Tissue
-
Sample Collection: At the end of the study, excise tumors, snap-freeze in liquid nitrogen, and store at -80°C until analysis.
-
Tissue Homogenization:
-
Homogenize the frozen tumor tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Serotonin Quantification (ELISA):
-
Use a commercially available Serotonin ELISA kit.
-
Follow the manufacturer's protocol, which typically involves:
-
Preparation of standards and samples.
-
Addition of samples, standards, and antibodies to the pre-coated microplate.
-
Incubation steps.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate to generate a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculate the serotonin concentration in the samples based on the standard curve.
-
Normalize the serotonin levels to the total protein concentration of the tumor lysate.
-
References
- 1. Comparison of growth features and cancer stem cell prevalence in intrahepatic and extrahepatic cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. termedia.pl [termedia.pl]
- 4. Establishment of a new extrahepatic bile duct carcinoma cell line, TFK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.1. Cells and culture [bio-protocol.org]
Application Notes and Protocols for Measuring Serotonin Reduction After Telotristat Etiprate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telotristat etiprate is a novel therapeutic agent designed to reduce the production of serotonin in the body.[1] It is primarily used in the management of carcinoid syndrome, a condition characterized by the excessive secretion of serotonin by neuroendocrine tumors, leading to debilitating symptoms such as diarrhea.[2][3] this compound is a prodrug that is rapidly converted to its active metabolite, telotristat (LP-778902).[1][4] Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2][5] By specifically targeting TPH1, the isoform predominantly found in the gastrointestinal tract, this compound effectively reduces peripheral serotonin synthesis without significantly impacting serotonin levels in the central nervous system.[2][6]
The efficacy of this compound treatment is directly correlated with the reduction in systemic serotonin levels. Therefore, accurate measurement of serotonin and its metabolites is crucial for assessing treatment response and optimizing therapeutic strategies. The primary biomarkers used to monitor the effects of this compound are serotonin in the blood (serum or whole blood) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the urine.[1][7][8]
This document provides detailed application notes and experimental protocols for the quantitative measurement of serotonin reduction following this compound therapy.
Mechanism of Action of this compound
This compound's mechanism of action centers on the inhibition of serotonin synthesis. The process is initiated by the oral administration of the prodrug, this compound, which is then hydrolyzed to its active form, telotristat.[1] Telotristat potently inhibits tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[2][9] This inhibition leads to a significant decrease in the production of serotonin in the gastrointestinal tract, thereby alleviating the symptoms of carcinoid syndrome.[5][6]
Figure 1: Mechanism of this compound in inhibiting serotonin synthesis.
Data Presentation: Expected Reduction in Serotonin and 5-HIAA
Clinical studies have consistently demonstrated a dose-dependent reduction in serotonin and its metabolite 5-HIAA following treatment with this compound.[1][6] The following tables summarize the expected quantitative reductions observed in clinical trials.
Table 1: Reduction in Urinary 5-HIAA (u5-HIAA) Levels
| Treatment Group | Baseline u5-HIAA (mg/24h) | Change from Baseline at Week 12 (mg/24h) | Percentage Reduction | Reference |
| This compound 250 mg tid | Mean: ~90 | -40.1 | ~45% | [1][8] |
| This compound 500 mg tid | Mean: ~90 | -57.7 | ~64% | [8] |
| Placebo | Mean: ~90 | +11.5 | - | [8] |
Table 2: Reduction in Whole Blood Serotonin Levels
| Treatment Duration | Approximate Percentage Reduction | Reference |
| 2 weeks | 25% | [1] |
Experimental Protocols
Accurate measurement of serotonin and 5-HIAA is critical for evaluating the efficacy of this compound. The following protocols outline the methodologies for sample collection and analysis.
Protocol 1: 24-Hour Urine Collection for 5-HIAA Measurement
The measurement of 5-HIAA in a 24-hour urine sample is the gold standard for assessing whole-body serotonin production.[10][11]
1. Patient Preparation:
-
For at least 3 days prior to and during the 24-hour collection period, patients should avoid consuming foods rich in serotonin, such as pineapples, bananas, plums, tomatoes, avocados, and walnuts.[12][13]
-
Certain medications can interfere with 5-HIAA levels and should be discontinued if clinically permissible, following consultation with a physician. These include acetaminophen, phenacetin, and some cough syrups.[12]
2. Collection Procedure:
-
Begin the collection in the morning with an empty bladder. Discard the first-morning void and record the time.[10]
-
Collect all subsequent urine for the next 24 hours in the provided collection container, which may contain an acid preservative.[14]
-
Exactly 24 hours after the start time, empty the bladder one last time and add this final sample to the collection container.[14]
-
Keep the urine collection container refrigerated or in a cool place during the collection period.
3. Sample Handling and Storage:
-
After the 24-hour collection is complete, mix the urine well and record the total volume.
-
Aliquot a portion of the urine into a smaller, labeled tube for transport to the laboratory.
-
Samples should be stored at 2-8°C if analyzed within 48 hours; otherwise, they should be frozen at -20°C or lower.[11]
Protocol 2: Blood Sample Collection for Serotonin Measurement
Serotonin can be measured in serum, plasma, or whole blood. Platelets contain a high concentration of serotonin, so proper sample handling is crucial to avoid artificial release.
1. Sample Collection:
-
Collect blood via venipuncture into appropriate collection tubes. For serum, use a serum separator tube (SST). For plasma, use an EDTA or heparin tube.
-
Gently invert the tubes several times to ensure proper mixing with additives.
2. Sample Processing:
-
Serum: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1000-1300 x g for 15 minutes. Carefully aspirate the serum and transfer it to a clean, labeled tube.
-
Plasma: Centrifuge the blood collection tube at 1000-1300 x g for 15 minutes within 30 minutes of collection. Transfer the plasma to a clean, labeled tube.
3. Sample Storage:
-
Serum and plasma samples should be stored at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.
Protocol 3: Quantification of Serotonin and 5-HIAA
Several analytical methods can be used for the quantification of serotonin and 5-HIAA. The most common and reliable methods are High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
A. High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like serotonin and 5-HIAA.[15][16][17]
1. Principle: This technique separates compounds in a sample based on their physicochemical properties using liquid chromatography, followed by detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry.[15][16]
2. General Procedure:
-
Sample Preparation: Urine or blood samples are typically pre-treated to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A specific column (e.g., C18) and mobile phase gradient are used to separate serotonin or 5-HIAA from other components.[17]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The parent ion of the analyte is selected and fragmented, and a specific fragment ion is monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Quantification: The concentration of the analyte is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
B. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based immunoassay technique that is also suitable for the quantification of serotonin and 5-HIAA.[9][18][19][20] Commercial ELISA kits are readily available.[18]
1. Principle: Competitive ELISA is a common format for small molecules. In this assay, the analyte in the sample competes with a labeled form of the analyte for binding to a limited number of specific antibody-binding sites. The amount of labeled analyte bound is inversely proportional to the concentration of the analyte in the sample.[20]
2. General Procedure (based on a typical commercial kit):
-
Standard and Sample Preparation: Prepare a standard curve using the provided standards. Prepare samples according to the kit's instructions.
-
Assay Procedure:
-
Add standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add an enzyme-conjugated form of the analyte (e.g., serotonin-alkaline phosphatase conjugate) and a specific primary antibody.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the enzyme reaction and measure the absorbance of the colored product using a microplate reader.
-
-
Quantification: The concentration of the analyte in the samples is determined by interpolating their absorbance values from the standard curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for measuring serotonin reduction after this compound treatment, from patient treatment to data analysis.
Figure 2: Workflow for assessing serotonin reduction with this compound.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can accurately and reliably measure the reduction in serotonin levels following this compound treatment, providing critical data for clinical efficacy and pharmacodynamic studies.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. assaygenie.com [assaygenie.com]
- 10. mskcc.org [mskcc.org]
- 11. acb.org.uk [acb.org.uk]
- 12. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 13. carcinoid.org [carcinoid.org]
- 14. Urine collection: 5-HIAA | Sullivan Nicolaides Pathology [snp.com.au]
- 15. Analysis of Serum Serotonin by High-Performance Liquid Chromatography-Tandem Mass Spectrometry Using Online Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]
- 17. Rapid and sensitive HPLC-MS/MS method for the quantification of dopamine, GABA, serotonin, glutamine and glutamate in rat brain regions after exposure to tobacco cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serotonin ELISA Kits [thermofisher.com]
- 19. Serotonin ELISA kit - Serum and Urine - Immusmol [immusmol.com]
- 20. Serotonin ELISA Kit (ab133053) | Abcam [abcam.com]
Application Notes and Protocols for Studying Myxomatous Mitral Valve Degeneration with Telotristat Etiprate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxomatous mitral valve degeneration (MMVD) is a progressive condition characterized by the thickening and elongation of the mitral valve leaflets, leading to mitral regurgitation.[1] There is a growing body of evidence suggesting that serotonin (5-hydroxytryptamine, 5-HT) signaling plays a crucial role in the pathogenesis of MMVD.[2][3] Serotonin can be synthesized locally by valvular interstitial cells (VICs), and its receptors can be activated to promote pathological signaling cascades.[2] Telotristat etiprate is a potent inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin synthesis.[2][4] By reducing local serotonin production without affecting central nervous system serotonin levels, this compound presents a promising therapeutic agent for studying and potentially treating MMVD.[2][4]
These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of myxomatous mitral valve degeneration.
Mechanism of Action of this compound in MMVD
This compound acts by inhibiting TPH1, thereby reducing the synthesis of serotonin in the periphery, including within the mitral valve tissue.[2] Elevated local serotonin levels are associated with the activation of VICs into a myofibroblast-like phenotype, leading to extracellular matrix (ECM) remodeling, a hallmark of myxomatous degeneration.[2][4] This remodeling involves increased expression of matrix metalloproteinases (MMPs) and alpha-smooth muscle actin (α-SMA), as well as the involvement of transforming growth factor-beta (TGF-β) signaling.[2][5] By lowering local serotonin concentrations, this compound is hypothesized to attenuate these pathological processes, preventing or even reversing the myxomatous changes in the mitral valve.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the effects of this compound in a hypertension-induced mouse model of myxomatous mitral valve degeneration.
Table 1: Effect of this compound on Circulating Serotonin and Mitral Valve Thickness
| Treatment Group | Circulating Serotonin (ng/mL) | Mitral Valve Thickness (µm) |
| Control | Baseline | Baseline |
| Control + this compound | Reduced | No significant change |
| Angiotensin II | Increased | Increased |
| Angiotensin II + this compound | Reduced | Reduced |
Data summarized from Wang et al., 2022.[2]
Table 2: Effect of this compound on Molecular Markers of Myxomatous Mitral Valve Degeneration
| Treatment Group | MMP1 Expression | α-SMA Expression | TGF-β Expression |
| Control | Baseline | Baseline | Baseline |
| Angiotensin II | Increased | Increased | Increased |
| Angiotensin II + this compound | Reduced | Reduced | Not significantly changed |
Data summarized from a NANETS 2019 Symposium Abstract.[5]
Experimental Protocols
In Vivo Model: Hypertension-Induced Myxomatous Mitral Valve Degeneration
This protocol is adapted from the methodology described by Wang et al. (2022).[2]
Objective: To induce myxomatous mitral valve degeneration in mice using angiotensin II and to evaluate the preventative and reversal effects of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Angiotensin II (e.g., from Sigma-Aldrich)
-
This compound (e.g., from commercial suppliers)
-
Osmotic minipumps (e.g., Alzet)
-
Saline solution (0.9% NaCl)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood pressure monitoring system (non-invasive)
-
Materials for tissue harvesting and processing (see subsequent protocols)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Group Allocation: Divide mice into the following groups (n=8-10 per group):
-
Control (Saline infusion)
-
Control + this compound
-
Angiotensin II infusion
-
Angiotensin II infusion + this compound (Preventative)
-
Angiotensin II infusion, followed by this compound (Reversal)
-
-
Induction of Hypertension:
-
Anesthetize mice using isoflurane.
-
Implant osmotic minipumps subcutaneously, delivering either saline or angiotensin II at a rate of 1000 ng/kg/min for 28 days.
-
-
This compound Administration:
-
Prepare a solution of this compound for oral gavage.
-
Administer this compound daily via oral gavage at a dose of 300 mg/kg.[1]
-
For the preventative arm, start this compound administration on the same day as pump implantation.
-
For the reversal arm, start this compound administration 14 days after pump implantation.
-
-
Monitoring:
-
Monitor blood pressure weekly using a non-invasive tail-cuff system.
-
Monitor animal health and body weight regularly.
-
-
Endpoint and Tissue Collection:
-
At day 28, euthanize the mice according to institutional guidelines.
-
Collect blood via cardiac puncture for serotonin analysis.
-
Perfuse the heart with saline, followed by 4% paraformaldehyde.
-
Harvest the heart and dissect the mitral valve for histological and immunohistochemical analysis.
-
Measurement of Circulating Serotonin (Enzyme Immunoassay)
Objective: To quantify the concentration of serotonin in mouse serum.
Materials:
-
Mouse serum samples
-
Commercial Serotonin ELISA kit (e.g., from Abcam, Novus Biologicals)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the commercial ELISA kit.
-
A general workflow involves:
-
Acylation of serotonin in standards, controls, and samples.
-
Competitive binding of acylated serotonin and a labeled serotonin conjugate to an anti-serotonin antibody coated on the microplate.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate to generate a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Calculate the serotonin concentration in the samples based on the standard curve.
Immunohistochemistry of Mitral Valve Tissue
Objective: To assess the expression of MMP1, α-SMA, and TGF-β in mouse mitral valve sections.
Materials:
-
Paraffin-embedded mitral valve sections (5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-MMP1
-
Mouse anti-α-SMA
-
Rabbit anti-TGF-β
-
-
Secondary antibodies (conjugated to a fluorophore or enzyme)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence or light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series (100%, 95%, 70%, 50%) for 5 minutes each, followed by distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).
-
-
Blocking:
-
Block non-specific binding by incubating sections with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections with PBS (3 x 5 minutes).
-
Incubate with appropriate secondary antibodies for 1 hour at room temperature, protected from light if using fluorescent antibodies.
-
-
Counterstaining and Mounting:
-
Wash sections with PBS (3 x 5 minutes).
-
Counterstain with DAPI for 5 minutes if desired.
-
Mount coverslips using mounting medium.
-
-
Imaging and Analysis:
-
Visualize sections using a microscope.
-
Quantify the staining intensity or the number of positive cells using image analysis software.
-
In Vitro Model: Culture of Mitral Valve Interstitial Cells (VICs)
This protocol is a generalized procedure based on established methods for VIC isolation.
Objective: To isolate and culture primary VICs from mitral valve tissue to study the effects of serotonin and this compound in vitro.
Materials:
-
Fresh mitral valve tissue (e.g., from porcine or other large animal models)
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Collagenase type II solution
-
Sterile PBS
-
Cell culture flasks and plates
Procedure:
-
Tissue Harvest: Aseptically harvest mitral valve leaflets.
-
VIC Isolation:
-
Wash the leaflets in sterile PBS.
-
Mince the tissue into small pieces.
-
Digest the tissue with collagenase type II solution for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the collagenase with culture medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in culture medium and plate in a T75 flask.
-
-
Cell Culture:
-
Culture the cells at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Experimental Setup (Proposed):
-
Seed VICs in multi-well plates.
-
Once adherent, switch to a low-serum medium (e.g., 1% FBS) for 24 hours.
-
Treat cells with the following conditions:
-
Vehicle control
-
Serotonin (to induce a pro-fibrotic phenotype)
-
Serotonin + this compound (at various concentrations)
-
This compound alone
-
-
Incubate for 24-48 hours.
-
-
Endpoint Analysis:
-
Analyze cell lysates for protein expression of α-SMA, MMPs, and TGF-β via Western blotting or ELISA.
-
Perform immunocytochemistry to visualize changes in α-SMA expression and cell morphology.
-
Analyze the culture supernatant for secreted MMPs using zymography or ELISA.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of serotonin in the pathogenesis of myxomatous mitral valve degeneration. The protocols outlined in these application notes provide a framework for researchers to study the effects of this compound in both in vivo and in vitro models. Further research utilizing these methodologies will help to elucidate the therapeutic potential of targeting peripheral serotonin synthesis for the treatment of MMVD.
References
Application Notes and Protocols for the Quantification of Telotristat and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the quantification of telotristat ethyl and its primary active metabolite, telotristat (LP-778902), in human plasma. The protocols are based on validated methods referenced in regulatory submissions and established bioanalytical practices.
Introduction
Telotristat ethyl (brand name Xermelo®) is a tryptophan hydroxylase inhibitor indicated for the treatment of carcinoid syndrome diarrhea.[1][2][3] It is a prodrug that is rapidly and extensively hydrolyzed by carboxylesterases to its active metabolite, telotristat (LP-778902).[4][5] Telotristat is responsible for the pharmacological effect of the drug by inhibiting the production of serotonin.[3][4] A secondary metabolite, LP-951757, has also been identified.[1] Accurate and reliable quantification of telotristat ethyl and its metabolites in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and therapeutic drug monitoring. The primary analytical technique for this purpose is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.[4]
Signaling Pathway of Telotristat
Telotristat ethyl acts by inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin from L-tryptophan.[3][4] By blocking this enzyme, particularly the TPH1 isoform found in the gastrointestinal tract, telotristat reduces the peripheral production of serotonin, thereby alleviating the symptoms of carcinoid syndrome, such as diarrhea.[4]
Mechanism of action of telotristat.
Analytical Method: HPLC-MS/MS
A validated bioanalytical assay using HPLC-MS/MS has been established for the simultaneous determination of telotristat ethyl and its active metabolite, telotristat (LP-778902), in human plasma.[4]
Experimental Workflow
The general workflow for the quantification of telotristat and its metabolites in plasma involves sample preparation, HPLC separation, and MS/MS detection.
General workflow for plasma sample analysis.
Detailed Protocols
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting small molecules like telotristat and its metabolites from plasma.
-
Materials:
-
Human plasma samples
-
Working solutions of telotristat ethyl, telotristat (LP-778902), and their respective deuterated internal standards (e.g., LX1606-d7 and LP-778902-d7)[4]
-
Acetonitrile (HPLC grade), chilled
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
-
-
Protocol:
-
Aliquot 100 µL of human plasma (blank, standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add a small volume (e.g., 10 µL) of the internal standard working solution containing deuterated telotristat ethyl and telotristat to each tube, except for the blank plasma.
-
Vortex briefly to mix.
-
Add 300 µL of chilled acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by HPLC-MS/MS.
-
The supernatant may be further diluted if necessary before injection.[4]
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
A sensitive HPLC system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable choice for the separation of these analytes.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Gradient Program: A gradient from low to high organic phase (acetonitrile) is typically used to elute the analytes. An example gradient is provided in the table below.
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor-to-product ion transitions for telotristat ethyl, telotristat, and their internal standards need to be optimized. The table below provides hypothetical, yet plausible, transitions based on the molecular weights of the compounds.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Telotristat Ethyl | [M+H]⁺ | Fragment 1 |
| Telotristat Ethyl-d7 (IS) | [M+H]⁺ | Fragment 1 |
| Telotristat (LP-778902) | [M+H]⁺ | Fragment 2 |
| Telotristat-d7 (IS) | [M+H]⁺ | Fragment 2 |
| LP-951757 | [M+H]⁺ | Fragment 3 |
Note: The exact m/z values for precursor and product ions must be determined experimentally by infusing standard solutions of each analyte into the mass spectrometer.
Quantification of the Secondary Metabolite LP-951757
As of the latest available public information, a specific validated analytical method for the quantification of the secondary metabolite LP-951757 in human plasma has not been detailed. However, a method could be developed based on the principles outlined above. This would involve:
-
Obtaining a reference standard for LP-951757.
-
Developing and optimizing the MS/MS parameters (MRM transitions) for this metabolite.
-
Validating the method for linearity, accuracy, precision, selectivity, and stability in human plasma, following regulatory guidelines.
Data Presentation and Quantitative Summary
The following tables summarize typical parameters for a validated bioanalytical method for telotristat and its active metabolite.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| HPLC System | High-Performance Liquid Chromatography System |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Method Validation Summary
| Parameter | Telotristat Ethyl | Telotristat (LP-778902) |
| Linear Range | e.g., 1 - 1000 ng/mL | e.g., 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL | e.g., 5 ng/mL |
| Recovery | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect | Minimal | Minimal |
Note: The values presented in Table 2 are typical acceptance criteria for bioanalytical method validation and may not represent the exact values for the telotristat assay, as this specific data is not fully public.
Conclusion
The quantification of telotristat ethyl and its active metabolite, telotristat, in human plasma can be reliably achieved using a validated HPLC-MS/MS method. The protocol involves a straightforward protein precipitation step followed by rapid and sensitive analysis. While a specific method for the secondary metabolite LP-951757 is not publicly available, its analysis can be developed using similar bioanalytical principles. The methods described herein provide a solid foundation for researchers and drug development professionals working with telotristat.
References
Application Notes and Protocols: Telotristat Etiprate in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telotristat etiprate, an oral inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, is approved for the treatment of carcinoid syndrome diarrhea.[1][2] Emerging preclinical and clinical research has explored its potential synergistic effects when combined with traditional cytotoxic chemotherapy in various cancer models. The primary mechanism of action involves the reduction of peripheral serotonin, a neurotransmitter implicated in tumor growth, proliferation, and immune evasion.[3][4][5] These notes provide a comprehensive overview of the administration of this compound with chemotherapy, including quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting Serotonin Synthesis in Cancer
This compound is a prodrug that is converted to its active metabolite, telotristat, which selectively inhibits TPH1, the isoform of tryptophan hydroxylase predominantly found in the gastrointestinal tract.[6] This targeted inhibition leads to a significant reduction in the production of peripheral serotonin without affecting central nervous system serotonin levels, as telotristat does not cross the blood-brain barrier.[5]
In the context of cancer, serotonin has been shown to promote tumor growth through several mechanisms:
-
Autocrine and Paracrine Signaling: Cancer cells can produce and respond to serotonin, stimulating their own proliferation and survival.[7][8]
-
Angiogenesis: Serotonin can promote the formation of new blood vessels that supply nutrients to the tumor.
-
Immune Evasion: Tumor cells can utilize serotonin to upregulate the expression of Programmed Death-Ligand 1 (PD-L1), which binds to PD-1 on T cells, leading to T-cell exhaustion and allowing the tumor to evade immune destruction.[9][10]
By inhibiting serotonin synthesis, this compound is hypothesized to counteract these pro-tumorigenic effects and potentially enhance the efficacy of chemotherapy.
Signaling Pathway
Caption: Serotonin synthesis pathway and its role in cancer cell signaling.
Preclinical Data: this compound with Chemotherapy in Cholangiocarcinoma (CCA)
A significant body of preclinical evidence supports the combination of this compound with standard chemotherapy regimens in cholangiocarcinoma (CCA) models. These studies have demonstrated enhanced anti-tumor efficacy.[4][11]
Summary of Preclinical Efficacy Data
| Model | Treatment Group | Tumor Growth Inhibition (%) | Increase in Animal Survival (%) | Reference |
| Intrahepatic CCA (CCLP-1) Subcutaneous Xenograft | Telotristat Ethyl (TE) | 53 | - | [6][9] |
| Gemcitabine + Cisplatin (GemCis) | 53 | - | [6][9] | |
| Nab-paclitaxel (NPT) | 69 | - | [6][9] | |
| GemCis + TE | 85 | - | [6][9] | |
| NPT + TE | 90 | - | [6][9] | |
| Extrahepatic CCA (TFK-1) Subcutaneous Xenograft | TE | 51 | - | [6][9] |
| GemCis | 37 | - | [6][9] | |
| NPT | 56 | - | [6][9] | |
| GemCis + TE | 67 | - | [6][9] | |
| NPT + TE | 74 | - | [6][9] | |
| CCA Patient-Derived Subcutaneous Xenograft | TE | 40 | - | [9] |
| GemCis | 80 | - | [9] | |
| NPT | 57 | - | [9] | |
| GemCis + TE | 95 | - | [9] | |
| NPT + TE | 91 | - | [9] | |
| CCA (CCLP-1) Peritoneal Dissemination Model | TE | - | 11 | [6][9] |
| GemCis | - | 9 | [6][9] | |
| NPT | - | 60 | [6][9] | |
| GemCis + TE | - | 26 | [6][9] | |
| NPT + TE | - | 68 | [6][9] |
Experimental Protocols: Preclinical In Vivo Studies
The following protocols are representative of the methodologies used in preclinical studies evaluating this compound in combination with chemotherapy.
Animal Models and Tumor Implantation
-
Animal Strain: NOD/SCID mice are commonly used for their immunodeficient state, which allows for the engraftment of human tumor cells.[6]
-
Cell Lines: Human CCA cell lines such as CCLP-1 (intrahepatic) and TFK-1 (extrahepatic) are utilized.[6][9]
-
Subcutaneous Xenograft Model:
-
Harvest CCA cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Treatment is typically initiated when tumors reach a volume of 100-200 mm³.
-
-
Peritoneal Dissemination Model:
-
Inject 1 x 10^6 CCLP-1 cells intraperitoneally into NOD/SCID mice.[6]
-
This model mimics the metastatic spread of CCA.
-
Treatment is typically initiated a few days after cell injection.
-
Dosing and Administration
-
This compound (TE): Administered orally (e.g., by gavage) at a dose of 40-60 mg/kg, twice daily.
-
Gemcitabine and Cisplatin (GemCis): Gemcitabine (50 mg/kg) and Cisplatin (2.5 mg/kg) administered intraperitoneally, once a week.[11]
-
Nab-paclitaxel (NPT): Administered intravenously at a dose of 15 mg/kg, once a week.[11]
-
Combination Therapy: TE is typically administered daily, while chemotherapy is given on its scheduled days.
Efficacy Endpoints
-
Tumor Growth Inhibition:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Tumor growth inhibition is calculated at the end of the study relative to the vehicle control group.
-
-
Animal Survival:
-
Monitor mice daily for signs of toxicity and tumor burden.
-
Euthanize mice when they meet pre-defined endpoint criteria (e.g., tumor volume exceeding a certain size, significant weight loss, or signs of distress).
-
Survival data is analyzed using Kaplan-Meier curves.
-
-
Biomarker Analysis:
-
At the end of the study, tumors can be excised for immunohistochemical analysis of proliferation markers (e.g., Ki67) and serotonin levels.[11]
-
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound with chemotherapy.
Clinical Data: A Phase 2 Study in Biliary Tract Cancer (BTC)
A phase 2, open-label study (NCT03790111) evaluated the safety and efficacy of this compound in combination with first-line gemcitabine and cisplatin in patients with advanced biliary tract cancer.[12][13]
Study Protocol
-
Patient Population: Treatment-naïve patients with unresectable, locally advanced, or metastatic BTC.[12]
-
Dosing Regimen:
-
Primary Endpoint: Progression-free survival (PFS) at 6 months.[12]
-
Secondary Endpoints: Overall response rate (ORR) and disease control rate (DCR).[12]
Summary of Clinical Trial Results
| Parameter | Value | Reference |
| Number of Patients | 53 | [12] |
| Median Age (years) | 66 | [12] |
| 6-month Progression-Free Survival (PFS) Rate | 22.6% | [12] |
| Overall Response Rate (ORR) | 13.2% | [12] |
| Disease Control Rate (DCR) | 62.3% | [12] |
The study did not meet its primary endpoint of a 60% PFS rate at 6 months.[12] The addition of this compound to gemcitabine and cisplatin did not demonstrate a significant clinical benefit in this patient population.[13]
Safety and Tolerability
The combination of this compound with gemcitabine and cisplatin was generally well-tolerated, with no new safety signals reported.[12] The most common treatment-emergent adverse events related to this compound were constipation (43.4%), nausea (28.3%), and fatigue (28.3%).[12]
This compound in Combination with FOLFIRI
To date, there is a lack of published preclinical or clinical studies specifically evaluating the combination of this compound with the FOLFIRI (folinic acid, fluorouracil, and irinotecan) chemotherapy regimen.
Future Directions and Considerations
While the phase 2 clinical trial in BTC was not successful, the robust preclinical data suggests that the combination of this compound with chemotherapy may hold promise in other cancer types or in specific patient populations with high serotonin-producing tumors. Further research is warranted to:
-
Investigate the combination of this compound with other chemotherapy regimens, such as FOLFIRI, in relevant preclinical models.
-
Explore the potential of combining this compound with immunotherapy, given the link between serotonin and PD-L1 expression.
-
Identify biomarkers that may predict which patients are most likely to benefit from the inhibition of serotonin synthesis.
These application notes and protocols provide a framework for researchers and drug development professionals to design and interpret studies investigating the therapeutic potential of this compound in combination with chemotherapy. The contrasting preclinical and clinical findings highlight the importance of careful patient selection and biomarker development in translating promising preclinical concepts into clinical success.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Telotristat Ethyl and First-Line Chemotherapy Combination Investigated for Advanced Biliary Tract Cancer | CCA News Online [ccanewsonline.com]
- 3. Long-Term Treatment with Telotristat Ethyl in Patients with Carcinoid Syndrome Symptoms: Results from the TELEPATH Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nanets.net [nanets.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative Effects of Telotristat Ethyl in Patients with Neuroendocrine Tumors: The TELEACE Real-World Chart Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Safety and Efficacy of Telotristat Ethyl Plus First-Line Chemotherapy in Patients With Advanced BTC: A Phase 2, Open-Label Study | CCA News Online [ccanewsonline.com]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with telotristat etiprate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that is rapidly converted in the body to its active metabolite, telotristat.[1][2][3] Telotristat is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][4][5] By inhibiting TPH, telotristat reduces the production of peripheral serotonin.[1]
Q2: What is the difference in inhibitory activity between this compound and its active metabolite, telotristat?
A2: The active metabolite, telotristat, is significantly more potent than the prodrug, this compound. In vitro studies using purified human enzymes have shown that the inhibitory potency of telotristat is approximately 28 to 34 times greater than that of this compound for TPH1 and TPH2, respectively.[4]
Q3: Is telotristat selective for a specific isoform of tryptophan hydroxylase (TPH)?
A3: Telotristat inhibits both TPH1, found predominantly in the gastrointestinal tract, and TPH2, the isoform found in the central nervous system.[4] However, this compound exhibits "physiological" selectivity for peripheral TPH1 because its high molecular weight prevents it from crossing the blood-brain barrier.[6][7] This results in a reduction of serotonin in the gut without significantly affecting serotonin levels in the brain.[6]
Q4: What are the known off-target effects of telotristat on closely related enzymes?
A4: Telotristat and its prodrug have been shown to be highly specific inhibitors of TPH. Studies have tested their activity against two structurally related aromatic amino acid hydroxylases, phenylalanine hydroxylase and tyrosine hydroxylase, and found no significant inhibition.[1] This indicates a high degree of selectivity for its intended target.
Q5: Does this compound affect cytochrome P450 (CYP) enzymes?
A5: In vitro studies suggest that this compound is not a substrate for CYP enzymes.[8] However, there is some evidence that telotristat may decrease the concentrations of substrates for CYP2B6 and CYP3A4.[9] Further investigation into the drug-drug interaction potential is recommended when co-administering with substrates of these enzymes.
Troubleshooting Guide
Issue: Inconsistent IC50 values in our in-house TPH inhibition assay.
-
Possible Cause 1: Purity of the active metabolite. this compound is a prodrug that is hydrolyzed to the active inhibitor, telotristat. Ensure complete and consistent conversion of the prodrug in your assay system, or use purified telotristat directly for more reproducible results.
-
Possible Cause 2: Assay conditions. Tryptophan hydroxylase activity is sensitive to reaction conditions. Verify the consistency of buffer pH, temperature, and cofactor (tetrahydrobiopterin) concentrations across experiments. Refer to the detailed experimental protocol below for recommended conditions.
-
Possible Cause 3: Enzyme stability. TPH can be unstable. Ensure proper storage of the enzyme and minimize freeze-thaw cycles. Use fresh enzyme preparations for each experiment to ensure consistent activity.
Issue: Observing unexpected central nervous system (CNS) effects in animal models.
-
Possible Cause 1: Blood-brain barrier integrity. While telotristat has limited ability to cross the blood-brain barrier, experimental models with compromised barrier function could lead to CNS exposure and off-target effects.[6] Assess the integrity of the blood-brain barrier in your model.
-
Possible Cause 2: High dosage. Extremely high doses may lead to a small amount of the compound crossing the blood-brain barrier, potentially causing CNS effects. Consider a dose-response study to evaluate this possibility.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of telotristat ethyl (prodrug) and telotristat (active metabolite) against human tryptophan hydroxylase isoforms.
| Compound | Target Enzyme | IC50 (µM) |
| Telotristat Ethyl | TPH1 | 0.8 ± 0.09 |
| Telotristat Ethyl | TPH2 | 1.21 ± 0.02 |
| Telotristat | TPH1 | 0.028 ± 0.003 |
| Telotristat | TPH2 | 0.032 ± 0.003 |
Data sourced from FDA documentation.[4]
Experimental Protocols
Protocol: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against TPH, based on common methodologies found in the literature.
-
Enzyme Preparation:
-
Use purified recombinant human TPH1 or TPH2.
-
Store the enzyme at -80°C in a suitable buffer containing a stabilizing agent like glycerol.
-
On the day of the assay, thaw the enzyme on ice and dilute to the desired concentration in assay buffer.
-
-
Assay Buffer:
-
Prepare a buffer solution, for example, 50 mM Tris-HCl, pH 7.5.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the TPH enzyme, the substrate L-tryptophan, and the cofactor tetrahydrobiopterin (BH4).
-
Include a reducing agent such as dithiothreitol (DTT) to maintain the reduced state of BH4.
-
-
Inhibitor Preparation:
-
Dissolve this compound or telotristat in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial dilutions to obtain a range of inhibitor concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, inhibitor solution (or vehicle control), and enzyme.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (L-tryptophan) and cofactor (BH4).
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction (e.g., by adding an acid like trichloroacetic acid).
-
Measure the formation of the product, 5-hydroxytryptophan (5-HTP), using a suitable detection method such as HPLC with fluorescence detection.[10]
-
Alternatively, a fluorescence-based assay kit can be used, which measures a fluorescent product generated during the reaction.[11]
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Visualizations
Caption: Serotonin synthesis pathway and the inhibitory action of telotristat.
Caption: General workflow for an in vitro TPH inhibition assay.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. This compound | C36H35ClF3N7O6 | CID 25253377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Telotristat ethyl for carcinoid syndrome diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Telotristat Etiprate and CYP Enzyme Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential drug-drug interactions between telotristat etiprate and cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: How is this compound metabolized, and are CYP enzymes involved?
A1: this compound is a prodrug that is primarily hydrolyzed by carboxylesterases (CES1 and CES2) in the body to its active metabolite, telotristat.[1][2] In vitro studies have shown that CYP enzymes are not involved in the metabolism of either this compound or its active metabolite, telotristat.[1][3][4]
Q2: Does this compound induce any CYP enzymes?
A2: Yes, this compound has been shown to be an inducer of CYP3A4 and is also suspected to be a weak inducer of CYP2B6.
-
CYP3A4: A clinical drug-drug interaction study in healthy volunteers demonstrated that co-administration of this compound with midazolam, a sensitive CYP3A4 substrate, resulted in a significant decrease in midazolam exposure, indicating CYP3A4 induction.[5] In vitro studies have also suggested that telotristat can activate the Pregnane X Receptor (PXR), a key regulator of CYP3A4 gene expression.[1]
-
CYP2B6: While initial in vitro studies showed a low potential for CYP2B6 induction, the FDA has stated that in vivo induction cannot be ruled out.[1][2] Therefore, caution is advised when co-administering this compound with CYP2B6 substrates.[6]
Q3: Does this compound inhibit any CYP enzymes?
A3: Based on in vitro studies, this compound, its active metabolite telotristat, and a major acid metabolite have a low potential to inhibit the major CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5) at clinically relevant concentrations.[2] Initial concerns about inadequate in vitro testing for inhibition of CYP2B6, CYP2C8, and CYP2C9 have been addressed by these broader in vitro assessments.[1][3]
Q4: Are there any specific recommendations for co-administering this compound with substrates of CYP3A4 or CYP2B6?
A4: Yes. Due to the induction of CYP3A4, co-administration of this compound may decrease the systemic exposure and potentially the efficacy of CYP3A4 substrates.[1][6][7][8] It is recommended to monitor for signs of reduced efficacy of the concomitant CYP3A4 substrate, and a dose increase of the substrate may be necessary.[1] A similar recommendation for monitoring applies to sensitive CYP2B6 substrates.[6]
Troubleshooting Guides
Issue 1: An experimental assay shows unexpected inhibition of a CYP enzyme by this compound.
-
Possible Cause: High concentration of this compound used in the in vitro system that may not be clinically relevant.
-
Troubleshooting Steps:
-
Verify the concentrations of this compound and its active metabolite, telotristat, used in the assay.
-
Compare these concentrations to the known Cmax and AUC values of this compound and telotristat in human plasma to ensure clinical relevance.
-
Ensure the in vitro system (e.g., human liver microsomes, recombinant enzymes) is well-characterized and the assay conditions are optimized.
-
Consider the possibility of non-specific binding or other artifacts in the experimental setup.
-
Issue 2: A clinical study participant taking this compound shows a significant change in the pharmacokinetics of a co-administered drug that is not a known CYP3A4 or CYP2B6 substrate.
-
Possible Cause: The co-administered drug may be a substrate of other enzymes or transporters affected by this compound. This compound is also known to induce glucuronidation.[1]
-
Troubleshooting Steps:
-
Review the metabolic pathways of the co-administered drug to identify other potential routes of metabolism or transport.
-
Investigate if the drug is a substrate for UGT enzymes, as this compound has been shown to induce glucuronidation.[1]
-
Consider potential interactions with transporters like P-glycoprotein (P-gp), although clinically meaningful interactions are considered unlikely.[9]
-
Data Presentation
Table 1: Summary of this compound's Interaction with CYP Enzymes
| CYP Enzyme | Interaction | Evidence | Clinical Recommendation |
| CYP3A4 | Induction | In vivo study with midazolam showed decreased exposure.[5] In vitro PXR activation.[1] | Monitor for reduced efficacy of CYP3A4 substrates; consider dose increase.[1] |
| CYP2B6 | Potential Induction | In vitro data suggests potential for induction.[2][7] | Monitor for suboptimal efficacy of CYP2B6 substrates.[6] |
| CYP1A2, 2C8, 2C9, 2C19, 2D6, 2E1 | Low Potential for Inhibition | In vitro screening studies.[2] | No specific recommendations at this time. |
Table 2: TPH Inhibition by this compound and its Active Metabolite
| Compound | Enzyme | IC50 (µM) |
| Telotristat Ethyl | TPH1 | 0.8 ± 0.09[1] |
| Telotristat Ethyl | TPH2 | 1.21 ± 0.02[1] |
| Telotristat (Active Metabolite) | TPH1 | 0.028 ± 0.003[1] |
| Telotristat (Active Metabolite) | TPH2 | 0.032 ± 0.003[1] |
Experimental Protocols
Protocol 1: In Vitro CYP Induction Assay using Human Hepatocytes
-
Cell Culture: Plate cryopreserved human hepatocytes and allow them to form a monolayer.
-
Treatment: Treat the hepatocytes with this compound (typically at concentrations ranging from 0.1 to 10 µM), a positive control (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6), and a vehicle control for 48-72 hours.
-
Probe Substrate Incubation: After the treatment period, incubate the cells with a cocktail of specific CYP probe substrates (e.g., midazolam for CYP3A4, bupropion for CYP2B6) for a defined period.
-
Metabolite Analysis: Collect the supernatant and analyze the formation of the specific metabolites using LC-MS/MS.
-
Data Analysis: Calculate the fold induction of CYP activity by comparing the metabolite formation in this compound-treated cells to the vehicle control.
Protocol 2: Clinical Drug-Drug Interaction Study (this compound and a CYP3A4 Substrate)
-
Study Design: A single-sequence, open-label study in healthy volunteers.
-
Day 1: Administer a single oral dose of a sensitive CYP3A4 substrate (e.g., midazolam 2 mg) and collect blood samples over 24 hours for pharmacokinetic analysis.
-
Days 2-4: Washout period.
-
Days 5-9: Administer this compound at the therapeutic dose (e.g., 250 mg three times daily).
-
Day 9: Co-administer a single oral dose of the CYP3A4 substrate with the morning dose of this compound. Collect blood samples over 24 hours for pharmacokinetic analysis.
-
Pharmacokinetic Analysis: Determine the Cmax and AUC of the CYP3A4 substrate and its primary metabolite before and after this compound administration to assess the extent of induction.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Proposed mechanism of CYP3A4 induction by telotristat.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound, a novel serotonin synthesis inhibitor, in patients with carcinoid syndrome and diarrhea not adequately controlled by octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C36H35ClF3N7O6 | CID 25253377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Telotristat Etiprate in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing telotristat etiprate in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause gastrointestinal side effects?
A1: this compound is a prodrug that is converted to its active metabolite, telotristat. Telotristat is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2] By inhibiting TPH1, the isoform found predominantly in the gastrointestinal tract, this compound reduces the production of peripheral serotonin.[2] Serotonin plays a key role in regulating gastrointestinal motility, secretion, and sensation.[1] The reduction in serotonin can lead to side effects such as diarrhea, nausea, abdominal pain, and in some cases, constipation, as the normal physiological functions of the GI tract are altered.[3][4]
Q2: What are the most common gastrointestinal side effects observed in animal models treated with this compound?
A2: Based on preclinical studies, the most common gastrointestinal side effects are related to altered motility. In normal mice and rats, this compound has been shown to cause a dose-dependent reduction in gastrointestinal serotonin levels, leading to a delay in both gastrointestinal transit and gastric emptying.[1] While the intended therapeutic effect in carcinoid syndrome is to reduce diarrhea, in naive animals, this can manifest as constipation or altered stool consistency. Researchers should also be observant for signs of nausea and abdominal discomfort.
Q3: At what doses are gastrointestinal side effects typically observed in rodents?
A3: In mice, dose-dependent reductions in GI serotonin were seen with once-daily doses ranging from 15 to 300 mg/kg/day for four days, with maximal effects at doses of 150 mg/kg and above.[1] In rats, single oral doses of 30 mg/kg and 100 mg/kg have been studied to assess distribution, which is primarily to the GI tract and hepato-renal system.[1] The specific dose at which adverse GI effects become apparent can vary depending on the animal strain, sex, and the specific experimental conditions. Close monitoring is recommended when escalating doses.
II. Troubleshooting Guides
Issue 1: Animal exhibits signs of diarrhea.
Question: One of my mice/rats on this compound has developed diarrhea. What should I do?
Answer:
-
Confirm and Score the Diarrhea: First, confirm that the observed sign is indeed diarrhea (unformed or liquid feces). Use a standardized scoring system to objectively assess the severity.
-
Action: Implement a daily fecal consistency score. A simple and effective scoring system is as follows:
Score Description 0 Normal, well-formed pellets 1 Soft, but formed pellets 2 Very soft, unformed stools 3 Watery, liquid stools
-
-
Assess for Dehydration and General Health: Diarrhea can lead to dehydration and electrolyte imbalance.
-
Action: Perform a daily clinical assessment. Look for signs of dehydration (skin tenting, sunken eyes), lethargy, ruffled fur, and weight loss. Any animal showing severe signs should be reported to the veterinary staff immediately.
-
-
Provide Supportive Care:
-
Action: Ensure easy access to drinking water and a palatable, high-moisture diet or gel pack to encourage fluid intake. In cases of mild to moderate diarrhea without other clinical signs, this may be sufficient.
-
-
Consider Anti-diarrheal Medication (in consultation with a veterinarian): For persistent or severe diarrhea that is impacting the animal's welfare, the use of an anti-diarrheal agent like loperamide may be considered.
-
Caution: Loperamide is an opioid-receptor agonist and can significantly reduce gastrointestinal motility.[5] Its use should be carefully considered as it may mask the severity of other GI issues or lead to constipation.
-
Action: If deemed necessary after veterinary consultation, a low dose of loperamide (e.g., 5 mg/kg, oral gavage for mice) can be administered.[6] The frequency of administration should be guided by the resolution of clinical signs and should not be a long-term solution without a clear rationale.
-
Issue 2: Animal shows signs of abdominal pain or discomfort.
Question: How can I tell if a mouse or rat is experiencing abdominal pain, and what should I do?
Answer:
-
Recognize the Clinical Signs: Rodents are prey animals and may hide overt signs of pain. Subtle behavioral changes are often the first indication.
-
Action: Observe the animals for the following signs of abdominal discomfort:
-
Hunched posture: The animal sits with its back arched.[7][8]
-
Abdominal pressing: The animal presses its abdomen against the cage floor.[8]
-
Stretching: Frequent, elongated stretching of the body.
-
Reduced activity and grooming: The animal may be lethargic and have a ruffled or unkempt coat.[8]
-
Piloerection: Hair standing on end.
-
Changes in facial expression (grimace scale): Subtle changes in ear position, eye squinting, and nose/cheek bulging can indicate pain.
-
-
-
Implement a Pain Scoring System:
-
Action: Use a validated pain scoring system, such as a grimace scale or a composite behavioral score, to objectively assess the level of pain. This will help in determining the need for intervention.
-
-
Consult with Veterinary Staff:
-
Action: Any animal exhibiting signs of more than mild and transient pain should be assessed by a veterinarian. They can recommend appropriate analgesic treatment that will not interfere with the study's objectives.
-
-
Refine Experimental Procedures:
-
Action: If abdominal pain is a consistent finding, consider refining the drug administration procedure (e.g., ensuring proper gavage technique) or adjusting the dose of this compound.
-
Issue 3: Unexpected changes in gastrointestinal motility.
Question: My experiment is showing a significant delay in gastrointestinal transit, leading to constipation. How can I manage this?
Answer:
-
Confirm and Quantify the Effect:
-
Action: Utilize a gastrointestinal transit assay to objectively measure the extent of the delay. The charcoal meal test or the carmine red dye test are standard methods. A significant increase in transit time confirms constipation.
-
-
Dietary Modification:
-
Action: Ensure the standard diet has adequate fiber content. For mild cases, providing a high-fiber, high-moisture diet can help. This can be in the form of specific dietary formulations or supplementation with moistened chow or hydrogels.
-
-
Dose Adjustment:
-
Action: If constipation is severe and impacting animal welfare, consider reducing the dose of this compound in subsequent cohorts to find a balance between the desired pharmacological effect and manageable side effects.
-
-
Avoid Laxatives Unless Absolutely Necessary:
-
Caution: The use of laxatives can confound the study results by directly altering GI motility. Their use should be a last resort and only after consultation with veterinary staff to alleviate severe constipation that poses a welfare risk.
-
III. Experimental Protocols
Protocol 1: Gastrointestinal Transit Assay (Charcoal Meal Test) in Rats
Objective: To measure the effect of this compound on gastrointestinal transit time.
Materials:
-
Male Wistar rats (200 ± 20 g)
-
This compound solution/suspension
-
Vehicle control
-
5% charcoal suspension in 10% gum arabic solution
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast rats for 16 hours with free access to water.[9]
-
Administer this compound or vehicle control orally (p.o.) to their respective groups.
-
60 minutes after drug administration, administer 2 ml of the charcoal meal suspension p.o. to each rat.[9]
-
15 minutes after the charcoal meal administration, humanely euthanize the animals.[9]
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine (GL).
-
Measure the distance traveled by the charcoal from the pylorus to the leading edge of the charcoal column (CP).[9]
-
Calculate the gastrointestinal transit as a percentage: (CP / GL) x 100 .
-
Compare the transit percentage between the treated and control groups.
Protocol 2: Gastrointestinal Transit Assay (Carmine Red Dye Test) in Mice
Objective: To measure whole gut transit time in mice treated with this compound.
Materials:
-
Mice
-
This compound solution/suspension
-
Vehicle control
-
6% (w/v) carmine red dye in 0.5% (w/v) methylcellulose solution[1][10]
-
Oral gavage needles
-
Clean cages with no bedding
Procedure:
-
House mice individually in clean cages without bedding to easily visualize fecal pellets.
-
Administer this compound or vehicle control p.o.
-
At a consistent time of day, administer 150 µl of the carmine red solution via oral gavage and record the time.[10]
-
Check the cages every 15-30 minutes for the appearance of the first red fecal pellet.[3]
-
Record the time of the first appearance of the red dye in the feces.
-
The total gastrointestinal transit time is the duration between the gavage and the expulsion of the first red pellet.[10]
Protocol 3: Histopathological Evaluation of the Gastrointestinal Tract
Objective: To assess for any morphological changes in the GI tract following this compound treatment.
Procedure:
-
At the end of the study, humanely euthanize the animals.
-
Collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding.
-
Section the tissues at 5 µm and stain with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should examine the slides for the following, using a semi-quantitative scoring system (e.g., 0=normal, 1=mild, 2=moderate, 3=severe):
-
Epithelial integrity (erosion, ulceration)
-
Inflammatory cell infiltration in the lamina propria and submucosa
-
Goblet cell numbers and morphology
-
Submucosal edema
-
Changes in the muscularis externa
-
Any signs of necrosis or apoptosis
-
IV. Data Presentation
Table 1: Dosing and Observed GI Effects of this compound in Rodents
| Animal Model | Dose | Route | Frequency | Duration | Observed Gastrointestinal Effects | Reference |
| Mouse | 15-300 mg/kg | Oral | Once daily | 4 days | Dose-dependent reduction in GI serotonin levels. | [1] |
| Rat | 30-100 mg/kg | Oral | Single dose | N/A | Delayed gastrointestinal transit and gastric emptying. | [1] |
| Human (for comparison) | 250 mg | Oral | Three times daily | Chronic | Diarrhea, nausea, abdominal pain, constipation. | [3][4] |
Table 2: Clinical Scoring System for Gastrointestinal Toxicity in Rodents
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Diarrhea | Well-formed pellets | Soft, formed pellets | Unformed, pasty stools | Watery, liquid stools |
| Posture | Normal | Occasional hunching | Consistent hunching | Severe, persistent hunching |
| Activity | Normal, active | Slightly reduced activity | Lethargic, moves only when stimulated | Unresponsive |
| Grooming | Well-groomed | Mildly unkempt fur | Ruffled, poorly groomed fur | Very poor coat condition |
| Weight Loss | < 5% | 5-10% | 10-15% | > 15% |
V. Visualizations
Caption: Mechanism of telotristat action on serotonin synthesis.
Caption: General experimental workflow for assessing GI effects.
Caption: Decision tree for managing diarrhea in study animals.
References
- 1. mmpc.org [mmpc.org]
- 2. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrointestinal Stasis in Rabbits and Rodents - WSAVA2010 - VIN [vin.com]
- 4. Digestive System - Infectious Diseases of Mice and Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Study of Pain in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pain Recognition in Laboratory Animals (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Clinical Signs / Symptoms Guide – Rat Guide [ratguide.com]
Technical Support Center: Telotristat Etiprate Solubility and Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with telotristat etiprate. The information focuses on the critical impact of pH on the solubility and bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent dissolution results for our this compound formulation. What could be the cause?
A1: Inconsistent dissolution is likely linked to the pH of your dissolution medium. This compound's solubility is highly dependent on pH. Ensure your dissolution medium has a consistent and accurately prepared pH, especially in the acidic range. Even small variations in pH can lead to significant differences in solubility and, consequently, dissolution rate.
Q2: Our in-vivo studies in animal models are showing high variability in drug absorption. Could this be related to pH?
A2: Yes, high variability in in-vivo absorption is expected if the gastrointestinal (GI) tract pH is not controlled or consistent across study animals. The pH of the stomach, where the drug is expected to dissolve, can vary significantly. Co-administration of agents that alter gastric pH, such as proton pump inhibitors, could impact the absorption of this compound.
Q3: Does the co-administration of a proton pump inhibitor (PPI) like omeprazole affect the bioavailability of the active metabolite, telotristat?
A3: While co-administration of omeprazole can increase the plasma concentration (Cmax) and area under the curve (AUC) of the prodrug, telotristat ethyl, studies have shown no clinically meaningful change in the Cmax and AUC of the active metabolite, telotristat.[1] Therefore, dose adjustments are not typically required when co-administered with acid reducers.
Q4: What is the recommended pH for achieving maximum solubility of this compound in vitro?
A4: For maximum solubility, a highly acidic environment is recommended. The highest solubility is observed at a pH of 1.[1][2][3][4] As the pH increases, the solubility dramatically decreases, becoming negligible at pH 5 and above.[1][2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Dissolution Rate | pH of the dissolution medium is too high (above 3). | Prepare a fresh dissolution medium with a pH of 1.2. Verify the pH of the medium before and after the experiment. |
| Precipitation in Solution | The pH of the solution has shifted to a less acidic range. | Ensure the buffering capacity of your solution is adequate to maintain a low pH throughout the experiment. |
| High Variability in Bioavailability | Differences in gastric pH among subjects or animals. | Consider standardizing the gastric pH of test subjects if experimentally feasible, or be prepared to account for this variability in your data analysis. |
| Unexpected Pharmacokinetic Profile | Interaction with other compounds affecting gastric pH. | Review all co-administered compounds for their potential to alter gastric pH.[5] |
Quantitative Data: pH-Dependent Solubility of this compound
The solubility of this compound is highly dependent on the pH of the solvent. The following table summarizes the aqueous solubility at 25°C.
| pH | Solubility (mg/mL) | Reference |
| 1.0 (0.1N HCl) | > 71 | [1][2][3][4] |
| 3.0 (phosphate buffer) | 0.30 | [1][3][4] |
| 5.0 - 9.0 | Negligible | [1][2][3][4] |
Experimental Protocols
Representative Protocol for In-Vitro Dissolution Testing of this compound Tablets
This protocol is a representative method based on general USP guidelines for immediate-release solid oral dosage forms.
1. Materials and Equipment:
- USP Apparatus 2 (Paddle Apparatus)
- Dissolution Vessels (typically 1000 mL)
- Water bath capable of maintaining 37 ± 0.5°C
- HPLC system with a suitable column for quantification
- This compound reference standard
- Reagents for preparing dissolution media (e.g., hydrochloric acid)
2. Dissolution Medium Preparation:
- Prepare 900 mL of 0.1 N Hydrochloric Acid (HCl) for a final pH of approximately 1.2.
- De-aerate the medium before use.
3. Dissolution Procedure:
- Set the water bath to 37 ± 0.5°C.
- Add 900 mL of the dissolution medium to each vessel.
- Allow the medium to equilibrate to the set temperature.
- Set the paddle speed to a suitable rate (e.g., 75 RPM).
- Place one this compound tablet in each vessel.
- Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Replace the withdrawn volume with fresh, pre-warmed dissolution medium if necessary.
- Filter the samples immediately using a suitable filter (e.g., 0.45 µm PVDF).
4. Sample Analysis:
- Analyze the filtered samples by a validated HPLC method to determine the concentration of this compound.
- Calculate the percentage of drug dissolved at each time point.
Visualizations
Mechanism of Action of this compound
This compound is a prodrug that is converted to its active form, telotristat. Telotristat inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin. This leads to a reduction in peripheral serotonin levels.
References
Technical Support Center: Telotristat Etiprate and Somatostatin Analog Co-Administration in Neuroendocrine Tumor Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction of telotristat etiprate and somatostatin analogs (SSAs) in the context of neuroendocrine tumors (NETs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and somatostatin analogs in carcinoid syndrome?
A1: this compound is a prodrug of telotristat, which is an inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the synthesis of serotonin.[1][2] By inhibiting TPH1 in the gastrointestinal tract, this compound reduces the production of peripheral serotonin, thereby alleviating symptoms of carcinoid syndrome such as diarrhea.[2][3] Somatostatin analogs (SSAs), like octreotide and lanreotide, bind to somatostatin receptors (primarily SSTR2) on neuroendocrine tumor cells.[1] This binding inhibits the release of various hormones, including serotonin.[1] Therefore, these two drug classes target serotonin dysregulation through complementary mechanisms: this compound by inhibiting serotonin synthesis and SSAs by inhibiting its secretion.
Q2: Is there evidence of a direct synergistic interaction between this compound and somatostatin analogs at the cellular level?
A2: Preclinical studies suggest that the interaction is complementary rather than directly synergistic. An in vitro study on human pancreatic NET cell lines (BON-1 and QGP-1) found that telotristat did not affect the mRNA expression of somatostatin receptor subtypes.[4] Conversely, the SSAs octreotide and pasireotide did not alter the expression of tryptophan hydroxylase (TPH).[4] However, the combination of telotristat with the SSA pasireotide showed an additive inhibitory effect on serotonin secretion in vitro.[4] The effect of telotristat on serotonin reduction was slightly less potent when combined with octreotide.[4]
Q3: What are the expected biochemical and clinical outcomes when using this compound in combination with a somatostatin analog?
A3: Clinical trials have consistently demonstrated that the addition of this compound to a stable SSA regimen in patients with carcinoid syndrome leads to a significant reduction in both bowel movement (BM) frequency and urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels, a metabolite of serotonin.[5][6][7]
Q4: Does this compound exhibit anti-proliferative effects on neuroendocrine tumor cells, and is this enhanced by somatostatin analogs?
A4: In vitro, telotristat did not show a direct effect on the proliferation of pancreatic NET cell lines.[4] However, in vivo studies have suggested a potential anti-tumor effect. TPH1 knockdown in BON cells resulted in smaller and less vascularized tumors in vivo.[8][9] A real-world chart review study also suggested that telotristat ethyl may have anti-tumor effects, as evidenced by a reduction in tumor size in some patients.[10] SSAs are known to have anti-proliferative effects.[10] While a direct synergistic anti-proliferative effect with telotristat has not been definitively established, the reduction of serotonin, which can act as a growth factor, may contribute to an overall anti-tumor effect in combination with SSAs.[2]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected reduction in serotonin levels in vitro when combining this compound with octreotide.
-
Possible Cause: One in vitro study reported that the effect of telotristat on serotonin reduction was slightly less potent when BON-1 cells were co-treated with octreotide.[4]
-
Troubleshooting Steps:
-
Optimize Dosing and Timing: Re-evaluate the concentrations and timing of administration for both compounds. Ensure that the concentrations of telotristat are within the clinically relevant range.
-
Consider a Different Somatostatin Analog: The same study showed an additive inhibitory effect on serotonin secretion when telotristat was combined with pasireotide.[4] If your experimental design allows, consider testing pasireotide in parallel with octreotide.
-
Cell Line Specificity: The observed interaction may be specific to the cell line used. If possible, validate your findings in a different NET cell line with known SSTR and TPH expression.
-
Problem 2: Difficulty in observing a direct anti-proliferative effect of this compound in vitro.
-
Possible Cause: In vitro studies have shown that telotristat does not directly affect the proliferation of certain NET cell lines.[4] The anti-tumor effects observed in vivo may be indirect, possibly through mechanisms like reduced angiogenesis.[8][9]
-
Troubleshooting Steps:
-
Shift to an In Vivo Model: To investigate anti-proliferative effects, consider transitioning to an in vivo animal model, which can better recapitulate the tumor microenvironment.
-
Assess Angiogenesis: In your in vivo model, include endpoints to assess tumor vascularity and angiogenesis, as TPH1 inhibition has been shown to reduce these parameters.[8][9]
-
Long-Term Culture: While less likely to yield positive results based on current data, you could explore longer-term in vitro culture with telotristat to see if any subtle, delayed effects on cell growth emerge.
-
Data Presentation
Table 1: Summary of Clinical Efficacy of this compound in Combination with Somatostatin Analogs (TELESTAR Trial)
| Outcome Measure | Placebo + SSA (n=45) | This compound 250 mg TID + SSA (n=45) | This compound 500 mg TID + SSA (n=45) |
| Mean Reduction in Daily Bowel Movements from Baseline | 0.87 | 1.71 | 2.11 |
| Percentage of Patients with ≥30% Reduction in BM Frequency for ≥50% of the Study | 20% | 44% | 42% |
| Mean Change in u5-HIAA (mg/24h) from Baseline | +11.5 | -40.1 | -57.7 |
Data from the TELESTAR phase III clinical trial.[6][11]
Experimental Protocols
Key Experiment: In Vitro Analysis of Serotonin Secretion and Cell Proliferation in Neuroendocrine Tumor Cell Lines
This protocol is a generalized representation based on methodologies from published studies.[4][12]
-
Cell Culture:
-
Human pancreatic neuroendocrine tumor cell lines, such as BON-1 or QGP-1, are cultured in a 1:1 mixture of DMEM and F12K medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 24-well plates for secretion assays, 96-well plates for proliferation assays).
-
After allowing the cells to adhere, the medium is replaced with a serum-free or low-serum medium.
-
Cells are treated with a dose range of telotristat, a somatostatin analog (e.g., octreotide or pasireotide), or a combination of both. A vehicle control group should be included.
-
The treatment duration is typically 3 days.
-
-
Serotonin Secretion Assay:
-
After the treatment period, the cell culture supernatant is collected.
-
Serotonin concentration in the supernatant is measured using a commercially available Serotonin ELISA kit, following the manufacturer's instructions.
-
Results are normalized to the total protein content or cell number in the corresponding well.
-
-
Cell Proliferation Assay:
-
Cell proliferation can be assessed using various methods:
-
Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.
-
DNA Content Assay: The total DNA content per well is quantified using a fluorescent DNA-binding dye (e.g., CyQUANT assay).
-
Metabolic Activity Assay: An MTT or WST-1 assay can be used to measure the metabolic activity of the cells, which is an indirect measure of cell number.
-
-
-
Data Analysis:
-
The effects of the treatments on serotonin secretion and cell proliferation are compared to the vehicle control.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to determine the significance of the observed differences.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of somatostatin analogs.
Caption: Combined effect on serotonin regulation.
Caption: In vitro experimental workflow.
References
- 1. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Serotonin Synthesis May Have Antitumor Activity? Long‐Term Efficacy in a Patient with Gastrointestinal Neuroendocrine Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Tryptophan Hydroxylase Inhibitor Telotristat on Growth and Serotonin Secretion in 2D and 3D Cultured Pancreatic Neuroendocrine Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. onclive.com [onclive.com]
- 7. escholarship.org [escholarship.org]
- 8. Inhibition of serotonin biosynthesis in neuroendocrine neoplasm suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative Effects of Telotristat Ethyl in Patients with Neuroendocrine Tumors: The TELEACE Real-World Chart Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repub.eur.nl [repub.eur.nl]
why is telotristat etiprate less effective on central serotonin levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with telotristat etiprate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less effective on central serotonin levels compared to its significant impact on peripheral serotonin?
A1: The primary reason for the differential effect of this compound on central versus peripheral serotonin levels is its inability to cross the blood-brain barrier (BBB) in significant concentrations.[1][2][3][4][5] this compound is a prodrug that is rapidly converted to its active metabolite, telotristat (LP-778902).[1] While telotristat is a potent inhibitor of both tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin synthesis, and TPH2, the isoform found in the central nervous system (CNS), its physicochemical properties, including a high molecular weight and acidic nature, restrict its passage across the BBB.[3][4][6] Consequently, it cannot reach the CNS at a concentration high enough to inhibit TPH2 and affect central serotonin production.[1] This peripheral selectivity is a key design feature of the drug, aimed at avoiding the central nervous system side effects, such as depression, that were observed with earlier, non-selective serotonin synthesis inhibitors that could cross the BBB.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound is an inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the rate-limiting step in the biosynthesis of serotonin from the amino acid tryptophan.[7][8] By inhibiting TPH, this compound reduces the production of serotonin.[7] Since over 90% of the body's serotonin is produced in the gastrointestinal tract by enterochromaffin cells which primarily express TPH1, this compound's peripheral action effectively lowers systemic serotonin levels. This leads to a reduction in the clinical manifestations of excessive peripheral serotonin, such as the diarrhea associated with carcinoid syndrome.[9]
Q3: What evidence is there to support the claim of peripheral selectivity?
A3: Preclinical studies in animal models have demonstrated the peripheral selectivity of this compound. In studies conducted on normal mice and Sprague-Dawley rats, oral administration of this compound led to a dose-dependent reduction in serotonin levels throughout the gastrointestinal tract.[3][10] However, these same studies showed no significant changes in the levels of serotonin or its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain.[3][10] Furthermore, clinical trials in humans have consistently shown a reduction in peripheral biomarkers of serotonin production, such as urinary 5-HIAA and whole blood serotonin, without an increase in central nervous system-related adverse events.[5][10][11]
Q4: How does the pharmacokinetics of this compound contribute to its peripheral action?
A4: this compound is orally administered and rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat.[3] Both this compound and telotristat are highly bound to plasma proteins (greater than 99%). The high molecular weight and protein binding, along with its other chemical properties, are key pharmacokinetic characteristics that limit its ability to penetrate the blood-brain barrier.[4][6] The majority of the drug and its metabolites are eliminated in the feces.[8]
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected reduction in peripheral serotonin markers (e.g., urinary 5-HIAA) in an experimental setting.
Possible Causes and Solutions:
-
Dietary Interference: The measurement of urinary 5-HIAA is highly susceptible to dietary sources of serotonin.
-
Troubleshooting Step: Ensure that subjects (animal or human) are on a restricted diet for at least 72 hours prior to and during the 24-hour urine collection period. Foods to avoid include bananas, pineapples, walnuts, tomatoes, and avocados.
-
-
Medication Interference: Certain medications can interfere with 5-HIAA measurement.
-
Troubleshooting Step: Review all concomitant medications. Drugs like acetaminophen and some cough syrups can falsely elevate 5-HIAA levels.
-
-
Improper Urine Collection: Incomplete or improperly preserved 24-hour urine samples will lead to inaccurate results.
-
Troubleshooting Step: Adhere strictly to the 24-hour urine collection protocol. Use a container with the appropriate acid preservative and ensure the entire 24-hour sample is collected and kept cool.
-
-
Drug Administration: The timing of administration of other medications, such as somatostatin analogs, can affect the pharmacokinetics of this compound.
-
Troubleshooting Step: If co-administering with short-acting octreotide, ensure it is given at least 30 minutes after this compound.
-
Data Presentation
Table 1: Effect of this compound on Peripheral vs. Central Serotonin Levels in Preclinical Models
| Animal Model | Treatment Group | Peripheral Serotonin Reduction (GI Tract) | Central Serotonin/5-HIAA Change (Brain) | Reference |
| Normal Mice | This compound (15-300 mg/kg/day for 4 days) | Dose-dependent reduction | No significant change | [3][10] |
| Sprague-Dawley Rats | This compound | Significant dose-related delay in GI transit and gastric emptying, associated with reduced blood and colon serotonin | No significant change | [3] |
Table 2: Clinical Efficacy of this compound on Peripheral Biomarkers and Clinical Symptoms
| Clinical Trial | Treatment Group | Reduction in Urinary 5-HIAA | Reduction in Bowel Movement Frequency | Reference |
| Phase I (Healthy Volunteers) | This compound (up to 500 mg tid) | Significant reduction | Not Applicable | [5][8] |
| Phase II | This compound | ≥50% reduction or normalization in 56% of patients | ≥30% reduction in 28% of patients | [8] |
| TELESTAR (Phase III) | This compound (250 mg and 500 mg tid) | Significant reduction vs. placebo | Significant reduction vs. placebo | [12] |
Experimental Protocols
1. Protocol for 24-Hour Urine Collection for 5-HIAA Measurement
This protocol is essential for accurately assessing the peripheral efficacy of this compound.
-
Patient/Subject Preparation:
-
For 72 hours prior to and during the 24-hour collection, the subject must avoid serotonin-rich foods (e.g., bananas, pineapple, walnuts, tomatoes, avocados) and certain medications (e.g., acetaminophen, cough syrups containing guaifenesin). Consult a physician before discontinuing any prescription medication.
-
-
Collection Procedure:
-
Obtain a 24-hour urine collection container, which typically contains an acid preservative.
-
At the start of the 24-hour period (e.g., 8:00 AM), the subject should empty their bladder completely into the toilet and discard this urine. Record the start time.
-
For the next 24 hours, all urine must be collected in the provided container.
-
The container should be kept refrigerated or in a cool place during the collection period.
-
Exactly 24 hours after the start time, the subject should empty their bladder one last time and add this urine to the container. Record the end time.
-
The collected urine should be mixed well and a sample (aliquot) taken for analysis.
-
2. Protocol for LC-MS/MS Analysis of Urinary 5-HIAA
This is a common and sensitive method for quantifying 5-HIAA.
-
Sample Preparation:
-
Urine samples are typically diluted with a solution containing a stable isotope-labeled internal standard (e.g., 5-HIAA-d5). This is often a "dilute-and-shoot" method for simplicity and speed.
-
-
Chromatography:
-
A reversed-phase analytical column is used to separate 5-HIAA from other urinary components.
-
-
Mass Spectrometry:
-
A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode is used for detection.
-
Data is acquired using multiple reaction monitoring (MRM) to enhance specificity and sensitivity. The transitions for 5-HIAA (e.g., 192.1 -> 146.1) and its internal standard are monitored.
-
3. Protocol for HPLC-EC Analysis of Serotonin and 5-HIAA in Brain Tissue
This protocol is used in preclinical studies to confirm the lack of central effects of this compound.
-
Tissue Preparation:
-
Brain tissue is dissected and homogenized in an ice-cold acidic solution (e.g., perchloric acid).
-
The homogenate is centrifuged to precipitate proteins.
-
The resulting supernatant is filtered and can be directly injected into the HPLC system.
-
-
Chromatography:
-
A C18 reversed-phase column is commonly used.
-
The mobile phase is an acidic buffer.
-
-
Electrochemical Detection (EC):
-
An electrochemical detector is used to quantify the analytes based on their oxidation potential. This method is highly sensitive for electroactive compounds like serotonin and 5-HIAA.
-
Mandatory Visualizations
References
- 1. Urine collection: 5-HIAA | Sullivan Nicolaides Pathology [snp.com.au]
- 2. easternhealth.ca [easternhealth.ca]
- 3. ruh.nhs.uk [ruh.nhs.uk]
- 4. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]
- 6. research.brighton.ac.uk [research.brighton.ac.uk]
- 7. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 8. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. mskcc.org [mskcc.org]
- 11. hpst.cz [hpst.cz]
- 12. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent results with telotristat etiprate experiments
Welcome to the technical support center for telotristat etiprate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat.[1][2][3] Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[1][2] There are two isoforms of TPH: TPH1, found primarily in the gastrointestinal (GI) tract and pineal gland, and TPH2, located in the central nervous system (CNS) and myenteric plexus.[4] Telotristat inhibits both TPH1 and TPH2 in vitro, but it does not cross the blood-brain barrier, leading to a selective reduction of peripheral serotonin synthesis.[4][5][6]
Q2: Should I use the prodrug (this compound) or the active metabolite (telotristat) in my in vitro experiments?
A2: The choice depends on your experimental question.
-
This compound (prodrug): Use the prodrug if your in vitro system contains active esterases that can convert it to the active form, and you want to mimic the in vivo bioconversion.
-
Telotristat (active metabolite): For direct TPH inhibition studies in enzymatic or cell-based assays lacking significant esterase activity, using the active metabolite is recommended for more direct and reproducible results. The active metabolite, telotristat, is significantly more potent than the prodrug.[1][7]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[8][9] It is recommended to use fresh, moisture-free DMSO. For long-term storage, stock solutions in DMSO can be stored at -80°C for up to one year.[10] Avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in aqueous solutions?
A4: this compound has pH-dependent solubility. It is more soluble in acidic conditions (e.g., >71 mg/mL at pH 1) and has negligible solubility at neutral to alkaline pH.[10] This poor stability and solubility in aqueous solutions at physiological pH can lead to precipitation and inconsistent results in cell culture experiments. It is crucial to prepare fresh dilutions from your DMSO stock into your final assay buffer or media immediately before use.
Troubleshooting Inconsistent Results
Issue 1: Lower than Expected Efficacy or High Variability in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound has low aqueous solubility at neutral pH.[10] Visually inspect wells for precipitation after adding the compound to your aqueous assay buffer or cell culture medium. Consider using a lower final concentration or adding a solubilizing agent if compatible with your assay. |
| Prodrug Inefficiency | If using the prodrug, your cell line may have low esterase activity, leading to insufficient conversion to the active metabolite. Switch to using the active metabolite, telotristat, directly. |
| Compound Adsorption | The compound may adsorb to plasticware. Use low-adhesion microplates and pipette tips. |
| Inaccurate Pipetting | High variability between replicates can be due to pipetting errors, especially with small volumes. Ensure your pipettes are calibrated and use appropriate pipetting techniques. |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to variable results. Optimize and standardize your cell seeding protocol to ensure a uniform cell density.[11] |
| Media Components | Components in your cell culture media, such as serum proteins, can bind to the compound and reduce its effective concentration.[12][13] Consider reducing the serum percentage during the treatment period if your cells can tolerate it. |
Issue 2: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Assay Conditions | IC50 values are highly dependent on assay conditions. Ensure that substrate concentration (if applicable), enzyme concentration, and incubation time are consistent across experiments.[8][14] |
| Data Analysis | Use a sufficient number of data points (at least 10) to generate a reliable curve. Ensure the top and bottom plateaus of the curve are well-defined.[14] |
| Reagent Quality | Use fresh reagents and ensure the stability of your enzyme and substrate. |
| Prodrug vs. Active Metabolite | As mentioned, the active metabolite is significantly more potent. Ensure you are comparing your results to the correct form of the compound. |
Issue 3: Unexpected Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. For example, compounds with reducing properties can directly reduce MTT, leading to false-positive results.[15][16] |
| Cellular Metabolism Alteration | This compound's mechanism of action could potentially alter cellular metabolism in a way that affects the readout of metabolic assays (e.g., MTT, MTS, resazurin) without directly causing cell death. |
| Recommendation: If you suspect assay interference, run a cell-free control with your compound and the assay reagents to check for direct chemical reactions. It is also advisable to confirm viability results with an orthogonal method that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
Quantitative Data Summary
| Parameter | Compound | Value | Reference |
| TPH1 IC50 (enzymatic) | Telotristat (active metabolite) | 0.028 µM | [1][7] |
| TPH2 IC50 (enzymatic) | Telotristat (active metabolite) | 0.032 µM | [1][7] |
| TPH1 IC50 (enzymatic) | Telotristat ethyl (prodrug) | 0.8 µM | [1][7] |
| TPH2 IC50 (enzymatic) | Telotristat ethyl (prodrug) | 1.21 µM | [1][7] |
| Serotonin Secretion IC50 (BON-1 cells) | Telotristat | 3.3 x 10⁻⁸ M | [5] |
| Serotonin Secretion IC50 (QGP-1 cells) | Telotristat | 1.3 x 10⁻⁹ M | [5] |
| Solubility in DMSO | This compound | 100 mg/mL | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol is adapted from commercially available TPH1 inhibitor screening assay kits.
Materials:
-
Recombinant human TPH1 enzyme
-
TPH Assay Buffer (e.g., 50 mM MES, pH 7.0)
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Ferrous Ammonium Sulfate (FAS)
-
Catalase
-
Dithiothreitol (DTT)
-
Telotristat (active metabolite) or this compound
-
Quenching solution
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare the TPH reaction mixture containing assay buffer, FAS, BH4, catalase, and DTT.
-
Add 10 µL of your test compound (telotristat or this compound diluted in assay buffer) to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 40 µL of diluted TPH1 enzyme to the test compound and positive control wells. Add 40 µL of assay buffer to the negative control wells.
-
Initiate the reaction by adding 50 µL of L-Tryptophan to all wells.
-
Incubate the plate for a predetermined time (e.g., 4 hours) at a controlled temperature (e.g., 4°C).
-
Stop the reaction by adding 10 µL of quenching solution to each well.
-
Measure the fluorescence according to the kit manufacturer's instructions.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 2: Measurement of Serotonin in Cell Culture Supernatant by ELISA
This is a general protocol; always refer to the specific instructions of your ELISA kit.[9][17]
Materials:
-
Serotonin ELISA kit
-
Cell culture supernatant from cells treated with this compound/telotristat
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture your cells of interest (e.g., BON-1, QGP-1) to the desired confluency.
-
Treat the cells with various concentrations of this compound or telotristat for the desired duration.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant at 1000 x g for 20 minutes at 4°C to remove any cells and debris.[17]
-
Use the clarified supernatant immediately or aliquot and store at -20°C or -80°C.
-
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples as per the kit's instructions. It is recommended to run all samples and standards in duplicate.
-
Add 50 µL of standard, blank, or sample to the appropriate wells of the pre-coated microplate.
-
Add the detection antibody and incubate as per the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate (e.g., 30 minutes at 37°C).
-
Wash the plate again.
-
Add the TMB substrate and incubate in the dark (e.g., 15-30 minutes at 37°C).
-
Add the stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of serotonin in your samples.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. genetex.cn [genetex.cn]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 15. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 16. researchgate.net [researchgate.net]
- 17. abcam.com [abcam.com]
Technical Support Center: Optimizing Telotristat Etiprate Dosage to Minimize In Vivo Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with telotristat etiprate. The information is designed to address specific issues that may be encountered during in vivo experiments aimed at optimizing dosage and minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted in the body to its active metabolite, telotristat.[1][2] Telotristat is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin from tryptophan.[1][2][3][4][5] There are two isoforms of TPH: TPH1, found primarily in the gastrointestinal tract, and TPH2, found in the central nervous system.[6] this compound is designed to primarily inhibit TPH1, thereby reducing peripheral serotonin production without significantly affecting serotonin levels in the brain.[2][3][6][7]
Q2: What is the rationale for using this compound in carcinoid syndrome?
A2: Carcinoid syndrome is characterized by the overproduction of serotonin by neuroendocrine tumors, leading to symptoms such as severe diarrhea.[8] By inhibiting peripheral serotonin synthesis, this compound aims to alleviate these symptoms.[8]
Q3: What are the most common toxicities observed with this compound in in vivo studies?
A3: In preclinical rodent studies, the major toxicity observed at higher doses (≥200 mg/kg/day in rats) was degeneration and necrosis in the stomach.[9] In clinical studies, the most frequently reported adverse events are gastrointestinal, including nausea, abdominal pain, and constipation.[4] Elevations in liver enzymes, such as gamma-glutamyl transferase (GGT), have also been noted.[3][4] Severe constipation, in some cases leading to intestinal obstruction or perforation, has been reported at higher than recommended doses (500 mg three times daily).[1][4]
Q4: Is this compound expected to have central nervous system (CNS) toxicity?
A4: this compound and its active metabolite have a high molecular weight and are not expected to cross the blood-brain barrier to a significant extent.[2][3][7] Preclinical studies in mice have shown that it reduces serotonin levels in the gastrointestinal tract without affecting brain serotonin levels.[8] Clinical studies have generally not observed an increase in CNS adverse events.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Efficacy Studies
| Potential Cause | Troubleshooting Steps |
| Improper Drug Formulation/Administration | Ensure this compound is properly formulated for oral gavage. A common vehicle is 0.5% methylcellulose.[10] Verify the accuracy of the dosing volume based on the animal's body weight (recommended maximum of 10 ml/kg for mice and rats).[3][11] Confirm proper oral gavage technique to ensure the full dose reaches the stomach. |
| Variability in Animal Models | Use a consistent strain, age, and sex of animals for each experimental group.[12] Ensure animals are properly acclimatized before starting the experiment.[13] Consider the possibility of inter-animal variability in drug metabolism. |
| Interaction with Other Medications | If co-administering other drugs, such as somatostatin analogs (e.g., octreotide), be aware of potential drug interactions. Short-acting octreotide can decrease the absorption of this compound and should be administered at least 30 minutes after this compound.[3] |
Issue 2: Observing Gastrointestinal Toxicity (e.g., Constipation, Diarrhea)
| Potential Cause | Troubleshooting Steps |
| Dosage is Too High | Review the dose-response relationship. In clinical settings, constipation is more frequent at higher doses (500 mg tid).[4] Consider reducing the dose in your experimental animals. |
| Underlying Animal Health | Ensure that the animals are healthy and free from underlying gastrointestinal issues before starting the study. Perform regular health monitoring. |
| Dietary Factors | Maintain a consistent and appropriate diet for the animals throughout the study, as changes in diet can affect gastrointestinal motility. |
Issue 3: Elevated Liver Enzymes in Serum Biochemistry
| Potential Cause | Troubleshooting Steps |
| Hepatotoxicity | This may be a direct effect of the drug, as elevations in liver enzymes have been observed in clinical trials.[4] Correlate biochemical findings with histopathological examination of the liver to assess for cellular damage. |
| Dose-Dependent Effect | Determine if the elevation in liver enzymes is dose-dependent by testing a range of doses. |
| Animal Model Sensitivity | Certain strains of rodents may be more susceptible to drug-induced liver injury. Review the literature for the chosen animal model's sensitivity to hepatotoxic agents. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Dose-Response and Toxicity of this compound
| Animal Model | Dose Range | Key Efficacy Findings | Observed Toxicities | Reference(s) |
| Mouse | 15-300 mg/kg/day (oral, 4 days) | Dose-dependent reduction in gastrointestinal serotonin levels. | No significant change in brain serotonin. | [8] |
| Rat | Up to 500 mg/kg/day (oral) | No effect on fertility and reproductive performance. | Degeneration/necrosis in the stomach at ≥200 mg/kg/day in a 26-week study. Increased pup mortality at 500 mg/kg/day in a pre-/postnatal study. | [9] |
Table 2: Clinical Trial Adverse Events with this compound (250 mg three times daily vs. Placebo)
| Adverse Event | This compound 250 mg tid (%) | Placebo (%) | Reference(s) |
| Nausea | 13.3 | 11.1 | [3] |
| Abdominal Pain | Not significantly increased over placebo | - | [3] |
| Constipation | 5.7 | 4.2 | [4] |
| Elevated GGT | 9 | 0 | [3] |
| Elevated ALT | Not significantly increased over placebo | - | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound by Oral Gavage in Rodents
-
Preparation of Dosing Solution:
-
Animal Handling and Restraint:
-
Gavage Procedure:
-
Use a proper-sized gavage needle with a ball tip (18-20 gauge for mice, 16-18 gauge for rats).[3][11]
-
Measure the needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation, and mark the needle.[3][9]
-
Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.[9][11]
-
If resistance is met, withdraw and re-attempt. Do not force the needle. [9][11]
-
Slowly administer the calculated volume of the drug suspension.[13]
-
Gently withdraw the needle.
-
Monitor the animal for any signs of distress for at least 10-15 minutes post-gavage.[1][16]
-
Protocol 2: Necropsy and Tissue Collection for Histopathology
-
Euthanasia:
-
Euthanize the animal according to approved institutional guidelines (e.g., CO2 asphyxiation followed by cervical dislocation).[17]
-
-
External Examination:
-
Record the animal's body weight and perform a gross external examination.[4]
-
-
Dissection and Tissue Collection:
-
Place the animal in dorsal recumbency.[17]
-
Make a midline incision to open the abdominal and thoracic cavities.[18]
-
Collect tissues in a standardized order, starting with those that degrade quickly, such as the gastrointestinal tract.[19]
-
For the gastrointestinal tract, remove sections of the stomach, duodenum, jejunum, ileum, and colon.[4]
-
For the liver, collect samples from different lobes.[4]
-
-
Tissue Fixation:
-
Immediately place collected tissues in 10% neutral buffered formalin at a volume of at least 10 times that of the tissue.[4][17]
-
For the gastrointestinal tract, the lumen can be flushed with formalin or the tissue opened longitudinally to ensure proper fixation.[19]
-
Allow tissues to fix for at least 24 hours before processing.[19]
-
Protocol 3: Hematoxylin and Eosin (H&E) Staining of Gastrointestinal and Liver Tissues
-
Tissue Processing and Embedding:
-
Sectioning:
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.[21]
-
Stain with Harris hematoxylin for approximately 8 minutes to stain the nuclei blue/purple.[21]
-
Rinse in running tap water.[21]
-
Differentiate in 1% acid alcohol to remove excess stain.[21]
-
"Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute or ammonia water) to turn the nuclei blue.[22]
-
Counterstain with eosin-phloxine solution for 30-60 seconds to stain the cytoplasm and connective tissue in shades of pink and red.[21]
-
-
Dehydration, Clearing, and Mounting:
Protocol 4: Serum Biochemistry Analysis for Hepatic and Renal Toxicity
-
Blood Collection:
-
Collect blood via cardiac puncture or from the retro-orbital sinus at the time of euthanasia.[23]
-
Place the blood in a serum separator tube.
-
-
Serum Separation:
-
Biochemical Analysis:
-
Analyze the serum for key markers of liver and kidney function using an automated clinical chemistry analyzer.[10][24]
-
Liver Function Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[10][24][25]
-
Kidney Function Markers: Blood urea nitrogen (BUN) and creatinine.[10][24][25]
-
-
Data Analysis:
-
Compare the levels of these markers in the this compound-treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences.
-
Visualizations
References
- 1. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. content.ilabsolutions.com [content.ilabsolutions.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. fda.gov [fda.gov]
- 13. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice [app.jove.com]
- 19. animalcare.umich.edu [animalcare.umich.edu]
- 20. mycetoma.edu.sd [mycetoma.edu.sd]
- 21. aladdin-e.com [aladdin-e.com]
- 22. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Serum biochemical assessment of hepatic and renal functions of rats during oral exposure to glyphosate with zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Telotristat Etiprate and Liver Enzyme Effects in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of telotristat etiprate on liver enzymes in preclinical models.
Troubleshooting Guides and FAQs
Q1: We are observing elevations in ALT and/or AST in our animal models treated with this compound, but the primary preclinical toxicology reports emphasize gastrointestinal findings. Is this expected?
A1: This is a plausible observation. While the pivotal 26-week repeat-dose toxicity study in rats highlighted degeneration and necrosis in the stomach at higher doses (200 and 500 mg/kg/day) as the main finding, it's important to consider several factors.[1][2] In human clinical trials, dose-related elevations in hepatic enzymes, particularly gamma-glutamyl transferase (GGT) and alanine aminotransferase (ALT), have been observed.[3][4] The mechanism for these elevations is suspected to be direct hepatotoxicity.[5] It is possible that the animal models used in the primary toxicology studies were less sensitive to this specific effect, or that the observed changes did not meet the criteria for a primary toxicological endpoint in those specific studies. Differences in metabolism between species can also contribute to varied toxicity profiles. Therefore, observing liver enzyme elevations in your own preclinical studies is not entirely unexpected given the clinical data and warrants further investigation.
Q2: What are the first steps we should take if we observe significant liver enzyme elevations in our study?
A2: If you observe significant elevations in liver enzymes (e.g., ALT, AST, ALP), a systematic approach is crucial. First, confirm the findings by re-analyzing the samples. If the elevations are confirmed, consider the following steps:
-
Dose-Response Relationship: Analyze if the enzyme elevations are dose-dependent.
-
Time Course: Evaluate the onset and duration of the enzyme elevations in relation to the dosing period.
-
Histopathology: Conduct a thorough histopathological examination of the liver tissue from the affected animals. Look for signs of hepatocellular necrosis, apoptosis, inflammation, cholestasis, or steatosis.
-
Rule out other causes: Ensure that the observed effects are not due to other experimental variables, such as vehicle effects, animal handling stress, or underlying health conditions in the animals.
-
Additional Biomarkers: Consider measuring other biomarkers of liver injury, such as total bilirubin and glutamate dehydrogenase (GLDH), to further characterize the nature of the potential injury.
Q3: Are there specific animal models that are more susceptible to drug-induced liver injury (DILI)?
A3: The susceptibility to DILI can vary significantly between species and even strains. While standard rodent models (e.g., Sprague-Dawley rats, C57BL/6 mice) are commonly used, they may not always predict human hepatotoxicity accurately. Some studies suggest that certain mouse strains may be more susceptible to specific types of liver injury. If you suspect a DILI liability with this compound in your experiments, you might consider using models that are known to be more sensitive to hepatotoxic insults or models with humanized liver components.
Q4: What is the proposed mechanism of this compound-induced liver enzyme elevation?
A4: The precise mechanism of this compound-induced liver enzyme elevation has not been fully elucidated.[5] In humans, it is thought to be a result of direct toxicity to hepatocytes.[5] this compound is a prodrug that is converted to its active metabolite, telotristat, which inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[2] It is possible that telotristat or its metabolites interfere with hepatocellular functions, leading to cell stress or injury and the subsequent release of liver enzymes. It has been noted that telotristat has little effect on hepatic cytochrome P450 enzymes.[5]
Data Presentation
Preclinical Toxicology Summary: 26-Week Oral Rat Study
As detailed quantitative data on liver enzymes from preclinical studies are not publicly available, this table summarizes the key findings from the 26-week repeat-dose oral toxicity study in rats.
| Parameter | 50 mg/kg/day | 200 mg/kg/day | 500 mg/kg/day |
| Primary Finding | No adverse effect level (NOAEL)[1][4] | Degeneration/necrosis in non-glandular and/or glandular portions of the stomach; increased protein droplets in glandular portions.[1] | Degeneration/necrosis in non-glandular and/or glandular portions of the stomach; increased protein droplets in glandular portions.[1] |
| Liver Histopathology | Not reported as a primary finding. | Not reported as a primary finding. | Not reported as a primary finding. |
| Clinical Chemistry (Liver) | No significant findings reported in summaries. | No significant findings reported in summaries. | No significant findings reported in summaries. |
Clinical Trial Data on Liver Enzyme Elevations in Humans
This table presents a summary of hepatic enzyme elevations observed in human clinical trials to provide context for preclinical researchers.
| Liver Enzyme | This compound 250 mg (t.i.d.) | This compound 500 mg (t.i.d.) | Placebo | Reference(s) |
| Gamma-Glutamyl Transferase (GGT) Elevation | 9% | 7-9% | 0% | [3] |
| Alanine Aminotransferase (ALT) Elevation | Not significantly increased over placebo | 7-9% | 0% | [3] |
| ALT > 3x ULN or ALP > 2x ULN | Reported, but more frequent at the higher dose.[4] | Most cases reported at this dose.[4] | - | [4] |
Experimental Protocols
Representative Protocol: 26-Week Repeat-Dose Oral Toxicity Study in Rats
The following is a representative, detailed methodology for a sub-chronic toxicity study, based on standard practices, as the specific protocol for the this compound study is not publicly available in its entirety.
Objective: To assess the potential toxicity of this compound following daily oral administration to rats for 26 weeks.
Test System:
-
Species: Sprague-Dawley rats
-
Age: Approximately 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females
-
Housing: Housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.
Experimental Design:
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally.
-
Group 2: Low dose this compound (e.g., 50 mg/kg/day), administered orally.
-
Group 3: Mid dose this compound (e.g., 200 mg/kg/day), administered orally.
-
Group 4: High dose this compound (e.g., 500 mg/kg/day), administered orally.
-
-
Administration: Once daily via oral gavage.
-
Duration: 26 weeks.
-
Satellite Group: A subset of animals in the control and high-dose groups may be included for a 4-week recovery period to assess the reversibility of any findings.[6]
Parameters Monitored:
-
Clinical Observations: Daily checks for mortality and morbidity. Detailed clinical examinations weekly.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examinations prior to the study and at termination.
-
Clinical Pathology: Blood samples collected at baseline, interim (e.g., 13 weeks), and termination for:
-
Hematology: Complete blood count.
-
Clinical Chemistry: Including but not limited to Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT), Total Bilirubin (TBIL), Total Protein (TP), Albumin (ALB), Globulin (GLOB), Cholesterol (CHOL), Triglycerides (TRIG), Glucose (GLU), Blood Urea Nitrogen (BUN), and Creatinine (CREA).
-
-
Urinalysis: Conducted at termination.
Terminal Procedures:
-
Necropsy: All animals are subjected to a full necropsy. Organ weights (including liver) are recorded.
-
Histopathology: A comprehensive list of tissues, including the liver (multiple lobes), is collected and preserved in 10% neutral buffered formalin. Tissues are processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a board-certified veterinary pathologist.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating potential drug-induced liver injury.
References
This technical support center provides researchers, scientists, and drug development professionals with information regarding depression-related adverse events observed during clinical studies of telotristat etiprate.
Frequently Asked Questions (FAQs)
Q1: What is the known association between this compound and depression?
A1: Depression has been identified as an adverse event of special interest in clinical trials of this compound. This is primarily due to the drug's mechanism of action, which involves the inhibition of serotonin synthesis, and historical data from other serotonin inhibitors that have been associated with mood changes.[1] However, this compound is designed to act peripherally and has a high molecular weight, which limits its ability to cross the blood-brain barrier, theoretically minimizing its direct effects on central nervous system serotonin levels.[1]
Q2: What was the incidence of depression-related adverse events in the pivotal clinical trials of this compound?
A2: The key phase 3 clinical trials, TELESTAR and TELECAST, reported occurrences of depression-related adverse events. In the TELESTAR study, a higher incidence of these events was noted in the 500 mg this compound group compared to the 250 mg and placebo groups.[1] Conversely, the TELECAST trial showed a similar incidence of depression across all treatment groups.[1] A summary of the quantitative data from these trials is provided in the table below.
Data Presentation: Depression-Related Adverse Events in Phase 3 Clinical Trials
| Clinical Trial | Treatment Group | Incidence of Depression-Related Adverse Events (%) |
| TELESTAR | Placebo | 6.7% |
| This compound 250 mg | 6.7% | |
| This compound 500 mg | 15.6% | |
| TELECAST | Placebo | Similar across groups |
| This compound 250 mg | Similar across groups | |
| This compound 500 mg | Similar across groups |
Note: Depression-related adverse events in the TELESTAR trial included depression, depressed mood, and decreased interest.[1]
Troubleshooting Guides
Issue: A higher than expected incidence of depression is observed in the this compound arm of our ongoing trial.
Troubleshooting Steps:
-
Verify Assessment Methodology: Ensure that the protocol for assessing depression is being followed consistently across all sites and patients. In pivotal trials like TELESTAR, a validated two-question case-finding instrument was administered at each study visit.[1] Confirm that your study is utilizing a standardized and validated tool for screening.
-
Review Patient History: Conduct a thorough review of the medical history of patients reporting depression. A pre-existing diagnosis of anxiety or other psychiatric conditions may be a confounding factor.[1]
-
Dose-Response Analysis: Analyze the incidence of depression in relation to the dosage of this compound. The TELESTAR trial reported a higher incidence in the 500 mg group, suggesting a potential dose-dependent effect.
-
Concomitant Medications Review: Examine the concomitant medications of affected patients. Certain medications can have depression as a side effect, and potential drug-drug interactions should be considered.
-
Blinding Integrity Check: In a blinded study, a potential breach in blinding could influence the reporting of subjective adverse events. Review procedures to ensure the integrity of the blind is maintained.
Experimental Protocols
Assessment of Depression-Related Adverse Events in Clinical Trials
A robust methodology for assessing depression as an adverse event is crucial for accurate data collection. Based on the approach used in the this compound clinical development program, the following protocol is recommended:
1. Screening Instrument:
-
Patient Health Questionnaire-2 (PHQ-2): This is a validated, two-item screening tool for depression. It is recommended for its brevity and ease of use in a clinical trial setting. The PHQ-2 inquires about the frequency of depressed mood and anhedonia over the past two weeks. A score of 3 or greater is considered a positive screen and should trigger further evaluation.
2. Administration:
-
The PHQ-2 should be administered by trained study personnel at baseline and at each subsequent study visit to systematically monitor for the emergence or worsening of depressive symptoms.
3. Follow-up for Positive Screens:
-
Patients who screen positive on the PHQ-2 should undergo a more comprehensive diagnostic assessment for major depressive disorder. This can be conducted by a qualified mental health professional using a structured diagnostic interview, such as the Mini-International Neuropsychiatric Interview (M.I.N.I.).
4. Adverse Event Reporting:
-
All instances of depression, depressed mood, or related symptoms, whether identified through screening or spontaneously reported by the patient, should be recorded as adverse events. The severity and relationship to the study drug should be assessed by the investigator.
Mandatory Visualization
Below is a diagram illustrating the logical workflow for assessing depression-related adverse events in a clinical study.
References
Validation & Comparative
A Head-to-Head Comparison: Telotristat Etiprate and Somatostatin Analogs in the Management of Carcinoid Syndrome
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of telotristat etiprate and somatostatin analogs (SSAs) in the treatment of carcinoid syndrome, supported by experimental data from pivotal clinical trials.
Carcinoid syndrome, a debilitating condition arising from neuroendocrine tumors (NETs), is characterized by symptoms such as severe diarrhea and flushing, driven by the overproduction of serotonin. The therapeutic landscape for managing these symptoms has been dominated by somatostatin analogs (SSAs), which have been the standard of care for decades. However, the introduction of this compound, a tryptophan hydroxylase inhibitor, has provided a new therapeutic avenue for patients inadequately controlled by SSAs. This guide delves into the comparative efficacy of these two drug classes, presenting data from key clinical trials to inform research and development in this field.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and somatostatin analogs lies in their distinct mechanisms of action.
Somatostatin Analogs (SSAs) , such as octreotide and lanreotide, are synthetic versions of the natural hormone somatostatin.[1] They exert their effects by binding to somatostatin receptors (SSTRs), particularly SSTR2, which are often overexpressed on neuroendocrine tumor cells.[2] This binding initiates a signaling cascade that inhibits the release of various hormones, including serotonin, from the tumor cells.[1][3] SSAs also have demonstrated anti-proliferative effects, slowing down tumor growth.[4][5]
This compound takes a different approach by targeting the synthesis of serotonin directly. It is a prodrug that is converted to its active metabolite, telotristat, which inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway.[6][7] By blocking TPH, this compound reduces the production of serotonin within the tumor cells, thereby addressing the root cause of carcinoid syndrome symptoms.[8][9]
Efficacy in Clinical Trials: A Data-Driven Comparison
The clinical efficacy of both this compound and somatostatin analogs has been rigorously evaluated in several key phase III clinical trials. The following tables summarize the quantitative data from these studies.
This compound: The TELESTAR and TELECAST Trials
This compound was primarily investigated in patients with carcinoid syndrome diarrhea inadequately controlled by SSAs.
| Efficacy Endpoint | TELESTAR Trial[10] | TELECAST Trial[11][12] |
| Reduction in Bowel Movement Frequency | ||
| This compound 250 mg tid | Statistically significant reduction vs. placebo (p < 0.001)[10] | Significant reduction vs. placebo[13][14] |
| This compound 500 mg tid | Statistically significant reduction vs. placebo (p < 0.001)[10] | Significant reduction vs. placebo[13][14] |
| Reduction in Urinary 5-HIAA | ||
| This compound 250 mg tid | Significant reduction from baseline[10] | Median treatment difference from placebo of -54.0% (p < 0.001)[12] |
| This compound 500 mg tid | Significant reduction from baseline[10] | Median treatment difference from placebo of -89.7% (p < 0.001)[12] |
Somatostatin Analogs: The PROMID and CLARINET Trials
Somatostatin analogs have been evaluated for their anti-proliferative effects in patients with neuroendocrine tumors.
| Efficacy Endpoint | PROMID Trial (Octreotide LAR)[4][5] | CLARINET Trial (Lanreotide Autogel) |
| Median Time to Tumor Progression (TTP) / Progression-Free Survival (PFS) | ||
| Active Treatment | 14.3 months[4] | Not reached (significantly longer than placebo, p < 0.001) |
| Placebo | 6.0 months[4] | 18.0 months |
| Disease Control Rate | ||
| Active Treatment | 66.7% (stable disease)[4] | 66% (CR+PR+SD) |
| Placebo | 37.2% (stable disease)[4] | 43% (CR+PR+SD) |
Experimental Protocols: A Look at the Study Designs
The methodologies of these pivotal trials are crucial for interpreting their findings.
TELESTAR and TELECAST Trial Protocols
The TELESTAR and TELECAST trials were both randomized, double-blind, placebo-controlled, phase III studies.[10][11][12]
-
Patient Population: TELESTAR enrolled patients with carcinoid syndrome experiencing four or more bowel movements (BMs) per day despite stable SSA therapy.[10] TELECAST included patients with carcinoid syndrome and fewer than four BMs per day while on SSAs.[11][12]
-
Intervention: Patients were randomized to receive this compound (250 mg or 500 mg three times daily) or placebo, in addition to their ongoing SSA therapy.[10][11]
-
Duration: The double-blind treatment period was 12 weeks, followed by an open-label extension phase.[10][11]
-
Primary Endpoints: The primary endpoint for TELESTAR was the change from baseline in the number of daily bowel movements.[10] For TELECAST, the co-primary endpoints were safety and the percent change from baseline in 24-hour urinary 5-hydroxyindoleacetic acid (u5-HIAA).[11][12]
PROMID and CLARINET Trial Protocols
The PROMID and CLARINET trials were both randomized, double-blind, placebo-controlled studies designed to evaluate the anti-proliferative effects of SSAs.[3][4][5]
-
Patient Population: The PROMID study enrolled treatment-naïve patients with well-differentiated metastatic midgut neuroendocrine tumors.[4][5] The CLARINET study included patients with non-functioning, well or moderately differentiated, locally advanced or metastatic enteropancreatic neuroendocrine tumors.
-
Intervention: In the PROMID trial, patients received either octreotide LAR 30 mg or placebo intramuscularly every 28 days.[4][5] In the CLARINET trial, patients received either lanreotide Autogel 120 mg or placebo subcutaneously every 28 days.
-
Duration: Treatment continued until tumor progression or death.[4]
-
Primary Endpoint: The primary endpoint for the PROMID study was time to tumor progression.[4] For the CLARINET study, the primary endpoint was progression-free survival.
Conclusion
This compound and somatostatin analogs represent two distinct and effective strategies for the management of carcinoid syndrome and neuroendocrine tumors. SSAs remain a cornerstone of therapy, offering both symptomatic control and anti-proliferative effects. This compound provides a valuable addition, particularly for patients with refractory diarrhea, by directly targeting serotonin synthesis. The choice of therapy and its sequencing will depend on the individual patient's clinical presentation, tumor characteristics, and response to prior treatments. The robust data from these and ongoing clinical trials will continue to refine treatment paradigms and improve outcomes for patients with this complex disease.
References
- 1. ascopubs.org [ascopubs.org]
- 2. carcinoid.org [carcinoid.org]
- 3. Placebo-controlled, double-blind, prospective, randomized study on the effect of octreotide LAR in the control of tumor growth in patients with metastatic neuroendocrine midgut tumors: a report from the PROMID Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound, a novel serotonin synthesis inhibitor, in patients with carcinoid syndrome and diarrhea not adequately controlled by octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanets.net [nanets.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. enets.org [enets.org]
- 12. karger.com [karger.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Treatment of neuroendocrine tumors: new recommendations based on the CLARINET study - PMC [pmc.ncbi.nlm.nih.gov]
Telotristat Etiprate: An In Vitro Analysis of TPH1 Selectivity
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective in vitro comparison of telotristat etiprate and its active metabolite, telotristat (LP-778902), against other tryptophan hydroxylase (TPH) inhibitors. The focus is on the selectivity for TPH1, the rate-limiting enzyme in peripheral serotonin synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathway to support researchers in their evaluation of this therapeutic agent.
Introduction to this compound and TPH Inhibition
This compound is a prodrug that is rapidly converted in the body to its active metabolite, telotristat (LP-778902).[1][2] Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for the initial and rate-limiting step in serotonin biosynthesis.[1] There are two isoforms of TPH: TPH1, which is found in the gastrointestinal tract and pineal gland, and TPH2, which is located in the central nervous system.[3] While telotristat inhibits both TPH1 and TPH2 in vitro, its clinical selectivity for peripheral TPH1 is achieved due to its inability to cross the blood-brain barrier.[2][3] This targeted action reduces peripheral serotonin production without affecting central nervous system serotonin levels, a key advantage in minimizing potential neurological side effects.[3]
Comparative In Vitro TPH Inhibition
The in vitro inhibitory potency of this compound, its active metabolite telotristat, and other TPH inhibitors against TPH1 and TPH2 is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) | Selectivity (TPH2/TPH1) |
| This compound | 0.8 ± 0.09[1] | 1.21 ± 0.02[1] | 1.51 |
| Telotristat (LP-778902) | 0.028 ± 0.003[1] | 0.032 ± 0.003[1] | 1.14 |
| p-Chlorophenylalanine (pCPA) | 4490[3] | 1550[3] | 0.35 |
| LP-533401 | 103[3] | 32[3] | 0.31 |
Data Summary: The data clearly indicates that telotristat (LP-778902) is a significantly more potent inhibitor of both TPH1 and TPH2 in vitro compared to its prodrug, this compound, and other inhibitors like pCPA and LP-533401.[1][3] While telotristat does not show significant in vitro selectivity between TPH1 and TPH2, its peripheral action in vivo is its key therapeutic feature.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to determine the TPH inhibitory activity of compounds like this compound.
TPH1 and TPH2 Enzymatic Activity Assay
This protocol is based on a high-throughput fluorescence assay.[4]
Materials:
-
96-well plates
-
Recombinant human TPH1 and TPH2 enzymes
-
MES buffer (50 mM, pH 7.0)
-
Ferrous ammonium sulfate (FAS)
-
Tetrahydrobiopterin (BH4)
-
Catalase
-
Dithiothreitol (DTT)
-
L-Tryptophan (L-Trp)
-
Test compounds (e.g., telotristat)
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing MES buffer, FAS, BH4, catalase, DTT, and the respective TPH enzyme (TPH1 or TPH2) in a 96-well plate.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding L-Tryptophan to the mixture.
-
Incubation: The plate is incubated for a specific duration (e.g., 30 minutes for TPH1, 60 minutes for TPH2) at a controlled temperature.
-
Reaction Quenching: The reaction is stopped by the addition of a quenching solution, such as sulfuric acid.
-
Fluorescence Reading: The fluorescence of the product is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., excitation = 280 nm, emission = 535 nm).[5]
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the serotonin synthesis pathway and a typical experimental workflow for evaluating TPH inhibitors.
Caption: Serotonin synthesis pathway showing peripheral (TPH1) and central (TPH2) routes.
Caption: Experimental workflow for in vitro TPH inhibition assay.
Conclusion
In vitro studies demonstrate that telotristat, the active metabolite of this compound, is a potent inhibitor of both TPH1 and TPH2.[1] While it does not exhibit significant isoform selectivity in these assays, its inability to cross the blood-brain barrier confers a functional selectivity for peripheral TPH1 in a clinical setting.[2][3] This characteristic makes this compound a targeted therapy for reducing peripheral serotonin production in conditions such as carcinoid syndrome, without the risk of centrally-mediated side effects. The provided data and protocols offer a valuable resource for researchers investigating TPH inhibition and developing novel therapeutics in this area.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Telotristat Etiprate: A Comparative Analysis of its Cross-Reactivity with Other Hydroxylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibitory activity of telotristat etiprate and its active metabolite, telotristat, against its primary target, tryptophan hydroxylase (TPH), and other structurally related aromatic amino acid hydroxylases. The information presented herein is supported by experimental data to aid in the assessment of its selectivity and potential off-target effects.
Introduction to this compound
This compound is a prodrug that is rapidly converted in the body to its active form, telotristat (LP-778902).[1][2] Telotristat is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[2][3][4] By inhibiting TPH, telotristat effectively reduces the production of peripheral serotonin and is utilized in the management of carcinoid syndrome diarrhea.[2][3] There are two isoforms of TPH: TPH1, found predominantly in the gastrointestinal tract and pineal gland, and TPH2, which is the primary isoform in the central nervous system.[5] this compound was designed to act peripherally, with limited ability to cross the blood-brain barrier.[6]
Comparative Inhibitory Activity of this compound and Telotristat
The selectivity of a therapeutic agent is a critical factor in minimizing off-target effects. The following table summarizes the in vitro inhibitory activity of this compound and its active metabolite, telotristat, against human tryptophan hydroxylase isoforms (TPH1 and TPH2), as well as two other closely related aromatic amino acid hydroxylases: phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH).
| Compound | Target Enzyme | IC50 (nM) | Selectivity Factor (vs. TPH1) |
| This compound (LX1606) | TPH1 | 800 ± 90 | 1 |
| TPH2 | 1210 ± 20 | 1.51 | |
| PAH | >10000 | >12.5 | |
| TH | >10000 | >12.5 | |
| Telotristat (LP778902) | TPH1 | 28 ± 3 | 1 |
| TPH2 | 32 ± 3 | 1.14 | |
| PAH | 2680 | 95.7 | |
| TH | 8110 | 289.6 |
Data sourced from in vitro studies using purified human enzymes.[1][7]
Key Observations:
-
The active metabolite, telotristat, is significantly more potent than the prodrug, this compound, in inhibiting both TPH1 and TPH2.
-
Telotristat exhibits high potency against both TPH1 and TPH2, with nearly equal affinity for the two isoforms.
-
Telotristat demonstrates marked selectivity for TPH enzymes over PAH and TH. It is approximately 96-fold more selective for TPH1 over PAH and about 290-fold more selective for TPH1 over TH.
-
The prodrug, this compound, shows minimal to no inhibitory activity against PAH and TH at concentrations up to 10,000 nM.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to determine enzyme inhibition, the following diagrams are provided.
Caption: Serotonin synthesis pathway and the inhibitory action of telotristat.
Caption: General experimental workflow for determining hydroxylase inhibition.
Experimental Protocols
The following provides a generalized methodology for the in vitro assessment of hydroxylase inhibition, based on commonly used fluorescence-based assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human hydroxylase enzymes.
Materials:
-
Enzymes: Recombinant human TPH1, TPH2, PAH, and TH.
-
Substrates: L-tryptophan (for TPH1 and TPH2), L-phenylalanine (for PAH), L-tyrosine (for TH).
-
Cofactor: Tetrahydrobiopterin (BH4).
-
Buffer: MES buffer (pH 7.0) or similar.
-
Other Reagents: Ferrous ammonium sulfate, catalase, dithiothreitol (DTT).
-
Test Compounds: this compound and telotristat dissolved in a suitable solvent (e.g., DMSO).
-
Detection System: A fluorescence microplate reader.
General Procedure:
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing the appropriate buffer, ferrous ammonium sulfate, catalase, DTT, and the specific recombinant hydroxylase enzyme.
-
Compound Addition: The test compounds (this compound or telotristat) are added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the respective substrate (L-tryptophan, L-phenylalanine, or L-tyrosine) and the cofactor BH4.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Detection of Product: The formation of the hydroxylated product is measured. For tryptophan hydroxylase, the intrinsic fluorescence of the product, 5-hydroxytryptophan, can be measured directly. For other hydroxylases, a coupled enzymatic reaction or specific fluorescent probes may be used to detect product formation.
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Conclusion
The experimental data clearly indicate that telotristat, the active metabolite of this compound, is a potent inhibitor of both TPH1 and TPH2. Furthermore, it exhibits a high degree of selectivity for tryptophan hydroxylases over the related aromatic amino acid hydroxylases, phenylalanine hydroxylase and tyrosine hydroxylase. This selectivity profile suggests a lower likelihood of off-target effects related to the inhibition of catecholamine biosynthesis pathways. This comparative guide provides valuable data for researchers and drug development professionals evaluating the pharmacological profile of this compound.
References
- 1. Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sinobiological.com [sinobiological.com]
- 7. static.igem.org [static.igem.org]
A Researcher's Guide to Confirming Telotristat Etiprate Target Engagement In Vivo
Published: November 13, 2025
For researchers and drug developers, confirming that a therapeutic agent is engaging its intended target in a living system is a critical step in establishing its mechanism of action and clinical efficacy. This guide provides a comparative overview of established methods to confirm in vivo target engagement for telotristat etiprate (Xermelo®), a novel inhibitor of serotonin synthesis.
This compound is a prodrug, whose active metabolite, telotristat, inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2] It is specifically designed to reduce the production of peripheral serotonin without affecting serotonin levels in the central nervous system.[3] This targeted action is crucial for treating conditions like carcinoid syndrome diarrhea, which is caused by the overproduction of serotonin by neuroendocrine tumors.[4]
Mechanism of Action: The Serotonin Synthesis Pathway
To effectively measure target engagement, it is essential to understand the biochemical pathway this compound disrupts. Tryptophan hydroxylase (TPH) catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin synthesis.[5] Telotristat selectively inhibits the TPH1 isoform, which is predominant in the gastrointestinal tract, thereby reducing peripheral serotonin production.[3]
Figure 1. Mechanism of telotristat action in the serotonin synthesis pathway.
Primary Method: Biomarker Analysis
The most direct and widely accepted method for confirming this compound's target engagement is through the measurement of downstream biomarkers. Inhibition of TPH leads to a measurable decrease in serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[6]
Comparison of Biological Matrices
The choice of biological sample is critical and depends on the specific research question, balancing invasiveness with the quality of data obtained.
| Biological Matrix | Biomarker | Advantages | Disadvantages | Primary Use Case |
| 24-Hour Urine | 5-HIAA | Non-invasive; reflects total body serotonin turnover over a full day, averaging out fluctuations.[7] | Cumbersome for the patient; collection errors are common; requires dietary and medication restrictions.[8][9] | Gold Standard for clinical trials and monitoring therapeutic response in carcinoid syndrome.[10] |
| Spot Urine | 5-HIAA (normalized to creatinine) | Convenient and non-invasive; good correlation with 24-hour collection for follow-up.[10] | Less accurate than 24-hour collection; can be affected by hydration status and time of day. | Screening or monitoring patients with known elevated levels. |
| Plasma/Serum | Serotonin, 5-HIAA | Provides a real-time "snapshot" of circulating levels; useful for pharmacokinetic/pharmacodynamic (PK/PD) modeling. | Invasive; levels can fluctuate rapidly; serotonin is primarily stored in platelets, so plasma levels are low. | Preclinical studies and clinical PK/PD assessments. |
| Platelets | Serotonin | Platelets actively take up and store >99% of circulating serotonin; reflects peripheral serotonin stores. | Invasive; requires immediate and specialized sample processing to prevent serotonin release. | Mechanistic studies exploring peripheral serotonin dynamics. |
| Tumor Tissue | TPH1 expression, Serotonin | Direct measurement at the site of action; provides confirmation of local serotonin production. | Highly invasive (biopsy required); may not reflect total systemic serotonin production. | Preclinical animal models and translational research with available patient biopsies. |
Quantitative Data from Clinical Trials
Clinical studies have consistently demonstrated a significant, dose-dependent reduction in urinary 5-HIAA (u5-HIAA) following treatment with this compound, providing robust evidence of target engagement.
| Study Phase | Treatment Group | Baseline u5-HIAA (mg/24h) | Change from Baseline at 12 Weeks | Reference |
| Phase 3 (TELESTAR) | This compound 250 mg TID | 95.5 | -40.1 mg/24h | [11] |
| Phase 3 (TELESTAR) | This compound 500 mg TID | 90.7 | -57.7 mg/24h | [11] |
| Phase 3 (TELESTAR) | Placebo | 74.8 | +11.5 mg/24h | [11] |
| Phase 3 (TELECAST) | This compound 250 mg TID | 64.9 | Significant Reduction (p<0.001) | [12] |
| Phase 3 (TELECAST) | This compound 500 mg TID | 55.6 | Significant Reduction (p<0.001) | [12] |
TID: three times a day
In a post hoc analysis of the TELESTAR trial, over 78% of patients treated with either dose of this compound experienced a ≥30% decrease in u5-HIAA levels, compared to only 10% in the placebo group.[11]
Experimental Protocols
Accurate biomarker measurement is contingent on rigorous adherence to standardized protocols for sample collection and analysis.
Key Protocol: 24-Hour Urinary 5-HIAA Measurement
This protocol is the most common method used in clinical settings to assess this compound's efficacy.
Figure 2. Workflow for 24-hour urinary 5-HIAA measurement.
1. Patient Preparation:
-
Dietary Restrictions: For at least 24 hours before and during collection, patients must avoid foods high in serotonin or its precursors.[9] This includes bananas, pineapples, tomatoes, plums, avocados, and walnuts.[7]
-
Medication Review: Various medications can interfere with 5-HIAA levels. Drugs like acetaminophen, methocarbamol, and certain cough medicines can falsely elevate results, while MAO inhibitors can decrease them.[7][9] A thorough medication review is essential.
2. Sample Collection:
-
The collection begins after the patient first urinates in the morning (this sample is discarded).[8]
-
All subsequent urine for the next 24 hours is collected in a special container, often containing an acid preservative provided by the laboratory.[13]
-
The final collection should be as close as possible to the 24-hour mark.[8]
3. Sample Processing:
-
Upon receipt at the laboratory, the total volume of the 24-hour collection is measured and recorded.
-
The sample is well-mixed, and an aliquot is taken for analysis. The remainder is stored, typically frozen, in case re-analysis is needed.
4. Analytical Methodology:
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the modern method of choice due to its high sensitivity and specificity for quantifying 5-HIAA.[7]
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical or Fluorescence Detection: Also a widely used and reliable method.[7]
-
Immunoassays (ELISA) or colorimetric methods are available but generally have poorer analytical performance compared to HPLC-based methods.[7]
Alternative and Emerging Methods
While biomarker analysis is the standard, other methods can provide complementary information on target engagement, particularly in preclinical and research settings.
| Method | Principle | Advantages | Disadvantages | Comparison to Biomarker Analysis |
| Positron Emission Tomography (PET) | Uses a radiolabeled tracer that binds to the TPH enzyme. A decrease in signal after drug administration indicates target occupancy. | Non-invasive visualization of target engagement in real-time and across different tissues, including the brain.[14][15] | Requires a specific, validated radiotracer for TPH1 (currently not widely available); expensive; requires specialized facilities. | Provides direct evidence of physical binding to the target, whereas biomarker analysis measures the functional consequence of that binding. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active site of enzymes. A reduction in probe labeling indicates target engagement by the inhibitor.[16] | Can assess target engagement and selectivity across many enzymes simultaneously in a native biological system.[17] | Primarily used in preclinical models (cell culture, animal tissues); requires specialized chemical probes and proteomic expertise. | Offers a broader view of selectivity against off-target enzymes, which is not captured by measuring only 5-HIAA. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a drug binding to its target protein stabilizes it against heat-induced denaturation.[18] | Does not require modification of the drug; can be used in cells and tissue samples to confirm direct binding.[14] | Low-throughput; requires specific antibodies for detection (Western blot) or complex proteomic analysis (MS-CETSA). | Confirms direct physical interaction between telotristat and TPH1, complementing the functional data from biomarker analysis. |
Conclusion
Confirming in vivo target engagement of this compound is most robustly achieved by measuring its effect on the downstream products of the pathway it inhibits. The quantification of 5-HIAA in a 24-hour urine sample via LC-MS/MS remains the gold standard for clinical validation due to its non-invasive nature and its ability to reflect systemic serotonin turnover. Plasma and platelet measurements offer higher temporal resolution for PK/PD studies. For deeper mechanistic insights, particularly in preclinical development, emerging techniques like PET, ABPP, and CETSA can provide direct evidence of target binding and selectivity, offering a powerful complement to traditional biomarker analysis. Researchers should select the method that best aligns with the specific objectives of their study, from preclinical validation to clinical efficacy monitoring.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Telotristat ethyl - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. acb.org.uk [acb.org.uk]
- 8. mskcc.org [mskcc.org]
- 9. carcinoid.org [carcinoid.org]
- 10. Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 14. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
Telotristat Etiprate: A Comparative Analysis of its Anti-Tumor Efficacy in Preclinical Cancer Models
For Immediate Release
This guide provides a comprehensive comparison of the anti-tumor effects of telotristat etiprate across different preclinical cancer models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents quantitative data in a clear, comparative format, and details the methodologies of pivotal studies to support further investigation and drug development efforts.
Introduction
This compound is a prodrug of the tryptophan hydroxylase (TPH) inhibitor telotristat. By blocking TPH, the rate-limiting enzyme in serotonin synthesis, this compound effectively reduces the production of peripheral serotonin.[1] While clinically approved for the treatment of carcinoid syndrome diarrhea associated with neuroendocrine tumors (NETs), emerging preclinical evidence suggests that this compound may also possess direct anti-tumor properties. This guide focuses on the comparative efficacy of this compound in cholangiocarcinoma (CCA) and neuroendocrine tumor (NET) models, highlighting its potential as a broader anti-cancer agent.
Mechanism of Action: Targeting the Serotonin Pathway
This compound's primary mechanism of action is the inhibition of tryptophan hydroxylase (TPH), which catalyzes the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[2] In many cancer types, serotonin has been implicated in promoting cell proliferation, migration, and survival.[3] By reducing serotonin levels within the tumor microenvironment, this compound is hypothesized to impede tumor growth and enhance the efficacy of other anti-cancer therapies.
Caption: Mechanism of action of this compound in inhibiting serotonin synthesis.
Comparative Efficacy in Preclinical Cancer Models
The anti-tumor effects of this compound have been most notably studied in cholangiocarcinoma and neuroendocrine tumor models. The following tables summarize the quantitative data from these key preclinical studies.
Table 1: Effects of Telotristat Ethyl on Tumor Growth in Cholangiocarcinoma (CCA) Xenograft Models
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Reduction in Tumor Cell Proliferation (Ki67, %) | Reference |
| iCCA (CC-LP-1) Xenograft | Telotristat Ethyl (TE) | 53 | 43 | [3] |
| Gemcitabine + Cisplatin (GemCis) | 53 | 35 | [3] | |
| Nab-Paclitaxel (NPT) | 69 | 45 | [3] | |
| GemCis + TE | 85 | 49 | [3] | |
| NPT + TE | 90 | 63 | [3] | |
| dCCA (TFK-1) Xenograft | Telotristat Ethyl (TE) | 50 | 42 | [3] |
| Gemcitabine + Cisplatin (GemCis) | 37 | 39 | [3] | |
| Nab-Paclitaxel (NPT) | 56 | 49 | [3] | |
| GemCis + TE | 67 | 62 | [3] | |
| NPT + TE | 74 | 67 | [3] | |
| Patient-Derived Xenograft (PDX) | Telotristat Ethyl (TE) | 40-73 | 31 | [3] |
| Gemcitabine + Cisplatin (GemCis) | 80-86 | 62 | [3] | |
| Nab-Paclitaxel (NPT) | 57-76 | 45 | [3] |
iCCA: intrahepatic cholangiocarcinoma; dCCA: distal cholangiocarcinoma
Table 2: Effects of Telotristat Ethyl in Neuroendocrine Tumor (NET) Models
| Cancer Model | Study Type | Key Findings | Reference |
| Small Intestinal NET (GOT1 cells) | In Vitro | Significantly decreased cell proliferation in a dose-dependent manner. | [4] |
| Pancreatic NET (BON-1/QGP-1 cells) | In Vitro | No effect on cell proliferation in 2D and 3D cultures. | [2] |
| Advanced NETs with Carcinoid Syndrome | Real-World Chart Review (TELEACE) | Mean reduction in tumor size of 0.59 cm (p=0.006); 8.5% reduction in tumor size from pre- to post-treatment periods (p=0.045). | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited.
Cholangiocarcinoma Xenograft Studies[3]
-
Animal Model: Female nonobese diabetic/severe combined immunodeficient (NOD/SCID) mice (4–6 weeks of age).
-
Cell Lines: Human CCA cell lines CC-LP-1 (iCCA), TFK-1 (dCCA), and SNU-1196 (pCCA).
-
Tumor Implantation: 10 x 10^6 cells were subcutaneously implanted into the right flank of the mice.
-
Treatment Protocol:
-
Telotristat Ethyl (TE): 100 mg/kg, administered orally 5 days per week for 2 weeks.
-
Gemcitabine: 50 mg/kg, administered intraperitoneally twice a week for 2 weeks.
-
Cisplatin: 2.5 mg/kg, administered intraperitoneally twice a week for 2 weeks.
-
Nab-Paclitaxel: 5 mg/kg, administered intraperitoneally twice a week for 2 weeks.
-
-
Outcome Assessment: Tumor volume was measured, and at the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of Ki67 to assess cell proliferation.
Caption: Experimental workflow for the cholangiocarcinoma xenograft study.
Small Intestinal Neuroendocrine Tumor (SI-NET) In Vitro Study[4]
-
Cell Line: Human SI-NET cell line GOT1.
-
Experimental Model: Co-culture paracrine model with GOT1 tumor cells and LX2 stromal cells.
-
Treatment: Cells were treated with conditioned medium with or without telotristat ethyl.
-
Outcome Assessment: Cell proliferation and serotonin secretion were measured. Gene expression analysis was performed using RNA sequencing and Gene Set Enrichment Analysis.
Discussion and Future Directions
The presented data indicate that this compound exhibits anti-tumor activity in preclinical models of cholangiocarcinoma and neuroendocrine tumors. In CCA, telotristat ethyl not only demonstrates single-agent efficacy but also enhances the anti-tumor effects of standard chemotherapy.[3] The findings in NET models are more varied, with evidence of anti-proliferative effects in a SI-NET cell line and tumor size reduction in a real-world clinical setting, but not in a pancreatic NET in vitro model.[1][2][4] This suggests that the anti-tumor activity of this compound may be context-dependent, potentially relying on the specific tumor microenvironment and the role of serotonin in driving the growth of a particular cancer type.
The implication of serotonin in the proliferation of other cancers, including lung, breast, and prostate cancer, provides a strong rationale for evaluating the efficacy of this compound in these malignancies.[3] Further preclinical studies in a broader range of cancer models are warranted to fully elucidate the therapeutic potential of targeting serotonin synthesis with this compound.
Conclusion
This compound demonstrates promising anti-tumor effects in preclinical models of cholangiocarcinoma and neuroendocrine tumors. This guide provides a foundational comparison of its efficacy in these models, supported by quantitative data and detailed experimental protocols. These findings encourage further research into the application of this compound as a potential anti-cancer therapy in a wider range of solid tumors.
References
- 1. Antiproliferative Effects of Telotristat Ethyl in Patients with Neuroendocrine Tumors: The TELEACE Real-World Chart Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Tryptophan Hydroxylase Inhibitor Telotristat on Growth and Serotonin Secretion in 2D and 3D Cultured Pancreatic Neuroendocrine Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Urinary 5-HIAA: A Validated Biomarker for Telotristat Etiprate Activity in Carcinoid Syndrome
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the validation of urinary 5-hydroxyindoleacetic acid (5-HIAA) as a biomarker for the therapeutic activity of telotristat etiprate. This compound, an inhibitor of tryptophan hydroxylase, effectively reduces the production of serotonin, a key factor in the pathophysiology of carcinoid syndrome.[1][2][3] Consequently, monitoring the levels of 5-HIAA, the main metabolite of serotonin, in urine provides a direct measure of the drug's pharmacodynamic effect.[4][5] This guide will delve into the experimental data supporting this validation, compare urinary 5-HIAA with other potential biomarkers, and provide detailed experimental protocols.
This compound and the Serotonin Pathway
This compound is a prodrug that is rapidly converted to its active moiety, telotristat (LP-778902).[1] Telotristat inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin from tryptophan.[2][3] By blocking this initial step, this compound effectively reduces the production of serotonin in neuroendocrine tumor cells, thereby alleviating the symptoms of carcinoid syndrome, such as diarrhea.[6][7] The subsequent decrease in serotonin levels leads to a measurable reduction in its primary metabolite, 5-HIAA, which is excreted in the urine.[4][8]
Figure 1. Serotonin synthesis pathway and mechanism of action of telotristat.
Quantitative Evidence: this compound's Effect on Urinary 5-HIAA
Clinical trials have consistently demonstrated a significant, dose-dependent reduction in urinary 5-HIAA levels in patients with carcinoid syndrome treated with this compound. The pivotal Phase 3 TELESTAR trial provides robust evidence of this pharmacodynamic effect.
| Treatment Group | Mean Baseline u5-HIAA (mg/24h) | Mean Change from Baseline at Week 12 (mg/24h) | p-value vs. Placebo |
| Placebo | Not specified | +11 | - |
| This compound 250 mg TID | Not specified | -30.1 | <0.001 |
| This compound 500 mg TID | Not specified | -33.8 | <0.001 |
Table 1: Change in Urinary 5-HIAA Levels in the TELESTAR Trial.[9][10]
These data clearly validate urinary 5-HIAA as a sensitive biomarker for the activity of this compound. A post-hoc analysis of the TELESTAR trial further revealed that a decrease in urinary 5-HIAA of 30% or more was observed in 78% of patients in the 250-mg arm and 87% in the 500-mg arm, compared to only 10% in the placebo arm.[4]
Experimental Protocol: 24-Hour Urinary 5-HIAA Measurement
Accurate measurement of urinary 5-HIAA is crucial for its use as a biomarker. The standard method involves a 24-hour urine collection, which requires strict adherence to a specific protocol to avoid erroneous results.
Figure 2. Workflow for 24-hour urinary 5-HIAA measurement.
Detailed Methodologies:
-
Patient Preparation:
-
Dietary Restrictions: For at least three days prior to and during the 24-hour collection period, patients should avoid foods rich in serotonin and its precursors. These include bananas, pineapples, tomatoes, plums, eggplant, avocados, and walnuts.[11][12]
-
Medication Review: Certain medications can interfere with 5-HIAA levels. MAO inhibitors, for instance, can decrease 5-HIAA excretion.[12] A thorough review of the patient's medications is necessary.
-
-
Urine Collection:
-
The collection begins with the patient emptying their bladder and discarding the urine. The date and time are recorded.[13]
-
All urine for the next 24 hours is collected in a special container, often containing a preservative.[11]
-
The collection ends 24 hours after the start time, with the patient emptying their bladder one last time and adding this final sample to the container.[13]
-
-
Laboratory Analysis:
-
The total volume of the 24-hour urine collection is measured and recorded.
-
A well-mixed aliquot is taken for analysis.
-
Historically, colorimetric and fluorimetric assays were used, but these lacked specificity.[14] High-performance liquid chromatography (HPLC) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods due to their high sensitivity and specificity.[14][15]
-
Comparison with Alternative Biomarkers
While urinary 5-HIAA is a well-established biomarker, other markers are also used in the management of neuroendocrine tumors. This section compares urinary 5-HIAA with its main alternatives.
| Biomarker | Sample Type | Pros | Cons |
| Urinary 5-HIAA | 24-hour Urine | High specificity for serotonin-producing tumors.[16] Directly reflects serotonin production and the effect of TPH inhibitors.[4] | Inconvenient 24-hour collection for patients.[17][18] Susceptible to dietary and drug interferences.[12] Low sensitivity in some cases.[17] |
| Chromogranin A (CgA) | Serum/Plasma | More sensitive than urinary 5-HIAA for detecting neuroendocrine tumors in general.[19] Convenient blood draw.[17] May have prognostic value for survival.[17] | Not specific for serotonin-producing tumors.[19] Can be elevated in other conditions (e.g., proton pump inhibitor use, renal impairment). |
| Serum/Plasma 5-HIAA | Serum/Plasma | High concordance with urinary 5-HIAA.[20][21] More convenient for patients than 24-hour urine collection.[14][22] Fewer pre-analytical issues.[22] | Newer assay, may not be as widely available as urinary testing. |
Conclusion
Urinary 5-HIAA is a robust and validated biomarker for assessing the pharmacodynamic activity of this compound in patients with carcinoid syndrome. The significant and dose-dependent reduction in urinary 5-HIAA levels following treatment with this compound provides clear evidence of the drug's mechanism of action and therapeutic effect. While the 24-hour urine collection process presents some practical challenges, adherence to strict protocols can ensure reliable results. The emergence of serum/plasma 5-HIAA assays offers a promising and more convenient alternative. For researchers and drug development professionals, urinary 5-HIAA remains a critical endpoint in clinical trials evaluating therapies that target the serotonin pathway in neuroendocrine tumors.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. nanets.net [nanets.net]
- 6. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telotristat ethyl (Xermelo): Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. onclive.com [onclive.com]
- 10. onclive.com [onclive.com]
- 11. Urine collection: 5-HIAA | Sullivan Nicolaides Pathology [snp.com.au]
- 12. carcinoid.org [carcinoid.org]
- 13. mskcc.org [mskcc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Development, validation and standardization of urinary 5-hydroxyindoleacetic acid determination by LC-MS/MS for implementation in quality-controlled environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.cap.org [documents.cap.org]
- 17. Chromogranin A as an alternative to 5-hydroxyindoleacetic acid in the evaluation of symptoms during treatment of patients with neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urinary 5-Hydroxyindolacetic Acid Measurements in Patients with Neuroendocrine Tumor-Related Carcinoid Syndrome: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. 5-Hydroxyindoleacetic Acid (5-HIAA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of Serum and Urinary 5-Hydroxyindoleacetic Acid as Biomarker for Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Telotristat Etiprate and Novel Serotonin Synthesis Inhibitors
In the landscape of targeted therapies for carcinoid syndrome, the inhibition of serotonin synthesis represents a significant advancement. This guide provides a detailed comparison of telotristat etiprate, the first-in-class tryptophan hydroxylase (TPH) inhibitor, with other novel serotonin synthesis inhibitors. The focus is on quantitative data from experimental studies, detailed methodologies, and the underlying signaling pathways to offer researchers, scientists, and drug development professionals a comprehensive overview of the current and future therapeutic landscape.
Mechanism of Action: Targeting the Serotonin Synthesis Pathway
Serotonin, or 5-hydroxytryptamine (5-HT), is a biogenic amine that plays a crucial role in various physiological processes. In carcinoid syndrome, the overproduction of serotonin by neuroendocrine tumors leads to debilitating symptoms such as severe diarrhea, flushing, and abdominal pain.[1][2] The synthesis of serotonin begins with the essential amino acid L-tryptophan. The rate-limiting step in this pathway is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[3][4]
This compound is a prodrug of telotristat, a potent inhibitor of TPH.[5] By blocking this enzyme, telotristat reduces the systemic production of serotonin, thereby alleviating the symptoms of carcinoid syndrome.[6][7] There are two isoforms of TPH: TPH1, found predominantly in the gastrointestinal tract, and TPH2, the primary isoform in the central nervous system.[1][8] this compound primarily targets TPH1, which is responsible for the majority of peripheral serotonin synthesis, thus minimizing neurological side effects.[1]
Comparative Efficacy of this compound
Clinical trials have demonstrated the efficacy of this compound in reducing the symptoms of carcinoid syndrome, particularly diarrhea, in patients inadequately controlled by somatostatin analogs (SSAs). The pivotal Phase 3 trials, TELESTAR and TELECAST, provide robust quantitative data on its performance.
| Endpoint | TELESTAR Study (Patients with ≥4 BMs/day) | TELECAST Study (Patients with <4 BMs/day) |
| Primary Efficacy Endpoint | This compound 250 mg tid: - Mean reduction of 1.7 bowel movements (BMs)/day from baseline. - 44% of patients had a durable response (≥30% reduction for at least half the study period). | This compound 250 mg tid & 500 mg tid: - Not powered for statistical significance on BM frequency, but showed trends in improvement. |
| Biochemical Endpoint (u5-HIAA) | This compound 250 mg tid: - Significant reduction in urinary 5-hydroxyindoleacetic acid (u5-HIAA) from baseline. | This compound 250 mg & 500 mg tid: - Significant reductions in u5-HIAA from baseline, with median treatment differences from placebo of -54.0% and -89.7% respectively.[9] |
| Tolerability | Generally well-tolerated. Most common adverse events were nausea, headache, and elevated liver enzymes.[5] | Similar safety profile to TELESTAR. |
| Reference | --INVALID-LINK-- | [9] |
Novel Serotonin Synthesis Inhibitors: The Next Frontier
While this compound is the only approved TPH inhibitor, research into other novel inhibitors is ongoing. These next-generation compounds aim to offer improved selectivity, potency, or different pharmacokinetic profiles. Direct comparative clinical data is not yet available as many of these are in preclinical or early clinical development. However, preclinical data provides insights into their potential.
| Inhibitor | Mechanism of Action | Key Preclinical Findings | Development Stage | Reference |
| TPT-001 | TPH1 inhibitor | Superior TPH1-inhibiting properties compared to this compound in vitro. Showed reversal of severe pulmonary arterial hypertension in a rat model.[10] | Preclinical | [10] |
| mol002291 | Selective TPH1 inhibitor | Demonstrated competitive inhibition of TPH1 but not TPH2. Alleviated visceral hyperalgesia in a rat model by reducing colonic 5-HT content.[11] | Preclinical | [11] |
| Spirocyclic Proline Derivatives (e.g., KAR5417) | TPH1 inhibitors | A new class of inhibitors that lack the phenylalanine moiety, which may offer different pharmacological properties. | Preclinical | [12] |
Experimental Protocols: Measurement of Urinary 5-HIAA
A key biomarker for assessing the efficacy of serotonin synthesis inhibitors is the level of urinary 5-hydroxyindoleacetic acid (u5-HIAA), the main metabolite of serotonin.[13] Accurate measurement of u5-HIAA is critical in clinical trials and patient monitoring.
Objective: To quantify the 24-hour urinary excretion of 5-HIAA.
Principle: A 24-hour urine collection provides an integrated measure of serotonin production over a full day, accounting for diurnal variations. The analysis is typically performed using high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[14]
Protocol:
-
Patient Preparation: For at least three days prior to and during the urine collection, the patient should avoid foods rich in serotonin and its precursors, such as avocados, bananas, pineapples, plums, walnuts, and tomatoes. Certain medications that can interfere with serotonin metabolism should also be discontinued if clinically permissible.[15]
-
Sample Collection:
-
Begin the 24-hour collection in the morning. The patient should empty their bladder upon waking and discard this first urine sample. Note the exact time.
-
Collect all subsequent urine for the next 24 hours in the provided collection container.
-
The collection container typically contains an acid preservative to stabilize the 5-HIAA.
-
Keep the collection container refrigerated or in a cool, dark place throughout the collection period.[16]
-
Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final sample to the collection container.
-
-
Sample Processing and Analysis:
-
The total volume of the 24-hour urine collection is measured and recorded.
-
A well-mixed aliquot is taken for analysis.
-
The concentration of 5-HIAA in the aliquot is measured using HPLC-ECD or LC-MS/MS.
-
The total 24-hour 5-HIAA excretion is calculated by multiplying the concentration by the total urine volume.
-
Conclusion
This compound has established a new therapeutic class for the management of carcinoid syndrome diarrhea by directly targeting serotonin synthesis. The clinical data robustly supports its efficacy and safety in this patient population. The pipeline of novel TPH inhibitors, such as TPT-001 and mol002291, shows promise in preclinical models, suggesting that future therapies may offer enhanced selectivity and broader applications. As these novel agents progress through clinical development, direct comparative studies will be essential to fully elucidate their relative advantages and position them in the evolving treatment paradigm for conditions driven by peripheral serotonin overproduction.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Telotristat ethyl - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of a novel tryptophan hydroxylase 1 inhibitor as a prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound for carcinoid syndrome: a single-arm, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acb.org.uk [acb.org.uk]
- 15. mskcc.org [mskcc.org]
- 16. testing.com [testing.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
